Product packaging for D-Erythrose-4-13C(Cat. No.:)

D-Erythrose-4-13C

Cat. No.: B12407368
M. Wt: 121.10 g/mol
InChI Key: YTBSYETUWUMLBZ-MWBLCDOCSA-N
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Description

D-Erythrose-4-13C is a useful research compound. Its molecular formula is C4H8O4 and its molecular weight is 121.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O4 B12407368 D-Erythrose-4-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8O4

Molecular Weight

121.10 g/mol

IUPAC Name

(2R,3R)-2,3,4-trihydroxy(413C)butanal

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i2+1

InChI Key

YTBSYETUWUMLBZ-MWBLCDOCSA-N

Isomeric SMILES

[13CH2]([C@H]([C@H](C=O)O)O)O

Canonical SMILES

C(C(C(C=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

D-Erythrose-4-¹³C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: D-Erythrose-4-¹³C is the stable isotope-labeled form of D-Erythrose, a four-carbon aldose sugar. The incorporation of a ¹³C isotope at the C4 position makes it an invaluable tool for researchers in biochemistry, drug development, and metabolic engineering. Its primary utility lies in its application as a tracer in metabolic flux analysis (MFA) studies, allowing for the precise tracking of carbon atoms through various biochemical pathways. This guide provides an in-depth overview of its chemical properties, structure, biological significance, and common experimental applications.

Chemical Properties and Structure

D-Erythrose-4-¹³C is a monosaccharide with the isotopic label on the carbon atom furthest from the aldehyde group. This specific labeling is crucial for tracing the fate of the carbon backbone in metabolic studies. The compound is typically supplied as a colorless to light yellow aqueous solution.[1][2]

Table 1: General Chemical Properties of D-Erythrose-4-¹³C

PropertyValueSource
IUPAC Name (2R,3R)-2,3,4-trihydroxy(4-¹³C)butanal[3]
Molecular Formula C₃¹³CH₈O₄
Molecular Weight 121.10 g/mol [3]
CAS Number 90913-08-9
Appearance Liquid, Colorless to light yellow
Canonical SMILES --INVALID-LINK--O)O">13CH2O[3]
Storage Solution, -20°C, 2 years

Table 2: Computed Chemical and Physical Properties

PropertyValueSource
Exact Mass 121.04561357 Da[3]
Monoisotopic Mass 121.04561357 Da[3]
XLogP3 -2.2[3]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 3[3]
Topological Polar Surface Area 77.8 Ų[3]
Heavy Atom Count 8[3]

Biological Significance and Metabolic Pathways

D-Erythrose, in its phosphorylated form (D-Erythrose-4-phosphate), is a critical intermediate in central carbon metabolism. It serves as a key node connecting the pentose phosphate pathway (PPP) and the biosynthesis of aromatic compounds.[4][5]

The Pentose Phosphate Pathway (PPP)

The PPP is a fundamental metabolic pathway that runs parallel to glycolysis. D-Erythrose-4-phosphate is a key intermediate in the non-oxidative phase of the PPP.[4] The enzymes transketolase and transaldolase catalyze the reversible interconversion of four-carbon (E4P), five-carbon (xylulose-5-phosphate, ribose-5-phosphate), three-carbon (glyceraldehyde-3-phosphate), six-carbon (fructose-6-phosphate), and seven-carbon (sedoheptulose-7-phosphate) sugar phosphates.[6] This allows the cell to balance its need for NADPH, nucleotide precursors, and intermediates for glycolysis.

Pentose_Phosphate_Pathway X5P Xylulose-5-P F6P2 Fructose-6-P X5P->F6P2 Transketolase invis1 X5P->invis1 R5P Ribose-5-P R5P->invis1 S7P Sedoheptulose-7-P invis2 S7P->invis2 G3P1 Glyceraldehyde-3-P E4P Erythrose-4-P G3P1->invis2 G3P2 Glyceraldehyde-3-P E4P->G3P2 F6P1 Fructose-6-P invis1->S7P Transketolase invis1->G3P1 Transketolase invis2->E4P Transaldolase invis2->F6P1 Transaldolase Shikimate_Pathway E4P Erythrose-4-Phosphate DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate (PEP) PEP->DAHP DAHP synthase EPSP EPSP PEP->EPSP EPSP synthase DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate kinase S3P->EPSP Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs MFA_Workflow Culture 1. Cell Culture with ¹³C Substrate Quench 2. Rapid Quenching Culture->Quench Extract 3. Metabolite Extraction Quench->Extract Analysis 4. LC-MS / GC-MS Analysis Extract->Analysis MID 5. Determine Mass Isotopomer Distributions Analysis->MID Model 6. Computational Flux Modeling MID->Model Fluxes 7. Quantified Metabolic Fluxes Model->Fluxes

References

The Role of D-Erythrose-4-¹³C as a Precursor in the Shikimate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of D-Erythrose-4-¹³C as a metabolic tracer in the study of the shikimate pathway. This pathway is a crucial metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential aromatic compounds.[1][2][3][4] Notably absent in mammals, the shikimate pathway presents a prime target for the development of novel herbicides and antimicrobial agents.[3][4][5][6][7] The use of stable isotope-labeled precursors, such as D-Erythrose-4-¹³C, is instrumental in elucidating the flux and regulation of this vital pathway.

The Shikimate Pathway: An Overview

The shikimate pathway is a seven-step metabolic sequence that converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for aromatic amino acid biosynthesis.[1][2][3][4][8][9][10][11][12] D-Erythrose-4-phosphate, a product of the pentose phosphate pathway, serves as a key four-carbon building block in the initial reaction of the pathway.[12][13][14][15]

The enzymatic steps of the shikimate pathway are as follows:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase: Condenses PEP and E4P to form DAHP.[8][9][13]

  • 3-dehydroquinate (DHQ) synthase: Converts DAHP to 3-dehydroquinate.[2][9]

  • 3-dehydroquinate dehydratase: Dehydrates 3-dehydroquinate to 3-dehydroshikimate.[1][2]

  • Shikimate dehydrogenase: Reduces 3-dehydroshikimate to shikimate.[1][2][8]

  • Shikimate kinase: Phosphorylates shikimate to form shikimate-3-phosphate.[1][4]

  • 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase: Condenses shikimate-3-phosphate and another molecule of PEP to yield EPSP.[1][2] This enzyme is the target of the widely used herbicide glyphosate.[1]

  • Chorismate synthase: Catalyzes the elimination of phosphate from EPSP to produce chorismate.[1][8]

Chorismate then serves as a branch-point metabolite for the synthesis of tryptophan, phenylalanine, and tyrosine, as well as other aromatic compounds like folate and ubiquinone.[2][3][4][6][16][17]

Visualizing the Shikimate Pathway

The following diagram illustrates the flow of metabolites through the shikimate pathway, starting with the precursors D-Erythrose-4-phosphate and Phosphoenolpyruvate.

Shikimate Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P D-Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate (S3P) Shikimate->S3P Shikimate kinase EPSP 5-Enolpyruvylshikimate-3-phosphate (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs

Caption: The enzymatic steps of the shikimate pathway.

Isotope Labeling with D-Erythrose-4-¹³C for Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotopes is a powerful technique to quantify the in vivo rates of metabolic pathways.[18][19][20] By supplying ¹³C-labeled substrates, such as D-Erythrose-4-¹³C, to a biological system, the incorporation of the heavy isotope into downstream metabolites can be traced and measured. This information allows for the calculation of metabolic fluxes, providing a detailed picture of the cell's metabolic state.[18][20]

Experimental Workflow for ¹³C-MFA

A typical experimental workflow for using D-Erythrose-4-¹³C in a ¹³C-MFA study of the shikimate pathway is outlined below.

13C_MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase Culture Cell Culture Preparation Labeling Introduction of D-Erythrose-4-¹³C Culture->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis Mass Spectrometry (MS) Analysis Extraction->MS_Analysis Data_Processing Isotopomer Distribution Analysis MS_Analysis->Data_Processing Flux_Calculation Flux Calculation and Fitting Data_Processing->Flux_Calculation Model Metabolic Model Construction Model->Flux_Calculation Interpretation Biological Interpretation Flux_Calculation->Interpretation

Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis.

Detailed Experimental Protocols

The following sections provide generalized methodologies for key experiments involving D-Erythrose-4-¹³C as a precursor in the shikimate pathway. Specific parameters will need to be optimized based on the biological system under investigation.

Cell Culture and Isotope Labeling

Objective: To introduce the ¹³C-labeled precursor into the biological system and allow for its incorporation into the shikimate pathway.

Methodology:

  • Culture Preparation: Grow the organism (e.g., bacteria, yeast, or plant cells) in a defined minimal medium to ensure that the labeled substrate is the primary carbon source for the pathway of interest.

  • Isotopic Steady State: To achieve an isotopic steady state, cells are typically grown for several generations in the presence of the labeled substrate before harvesting.

  • Introduction of D-Erythrose-4-¹³C: Introduce D-Erythrose-4-¹³C into the culture medium at a known concentration. The specific labeling pattern of the precursor (e.g., uniformly labeled or position-specific) will influence the analysis.

  • Sampling: Collect cell samples at various time points to monitor the incorporation of the ¹³C label.

Metabolite Extraction

Objective: To efficiently extract intracellular metabolites, including the intermediates of the shikimate pathway, while preserving their isotopic labeling patterns.

Methodology:

  • Metabolic Quenching: Rapidly halt all enzymatic activity to prevent further metabolic conversion. This is often achieved by quickly transferring the cell culture to a cold solvent, such as 60% methanol at -50°C.

  • Cell Lysis: Disrupt the cell membrane to release the intracellular metabolites. Common methods include bead beating, sonication, or freeze-thaw cycles.

  • Extraction: Use a solvent system, often a mixture of methanol, chloroform, and water, to separate the polar metabolites (including shikimate pathway intermediates) from other cellular components.

  • Sample Preparation: The extracted metabolites are then dried and derivatized, if necessary, to improve their volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS).

Mass Spectrometry Analysis

Objective: To determine the mass isotopomer distribution of the shikimate pathway intermediates.

Methodology:

  • Instrumentation: High-resolution mass spectrometry, such as GC-MS or liquid chromatography-mass spectrometry (LC-MS), is used to separate and detect the metabolites.[21][22]

  • Detection of Labeled Metabolites: The mass spectrometer detects the mass-to-charge ratio (m/z) of the metabolite fragments. The incorporation of ¹³C results in a mass shift, allowing for the quantification of different isotopomers (molecules with the same chemical formula but different isotopic compositions).

  • Data Acquisition: The relative abundance of each isotopomer is measured to generate a mass isotopomer distribution vector (MDV) for each metabolite of interest.[18]

Data Presentation: Quantitative Analysis of Isotope Labeling

The quantitative data obtained from the mass spectrometry analysis is crucial for calculating metabolic fluxes. The following tables provide a template for organizing and presenting this data.

Table 1: Mass Isotopomer Distribution of Shikimate Pathway Intermediates

MetaboliteM+0M+1M+2M+3M+4
3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)
3-Dehydroquinate (DHQ)
3-Dehydroshikimate (DHS)
Shikimate
Chorismate

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Calculated Metabolic Fluxes through the Shikimate Pathway

ReactionFlux (relative units)Standard Deviation
DAHP synthase
Shikimate dehydrogenase
Chorismate synthase
Flux to Phenylalanine
Flux to Tyrosine
Flux to Tryptophan

Applications in Drug Development

The shikimate pathway's absence in mammals makes it an attractive target for the development of non-toxic antimicrobial and herbicidal agents.[3][4][5][6][7] By using D-Erythrose-4-¹³C and ¹³C-MFA, researchers can:

  • Identify and validate novel drug targets: By understanding the essentiality and flux control of each enzyme in the pathway.

  • Elucidate mechanisms of drug action: By observing how a potential inhibitor alters the metabolic flux through the pathway.

  • Investigate drug resistance mechanisms: By comparing the metabolic flux profiles of drug-sensitive and drug-resistant strains.

Conclusion

The use of D-Erythrose-4-¹³C as a precursor in conjunction with ¹³C-metabolic flux analysis provides a powerful and quantitative approach to investigate the shikimate pathway. This technical guide has outlined the fundamental principles, experimental methodologies, and data analysis frameworks necessary for researchers, scientists, and drug development professionals to effectively utilize this technique. The insights gained from such studies are invaluable for understanding the regulation of this essential metabolic pathway and for the rational design of novel therapeutic and agricultural agents.

References

The Nexus of Discovery: A Technical Guide to D-Erythrose-4-¹³C and the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose Phosphate Pathway (PPP) is a cornerstone of cellular metabolism, operating in parallel to glycolysis and fulfilling critical anabolic and redox-balancing roles. Its functions include the production of NADPH, essential for antioxidant defense and reductive biosynthesis, and the synthesis of pentose sugars for nucleotide and nucleic acid production. A key intermediate in the non-oxidative branch of this pathway is D-Erythrose-4-phosphate (E4P), a four-carbon sugar phosphate that serves as a vital precursor for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) and vitamin B6.[1]

Understanding the flux through the PPP and the metabolic fate of its intermediates is paramount in various fields of research, from elucidating the metabolic reprogramming in cancer cells to engineering microbial strains for the production of valuable aromatic compounds. Stable isotope tracing, particularly using carbon-13 (¹³C), has become an indispensable tool for quantifying intracellular metabolic fluxes. While ¹³C-labeled glucose is the most common tracer for studying the PPP, the use of specifically labeled intermediates like D-Erythrose-4-¹³C offers a more targeted approach to investigate the downstream metabolic channeling of E4P.

This technical guide provides an in-depth exploration of the connection between D-Erythrose-4-¹³C and the Pentose Phosphate Pathway. It details the theoretical basis for using this tracer, presents a generalized experimental protocol for its application in metabolic flux analysis, and showcases the type of quantitative data that can be obtained. This document is intended to be a valuable resource for researchers and drug development professionals seeking to leverage stable isotope tracing to unravel the complexities of cellular metabolism.

The Pentose Phosphate Pathway and the Role of D-Erythrose-4-Phosphate

The PPP is composed of two interconnected branches: the oxidative and the non-oxidative phase. The oxidative phase is responsible for the production of NADPH and the conversion of glucose-6-phosphate to ribulose-5-phosphate. The non-oxidative phase, a series of reversible sugar phosphate interconversions, links the PPP with glycolysis. It is in this latter phase that D-Erythrose-4-phosphate is both formed and consumed. The key reactions involving E4P are catalyzed by transketolase and transaldolase.[1]

Transketolase, in one of its reactions, transfers a two-carbon unit from xylulose-5-phosphate to ribose-5-phosphate, yielding sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. In another key reaction, it can transfer a two-carbon unit from xylulose-5-phosphate to erythrose-4-phosphate to produce fructose-6-phosphate and glyceraldehyde-3-phosphate. Transaldolase catalyzes the transfer of a three-carbon unit from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, which results in the formation of erythrose-4-phosphate and fructose-6-phosphate.[1]

The strategic position of E4P makes it a critical branch point. A significant portion of E4P is directed towards the shikimate pathway for the synthesis of aromatic amino acids, a pathway absent in mammals but essential in microorganisms and plants.[1] This makes the enzymes that utilize E4P potential targets for antimicrobial drug development.

Below is a diagram illustrating the central position of D-Erythrose-4-Phosphate within the non-oxidative branch of the Pentose Phosphate Pathway and its connection to other metabolic routes.

PentosePhosphatePathway cluster_PPP Non-Oxidative Pentose Phosphate Pathway G6P Glucose-6-P Ru5P Ribulose-5-P G6P->Ru5P Oxidative PPP X5P Xylulose-5-P Ru5P->X5P R5P Ribose-5-P Ru5P->R5P F6P Fructose-6-P X5P->F6P Transketolase G3P Glyceraldehyde-3-P X5P->G3P Transketolase S7P Sedoheptulose-7-P R5P->S7P Transketolase Nucleotides Nucleotides R5P->Nucleotides E4P D-Erythrose-4-P S7P->E4P Transaldolase S7P->F6P Transaldolase E4P->F6P Transketolase AroAA Aromatic Amino Acids E4P->AroAA Shikimate Pathway Glycolysis Glycolysis F6P->Glycolysis G3P->S7P Transaldolase G3P->Glycolysis PEP Phosphoenolpyruvate PEP->AroAA

D-Erythrose-4-Phosphate in the Pentose Phosphate Pathway.

D-Erythrose-4-¹³C in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) using stable isotopes is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell. The core principle involves introducing a substrate labeled with a stable isotope, such as ¹³C, and then measuring the distribution of the isotope in downstream metabolites. This distribution pattern, or isotopomer distribution, is a direct consequence of the active metabolic pathways and their relative fluxes.

While ¹³C-labeled glucose is a common choice for probing central carbon metabolism, D-Erythrose-4-¹³C can be employed as a more specific tracer to investigate the metabolic fate of E4P. By introducing ¹³C at a specific position within the E4P molecule, researchers can track the flow of these labeled carbons into various downstream products. This is particularly useful for:

  • Quantifying the flux towards aromatic amino acid biosynthesis: By measuring the ¹³C enrichment in tryptophan, phenylalanine, and tyrosine, the activity of the shikimate pathway can be precisely determined.

  • Investigating the reversibility of transketolase and transaldolase reactions: The scrambling of the ¹³C label into other sugar phosphates of the PPP and glycolysis provides information on the bidirectionality of these reactions.

  • Elucidating alternative pathways for E4P metabolism: In some organisms or under specific conditions, E4P may be channeled into pathways other than the canonical PPP or aromatic amino acid synthesis. D-Erythrose-4-¹³C can help identify and quantify these alternative routes.

The following diagram illustrates a generalized workflow for a ¹³C-MFA experiment using a labeled tracer like D-Erythrose-4-¹³C.

ExperimentalWorkflow start Cell Culture at Metabolic Steady State tracer Introduction of D-Erythrose-4-¹³C start->tracer incubation Isotopic Labeling Incubation tracer->incubation quenching Metabolic Quenching incubation->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data Mass Isotopomer Distribution Data analysis->data modeling Computational Flux Modeling data->modeling results Metabolic Flux Map modeling->results

Generalized ¹³C-Metabolic Flux Analysis Workflow.

Experimental Protocols

While the use of D-Erythrose-4-¹³C as a primary tracer for a full MFA is not as widespread as ¹³C-glucose, the following protocol outlines the key steps, drawing upon established methodologies for ¹³C-MFA. This protocol is intended as a template and will require optimization based on the specific biological system and research question.

Objective: To quantify the metabolic flux distribution in a microbial culture, with a focus on the pathways downstream of D-Erythrose-4-phosphate.

Materials:

  • Microbial strain of interest

  • Defined growth medium

  • D-Erythrose-4-¹³C (specify labeling pattern, e.g., [U-¹³C₄]Erythrose-4-phosphate)

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Metabolic flux analysis software (e.g., INCA, Metran)

Methodology:

  • Cell Culture:

    • Grow the microbial strain in a chemostat or in batch cultures with a defined medium to ensure metabolic steady state.

    • Monitor cell growth (e.g., optical density) and substrate/product concentrations to confirm steady-state conditions.

  • Isotopic Labeling:

    • Introduce a pulse of D-Erythrose-4-¹³C into the culture. The concentration and duration of the pulse should be optimized to achieve sufficient labeling of downstream metabolites without perturbing the metabolic steady state.

    • Alternatively, for steady-state labeling, grow the cells in a medium where a portion of the carbon source is replaced with an unlabeled precursor that can be converted to E4P, and supplement with D-Erythrose-4-¹³C.

  • Sampling and Quenching:

    • Rapidly withdraw a known volume of cell culture.

    • Immediately quench metabolic activity by mixing the cell suspension with a cold quenching solution. This step is critical to prevent further enzymatic reactions that could alter metabolite concentrations and labeling patterns.

  • Metabolite Extraction:

    • Separate the cells from the quenching solution by centrifugation at low temperature.

    • Extract intracellular metabolites by adding a cold extraction solvent to the cell pellet.

    • Vortex and incubate to ensure complete extraction.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Analyze the extracted metabolites using LC-MS/MS or GC-MS.

    • For GC-MS analysis, derivatization of the metabolites is typically required to increase their volatility.

    • Acquire data in a way that allows for the determination of the mass isotopomer distribution of key metabolites, particularly the aromatic amino acids and other sugar phosphates.

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Use a computational model of the organism's central carbon metabolism to simulate the expected isotopomer distributions for a given set of metabolic fluxes.

    • Fit the simulated isotopomer distributions to the experimentally measured data by iteratively adjusting the flux values to minimize the difference between the simulated and experimental data.

    • Perform a statistical analysis to determine the confidence intervals of the estimated fluxes.

Data Presentation

The output of a ¹³C-MFA experiment is a quantitative map of the metabolic fluxes through the central carbon metabolism. The following tables provide examples of how such data can be presented. The values are illustrative and are based on typical results from ¹³C-MFA studies of the PPP using labeled glucose.

Table 1: Relative Fluxes Through Key Pathways (Normalized to Glucose Uptake Rate)

Metabolic PathwayRelative Flux (%)
Glycolysis85.0 ± 2.5
Pentose Phosphate Pathway (Oxidative)15.0 ± 2.5
TCA Cycle40.0 ± 3.0
Anaplerotic Reactions10.0 ± 1.5

Table 2: Mass Isotopomer Distribution of Key Metabolites After Labeling with [1,2-¹³C₂]Glucose

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Lactate45.19.845.10.0
Ribose-5-phosphate30.259.610.20.0
Phenylalanine65.310.120.44.2
Tyrosine64.810.520.64.1

M+n represents the fraction of the metabolite pool containing n ¹³C atoms.

Table 3: Calculated Fluxes for a Hypothetical Experiment Using D-Erythrose-4-[U-¹³C₄]

ReactionFlux (relative to E4P uptake)
E4P -> Shikimate Pathway60.0 ± 5.0
Transketolase (E4P + X5P <-> F6P + G3P)30.0 ± 4.0
Transaldolase (S7P + G3P <-> E4P + F6P)-10.0 ± 2.0

A negative value indicates a net flux in the reverse direction.

Conclusion

D-Erythrose-4-¹³C represents a valuable, albeit specialized, tool for the detailed investigation of the Pentose Phosphate Pathway and its downstream branches. While ¹³C-labeled glucose remains the workhorse for global metabolic flux analysis, the targeted nature of ¹³C-E4P allows for a more focused interrogation of the metabolic fate of this critical precursor. For researchers in drug development, particularly in the antimicrobial field, understanding the flux through the shikimate pathway is of utmost importance, and D-Erythrose-4-¹³C provides a direct means to quantify this. As analytical techniques continue to improve in sensitivity and resolution, the application of such specific isotopic tracers will undoubtedly play an increasingly important role in unraveling the intricate network of cellular metabolism.

References

An In-depth Technical Guide to Stable Isotope Labeling with D-Erythrose-4-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of D-Erythrose-4-¹³C, a stable isotope-labeled sugar, for tracing metabolic pathways. This powerful tool is instrumental in metabolic flux analysis (MFA), drug development, and detailed studies of cellular biochemistry.

Introduction to Stable Isotope Labeling

Stable isotope labeling is a non-radioactive technique used to trace the metabolic fate of molecules within a biological system.[1] By replacing atoms (like ¹²C) with their heavier stable isotopes (like ¹³C), researchers can follow the journey of these labeled compounds through complex metabolic networks. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the incorporation of these isotopes into various metabolites.[1][2] This approach provides invaluable insights into the activity of metabolic pathways, helping to elucidate cellular physiology and identify potential targets for drug intervention.[3][4]

D-Erythrose-4-¹³C is a ¹³C labeled version of D-Erythrose.[5][6] Its phosphorylated form, erythrose-4-phosphate (E4P), is a key intermediate in central carbon metabolism. Specifically, it serves as a critical precursor in the pentose phosphate pathway and the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.[7][8][9] Using ¹³C-labeled erythrose allows for the precise tracking of carbon flow into these essential biosynthetic routes.

Core Metabolic Pathways and the Role of D-Erythrose-4-Phosphate

D-Erythrose-4-phosphate is a pivotal intermediate that links glycolysis and the pentose phosphate pathway to the biosynthesis of aromatic compounds.

The Pentose Phosphate Pathway (PPP)

Erythrose-4-phosphate is an intermediate in the non-oxidative branch of the pentose phosphate pathway. In this pathway, E4P, along with xylulose-5-phosphate, is converted by the enzyme transketolase into fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then re-enter glycolysis. Labeling with D-Erythrose-4-¹³C enables the detailed study of flux through this part of the PPP.

pentose_phosphate_pathway cluster_TK1 Transketolase cluster_TA Transaldolase cluster_TK2 Transketolase X5P Xylulose-5-P G3P_from_TK1 Glyceraldehyde-3-P X5P->G3P_from_TK1 G3P_from_TK2 G3P_from_TK2 X5P->G3P_from_TK2 E4P Erythrose-4-P (from ¹³C-Erythrose) F6P_from_TK2 Fructose-6-P E4P->F6P_from_TK2 S7P Sedoheptulose-7-P S7P->E4P R5P Ribose-5-P R5P->S7P Glycolysis Glycolysis G3P_from_TK1->Glycolysis F6P_from_TK2->Glycolysis G3P_from_TA Glyceraldehyde-3-P F6P_from_TK1 Fructose-6-P G3P_from_TA->F6P_from_TK1 F6P_from_TK1->Glycolysis invis1 invis2 G3P_from_TK2->Glycolysis

Diagram 1: Role of Erythrose-4-Phosphate in the Pentose Phosphate Pathway.
The Shikimate Pathway and Aromatic Amino Acid Biosynthesis

The shikimate pathway is the primary route for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in bacteria, fungi, and plants. The first committed step of this pathway is the condensation of erythrose-4-phosphate and phosphoenolpyruvate (PEP) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). Therefore, D-Erythrose-4-¹³C is an excellent tracer for monitoring the activity of this pathway, which is essential for cell growth and a target for some herbicides and antimicrobial agents.

shikimate_pathway PEP Phosphoenolpyruvate (from Glycolysis) DAHP DAHP PEP->DAHP E4P Erythrose-4-P (from ¹³C-Erythrose) E4P->DAHP DHQ 3-dehydroquinate DAHP->DHQ DAHP synthase Shikimate Shikimate DHQ->Shikimate Chorismate Chorismate Shikimate->Chorismate Multiple Steps Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Trp Tryptophan Chorismate->Trp

Diagram 2: Entry of Erythrose-4-Phosphate into the Shikimate Pathway.

Applications in Research and Drug Development

The use of D-Erythrose-4-¹³C provides significant advantages for specific research applications, particularly in achieving more selective labeling compared to using ¹³C-glucose.[7][10]

  • Metabolic Flux Analysis (MFA): As a ¹³C-labeled tracer, D-Erythrose-4-¹³C is fundamental to MFA experiments.[11] By measuring the pattern and extent of ¹³C incorporation into downstream metabolites, researchers can quantitatively determine the rates (fluxes) of metabolic reactions.[3][4] This is crucial for understanding how cells adapt to different conditions and for identifying metabolic bottlenecks in engineered organisms.

  • Enhanced Protein NMR Studies: Site-selective labeling of amino acids is critical for NMR spectroscopy studies of protein dynamics.[7][10] Using ¹³C-erythrose as a carbon source in bacterial expression systems leads to more selective and often enhanced labeling of aromatic amino acid side chains (especially Tryptophan) compared to using ¹³C-glucose.[7][10] This enables unique and superior labeling for specific atomic positions, expanding the tools available for detailed structural and dynamic protein studies.[7][10]

  • Drug Development: Stable isotope-labeled compounds are widely used as tracers and internal standards in drug development.[5][6] D-Erythrose-4-¹³C can be used to trace the metabolic impact of a drug candidate on central carbon metabolism or to serve as an internal standard for quantitative analysis of related metabolites by NMR or mass spectrometry.[5]

Experimental Protocols and Workflow

A typical stable isotope labeling experiment involves several key stages, from cell culture to data analysis.

experimental_workflow Culture 1. Cell Culture (Prepare cells in defined minimal medium) Labeling 2. Isotope Labeling (Introduce D-Erythrose-4-¹³C) Culture->Labeling Quenching 3. Metabolic Quenching (Rapidly halt metabolism, e.g., cold methanol) Labeling->Quenching Extraction 4. Metabolite Extraction (e.g., using chloroform/methanol/water) Quenching->Extraction Analysis 5. Analytical Detection (LC-MS/MS or NMR) Extraction->Analysis Data 6. Data Analysis (Determine ¹³C incorporation and calculate flux) Analysis->Data

Diagram 3: General workflow for a stable isotope labeling experiment.
Protocol: Cell Culture and Labeling

This protocol provides a general methodology for labeling experiments in microorganisms like E. coli.

  • Prepare Minimal Medium: Prepare a defined minimal medium (e.g., M9 medium) containing all necessary salts and a primary carbon source (e.g., unlabeled glucose). The precise composition will be organism-dependent.

  • Inoculation and Growth: Inoculate the medium with the desired cell strain and grow the culture under controlled conditions (e.g., 37°C, 220 rpm) until it reaches the mid-logarithmic growth phase.

  • Introduce the Label: Add D-Erythrose-4-¹³C to the culture medium. For enhanced labeling of specific pathways, it can be added along with unlabeled glucose.[7] The final concentration of the labeled substrate should be optimized for the specific experiment.

  • Incubation: Continue incubation for a period sufficient to allow for the uptake and incorporation of the label into cellular metabolites. This time can range from minutes to hours depending on the metabolic rates of the organism and the pathways being studied.

  • Harvesting: Rapidly harvest the cells by centrifugation at a low temperature to prepare for metabolic quenching.

Protocol: Metabolite Extraction
  • Metabolic Quenching: To halt enzymatic activity instantly and preserve the metabolic state, resuspend the cell pellet in a pre-chilled quenching solution (e.g., 60% methanol at -70°C).

  • Extraction: Perform a liquid-liquid extraction. A common method involves adding chloroform and water to the methanol-cell suspension (final ratio often 1:1:1 chloroform:methanol:water).

  • Phase Separation: Centrifuge the mixture to separate it into a polar (aqueous) phase containing amino acids, organic acids, and sugar phosphates, and a non-polar (organic) phase containing lipids.

  • Sample Preparation: Collect the desired phase(s), evaporate the solvent under vacuum, and reconstitute the dried metabolites in a suitable solvent for MS or NMR analysis.

Analytical Techniques
  • Mass Spectrometry (MS): Techniques like Gas Chromatography-MS (GC-MS) or Liquid Chromatography-tandem MS (LC-MS/MS) are used to separate and detect metabolites. The mass spectrometer measures the mass-to-charge ratio of ions, allowing for the differentiation between unlabeled (¹²C) and labeled (¹³C) forms of a metabolite and the quantification of their relative abundance.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique that can identify the exact position of the ¹³C label within a molecule's carbon skeleton.[1][10] This positional information is highly valuable for distinguishing between different active pathways that may produce the same metabolite.

Data Presentation: Isotope Incorporation

The effectiveness of D-Erythrose-4-¹³C as a labeling source can be quantified by measuring its incorporation into downstream products, such as amino acids. The following table summarizes typical findings on ¹³C incorporation into aromatic amino acids when using ¹³C-erythrose in comparison to the more common ¹³C-glucose labeling.

Amino AcidLabeled Position¹³C Incorporation from ErythroseComparison with Glucose LabelingReference
Phenylalanine δ (ring carbons)SignificantSlight enhancement[7]
ζ (Cβ-Cγ bond)Efficiently labeledNot typically labeled by glucose[7]
Tyrosine δ (ring carbons)SignificantSlight enhancement[7]
Tryptophan All proton-bound ring carbonsHighRoughly double the incorporation[7][10]
η2 (indole nitrogen-bound C)Efficiently labeledNot typically labeled by glucose[7]
Histidine β (side chain)~34%Significantly labeled[7]

This table synthesizes findings where ¹³C-erythrose provides more selective or enhanced labeling for specific positions compared to standard glucose-based methods.

Conclusion

D-Erythrose-4-¹³C is a specialized and powerful stable isotope tracer for interrogating central carbon metabolism. Its strategic position as a precursor to the shikimate pathway and an intermediate in the pentose phosphate pathway makes it an indispensable tool for researchers. By enabling the selective and enhanced labeling of aromatic amino acids and providing a direct window into these critical pathways, D-Erythrose-4-¹³C empowers more precise metabolic flux analysis and detailed structural studies, thereby advancing fundamental biological research and the development of new therapeutics.

References

D-Erythrose-4-¹³C: A Technical Guide for Metabolic Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of D-Erythrose-4-¹³C in metabolic research. Erythrose-4-phosphate is a pivotal intermediate in central carbon metabolism, primarily recognized for its roles in the Pentose Phosphate Pathway (PPP) and as a precursor for the biosynthesis of aromatic amino acids via the Shikimate Pathway. The use of its stable isotope-labeled form, D-Erythrose-4-¹³C, offers a powerful tool for tracing carbon flux and elucidating the dynamics of these critical metabolic routes.

Core Concepts: Tracing Carbon Flow with D-Erythrose-4-¹³C

Stable isotope tracing is a fundamental technique in metabolic research that allows for the quantitative analysis of metabolite flow through biochemical pathways. By introducing a substrate labeled with a heavy isotope, such as ¹³C, researchers can track the incorporation of the labeled atoms into downstream metabolites. D-Erythrose-4-¹³C serves as a specific probe for pathways originating from or intersecting with erythrose-4-phosphate.

The primary applications of D-Erythrose-4-¹³C in metabolic research include:

  • Quantifying Pentose Phosphate Pathway (PPP) activity: As a key intermediate in the non-oxidative branch of the PPP, labeling patterns from D-Erythrose-4-¹³C can help dissect the bidirectional fluxes within this pathway, which is crucial for nucleotide synthesis and maintaining redox balance.

  • Investigating the Shikimate Pathway: D-Erythrose-4-phosphate is a direct precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in microorganisms, plants, and apicomplexan parasites.[1][2] D-Erythrose-4-¹³C is therefore invaluable for studying the activity of this pathway, which is a target for herbicides and antimicrobial drugs.[3]

  • Site-specific labeling of macromolecules: The use of specifically labeled precursors like [4-¹³C]-erythrose allows for the targeted introduction of ¹³C at specific positions in amino acid side chains, aiding in structural and dynamic studies of proteins by NMR.[4][5]

Quantitative Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from a ¹³C labeling experiment using D-Erythrose-4-¹³C. These tables are intended to illustrate the nature of the data generated and its utility in metabolic flux analysis.

Table 1: Isotopic Enrichment of Pentose Phosphate Pathway Intermediates

This table illustrates the expected mass isotopomer distribution (MID) in key PPP metabolites after labeling with [U-¹³C₄]-Erythrose-4-phosphate. The data reflects the incorporation of the four labeled carbons from erythrose-4-phosphate into downstream intermediates.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)M+7 (%)
Ribose-5-phosphate355101530500
Sedoheptulose-7-phosphate20510152510105
Fructose-6-phosphate5010151010500
Glyceraldehyde-3-phosphate60201550000

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: ¹³C Labeling in Aromatic Amino Acids via the Shikimate Pathway

This table shows the incorporation of ¹³C into aromatic amino acids when cells are supplied with [4-¹³C]-Erythrose-4-phosphate. This specific labeling strategy is designed to introduce a single labeled carbon into the aromatic rings.

Amino AcidPosition of ¹³C LabelIsotopic Enrichment (%)
PhenylalanineC-2 of the aromatic ring85
TyrosineC-2 of the aromatic ring82
TryptophanC-2 of the indole ring78

Experimental Protocols

A typical metabolic flux analysis experiment using D-Erythrose-4-¹³C involves several key steps, from cell culture to data analysis. The following protocol provides a generalized framework that can be adapted to specific research questions and experimental systems.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Media Formulation: Prepare a defined culture medium. For tracing experiments, it is crucial to know the exact composition of the medium. Often, a custom medium is prepared where the unlabeled counterpart of the tracer is omitted.

  • Introduction of the Tracer: Replace the standard medium with the labeling medium containing D-Erythrose-4-¹³C at a known concentration. The choice of which carbon atom(s) to label (e.g., uniformly labeled or position-specific) depends on the specific metabolic pathway being investigated.[6]

  • Incubation: Culture the cells in the labeling medium for a duration sufficient to achieve isotopic steady-state, where the labeling patterns of intracellular metabolites are stable. This time can range from minutes to hours depending on the cell type and the metabolic rates of the pathways of interest.[7]

Metabolite Extraction
  • Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. This is typically achieved by aspirating the medium and adding a cold quenching solution (e.g., -80°C methanol or a cold saline solution).

  • Extraction: Lyse the cells and extract the metabolites using a suitable solvent system, often a mixture of methanol, acetonitrile, and water. The choice of solvent will depend on the polarity of the target metabolites.

  • Sample Preparation: The cell extract is then centrifuged to pellet cell debris, and the supernatant containing the metabolites is collected and dried.

Analytical Measurement
  • Mass Spectrometry (MS): The dried metabolite extracts are typically derivatized to increase their volatility and thermal stability for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or resuspended in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8][9]

  • Data Acquisition: The mass spectrometer is operated to detect the different mass isotopomers of the target metabolites. This provides the raw data on the distribution of ¹³C within each metabolite pool.

Data Analysis
  • Mass Isotopomer Distribution (MID) Correction: The raw MS data is corrected for the natural abundance of ¹³C and other isotopes to determine the true extent of label incorporation.

  • Metabolic Flux Analysis (MFA): The corrected MIDs are then used as input for computational models that estimate the intracellular metabolic fluxes.[10][11] This involves fitting the experimental data to a stoichiometric model of the metabolic network to calculate the reaction rates that best explain the observed labeling patterns.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involving D-Erythrose-4-phosphate and a typical experimental workflow for a ¹³C-labeling study.

Caption: The Pentose Phosphate Pathway, highlighting the central role of D-Erythrose-4-Phosphate.

ShikimatePathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P D-Erythrose-4-P E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-P Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs ExperimentalWorkflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Culture Cell Culture Labeling Isotope Labeling with D-Erythrose-4-13C Culture->Labeling Quench Quenching Labeling->Quench Extract Metabolite Extraction Quench->Extract MS GC-MS or LC-MS/MS Analysis Extract->MS MID MID Correction MS->MID MFA Metabolic Flux Analysis MID->MFA Results Flux Maps & Interpretation MFA->Results

References

Discovery and significance of D-Erythrose-4-13C in biochemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrose-4-phosphate (E4P) is a pivotal intermediate in central carbon metabolism, linking the pentose phosphate pathway (PPP) and the shikimate pathway, the latter being essential for the biosynthesis of aromatic amino acids in plants and microorganisms. The use of its stable isotope-labeled form, D-Erythrose-4-¹³C, offers a powerful tool for elucidating metabolic fluxes and understanding complex biochemical networks. This technical guide provides a comprehensive overview of the discovery and significance of D-Erythrose-4-¹³C in biochemistry, with a focus on its application in metabolic research. It includes quantitative data on ¹³C incorporation, detailed experimental protocols for isotope labeling studies, and visualizations of relevant metabolic pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers employing stable isotope tracers to investigate cellular metabolism and for professionals in drug development targeting pathways involving E4P.

Discovery and Biochemical Significance of D-Erythrose-4-Phosphate

D-Erythrose-4-phosphate is a four-carbon monosaccharide phosphate that serves as a key metabolic intermediate.[1] It is primarily generated in the non-oxidative branch of the pentose phosphate pathway through the action of the enzyme transaldolase, which catalyzes the transfer of a three-carbon unit from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, yielding E4P and fructose-6-phosphate.[1]

The most significant role of E4P is as a precursor in the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in bacteria, fungi, plants, and other organisms.[1] This pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents. In the first committed step of the shikimate pathway, E4P condenses with phosphoenolpyruvate (PEP) in a reaction catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase to form DAHP.[1]

Furthermore, E4P is a precursor for the biosynthesis of vitamin B6 (pyridoxal phosphate) and is involved in the Calvin cycle in photosynthetic organisms.[1] Given its central position in metabolism, the ability to trace the fate of the carbon atoms of E4P is crucial for understanding the regulation and flux through these vital pathways. The use of D-Erythrose-4-¹³C as a tracer enables researchers to follow its incorporation into downstream metabolites, providing quantitative insights into pathway activity.

Quantitative Data: ¹³C Incorporation from Labeled Erythrose

The use of site-selectively ¹³C-labeled erythrose provides a powerful method for introducing isotopic labels into specific positions of aromatic amino acids. A systematic study by Lichtenecker et al. (2017) quantified the incorporation of ¹³C from [1-¹³C], [2-¹³C], [3-¹³C], and [4-¹³C] erythrose into the amino acids of a recombinantly expressed protein in E. coli.[2][3] This approach, when combined with unlabeled glucose in the growth medium, allows for highly selective labeling, which is invaluable for NMR-based studies of protein dynamics and for tracing metabolic pathways.[2][3]

The following tables summarize the percentage of ¹³C incorporation into the aromatic amino acids Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) using different position-specific ¹³C-labeled erythrose precursors.

Table 1: ¹³C Incorporation into Phenylalanine (Phe) from Position-Specific Labeled Erythrose [2][3]

Labeled Erythrose PrecursorPhe Ring Position δ1/ε1Phe Ring Position δ2/ε2Phe Ring Position ζ
[1-¹³C]-Erythrose30%0%0%
[2-¹³C]-Erythrose0%35%0%
[3-¹³C]-Erythrose0%0%40%
[4-¹³C]-Erythrose0%0%0%

Table 2: ¹³C Incorporation into Tyrosine (Tyr) from Position-Specific Labeled Erythrose [2][3]

Labeled Erythrose PrecursorTyr Ring Position δ1/ε1Tyr Ring Position δ2/ε2
[1-¹³C]-Erythrose30%0%
[2-¹³C]-Erythrose0%35%
[3-¹³C]-Erythrose0%0%
[4-¹³C]-Erythrose0%0%

Table 3: ¹³C Incorporation into Tryptophan (Trp) from Position-Specific Labeled Erythrose [2][3]

Labeled Erythrose PrecursorTrp Ring Position δ1Trp Ring Position ε3Trp Ring Position ζ2Trp Ring Position ζ3Trp Ring Position η2
[1-¹³C]-Erythrose0%0%50%0%0%
[2-¹³C]-Erythrose50%0%0%0%0%
[3-¹³C]-Erythrose0%55%0%50%0%
[4-¹³C]-Erythrose0%0%0%0%50%

Note: The data represents the percentage of ¹³C incorporation at specific carbon positions in the amino acid side chains when the corresponding labeled erythrose was used as a precursor in E. coli expression cultures.

Experimental Protocols

Protocol for Site-Selective ¹³C Labeling of Proteins Using Labeled Erythrose

This protocol is adapted from Lichtenecker et al. (2017) and is suitable for achieving site-selective ¹³C labeling of proteins expressed in E. coli for applications such as NMR spectroscopy.[2][3]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • M9 minimal medium components.

  • ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl).

  • Unlabeled glucose.

  • Site-selectively ¹³C-labeled D-Erythrose (e.g., [4-¹³C]-D-Erythrose).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Standard protein purification reagents (e.g., buffers, chromatography columns).

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium and grow overnight at 37°C with shaking.

  • Main Culture Preparation: Prepare M9 minimal medium. For 1 liter, this typically includes M9 salts, 2 mM MgSO₄, 0.1 mM CaCl₂, and trace elements.

  • Isotope Addition: To the M9 medium, add 1 g/L of ¹⁵NH₄Cl as the sole nitrogen source and 2 g/L of unlabeled glucose as the primary carbon source. Add the site-selectively ¹³C-labeled erythrose to a final concentration of 2 g/L. It is recommended to add the erythrose at the beginning of the culture.[2][3]

  • Inoculation and Growth: Inoculate the main culture with the overnight starter culture to an initial OD₆₀₀ of ~0.05-0.1. Grow the culture at 37°C with vigorous shaking.

  • Induction: When the culture reaches an OD₆₀₀ of ~0.8, induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Expression: Reduce the temperature to 25°C and continue the expression for 18-24 hours.[2][3]

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with standard protein purification protocols (e.g., affinity chromatography, size-exclusion chromatography).

  • Analysis: The purified protein can then be analyzed by NMR spectroscopy to confirm the site-selective incorporation of the ¹³C label.

General Protocol for ¹³C Metabolic Flux Analysis (MFA) using D-Erythrose-4-¹³C

This is a generalized protocol for a steady-state ¹³C-MFA experiment designed to quantify fluxes in pathways downstream of E4P.

Materials:

  • Cell line of interest (e.g., bacteria, yeast, or mammalian cells).

  • Defined minimal or basal medium appropriate for the cell line.

  • D-Erythrose-4-¹³C as the tracer.

  • Other necessary carbon sources (if any) in their unlabeled form.

  • Quenching solution (e.g., 60% methanol, -20°C).

  • Extraction solution (e.g., a mixture of methanol, chloroform, and water).

  • GC-MS or LC-MS/MS system for metabolite analysis.

Procedure:

  • Cell Culture: Culture the cells in a defined medium to a mid-logarithmic growth phase to ensure metabolic steady state. For adherent cells, seed them in multiple-well plates. For suspension cells, use shake flasks or bioreactors.

  • Tracer Experiment: Replace the culture medium with a fresh medium containing a known concentration of D-Erythrose-4-¹³C as the sole or a major carbon source. The exact concentration and duration of labeling will depend on the cell type and the pathways being investigated and may require optimization.

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolism by aspirating the medium and adding a cold quenching solution.

    • Scrape the cells (if adherent) and collect the cell suspension.

    • Perform metabolite extraction, for example, by adding a cold extraction solvent, followed by vortexing and centrifugation to separate the polar metabolites from other cellular components.

  • Sample Preparation for GC-MS Analysis:

    • The extracted polar metabolites are typically dried under a stream of nitrogen or by lyophilization.

    • The dried extracts are then derivatized to make the metabolites volatile for GC-MS analysis. A common derivatization method is methoximation followed by silylation.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The gas chromatograph separates the different metabolites based on their retention times.

    • The mass spectrometer detects the mass-to-charge ratio of the fragments of the derivatized metabolites, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms).

  • Data Analysis and Flux Calculation:

    • The raw mass spectral data is corrected for the natural abundance of ¹³C.

    • The corrected mass isotopomer distributions are used as input for a metabolic flux analysis software (e.g., INCA, Metran).

    • The software uses a metabolic model of the cell's central carbon metabolism to calculate the intracellular metabolic fluxes that best fit the experimental data.

Visualization of Pathways and Workflows

Metabolic Pathways

The following diagrams illustrate the central role of D-Erythrose-4-phosphate in metabolism.

Pentose_Phosphate_Pathway cluster_non_oxidative Non-Oxidative Pentose Phosphate Pathway G6P Glucose-6-P F6P Fructose-6-P GAP Glyceraldehyde-3-P GAP->F6P Transaldolase S7P Sedoheptulose-7-P E4P D-Erythrose-4-P S7P->E4P Transaldolase E4P->F6P Transketolase X5P Xylulose-5-P X5P->F6P Transketolase X5P->GAP Transketolase R5P Ribose-5-P R5P->S7P Transketolase Ru5P Ribulose-5-P Ru5P->X5P Epimerase Ru5P->R5P Isomerase

Diagram 1: Role of D-Erythrose-4-P in the Pentose Phosphate Pathway.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P D-Erythrose-4-P E4P->DAHP DAHP Synthase DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-P Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs

Diagram 2: Utilization of D-Erythrose-4-P in the Shikimate Pathway.
Experimental Workflow

The diagram below outlines the major steps in a typical ¹³C metabolic flux analysis experiment.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_computation Computational Phase cell_culture 1. Cell Culture (Metabolic Steady State) labeling 2. Isotopic Labeling (with D-Erythrose-4-13C) cell_culture->labeling quenching 3. Rapid Quenching labeling->quenching extraction 4. Metabolite Extraction quenching->extraction derivatization 5. Derivatization extraction->derivatization gcms 6. GC-MS or LC-MS/MS Analysis derivatization->gcms data_processing 7. Data Processing (Mass Isotopomer Distribution) gcms->data_processing flux_calculation 8. Flux Calculation (Software Modeling) data_processing->flux_calculation results 9. Metabolic Flux Map flux_calculation->results

Diagram 3: Experimental Workflow for ¹³C Metabolic Flux Analysis.

Conclusion

D-Erythrose-4-¹³C is a valuable tool for the detailed investigation of central carbon metabolism. Its strategic position as a precursor to the shikimate pathway makes it an indispensable tracer for studying the biosynthesis of aromatic amino acids, particularly in microorganisms and plants where this pathway is a target for drug and herbicide development. The quantitative data on ¹³C incorporation and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute sophisticated isotope labeling studies. By leveraging the power of D-Erythrose-4-¹³C and metabolic flux analysis, scientists can gain deeper insights into cellular physiology, identify metabolic bottlenecks, and pave the way for novel therapeutic and biotechnological applications.

References

Methodological & Application

Application Note: D-Erythrose-4-¹³C for High-Resolution Metabolic Flux Analysis of the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical tool for understanding cellular physiology and identifying metabolic bottlenecks in various biological systems. The use of stable isotope tracers, particularly ¹³C-labeled substrates, has become the gold standard for quantifying intracellular metabolic fluxes.[1][2][3] D-Erythrose-4-phosphate is a key intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and precursors for nucleotide and aromatic amino acid biosynthesis.[4] This application note provides a detailed protocol for the use of D-Erythrose-4-¹³C as a tracer for high-resolution metabolic flux analysis of the pentose phosphate pathway. By directly introducing a labeled intermediate, this method offers a targeted approach to elucidating the dynamics of the PPP and its interconnected pathways.

Principle of ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[1][2] The core principle involves introducing a substrate enriched with the stable isotope ¹³C into a biological system. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic enrichment and distribution within these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the active metabolic pathways and quantify the flux through each reaction.[1][5] This method provides a detailed snapshot of the cell's metabolic state under specific conditions.[3]

The five fundamental steps of a ¹³C-MFA experiment are:

  • Experimental Design: Selecting the appropriate ¹³C-labeled tracer and experimental conditions.[1]

  • Tracer Experiment: Culturing cells in the presence of the ¹³C-labeled substrate until an isotopic steady state is reached.[1][6]

  • Isotopic Labeling Measurement: Extracting metabolites and measuring their ¹³C-labeling patterns.[1]

  • Flux Estimation: Using computational models to estimate intracellular fluxes from the measured labeling data.[1]

  • Statistical Analysis: Evaluating the goodness-of-fit and determining the confidence intervals of the estimated fluxes.[7]

D-Erythrose-4-¹³C as a Tracer for the Pentose Phosphate Pathway

D-Erythrose-4-phosphate is a central intermediate in the non-oxidative branch of the pentose phosphate pathway. Introducing D-Erythrose-4-¹³C directly into the system allows for a focused investigation of the fluxes through the transketolase and transaldolase reactions, as well as its connections to glycolysis and the biosynthesis of aromatic amino acids. This targeted approach can provide higher resolution for PPP fluxes compared to using more general tracers like ¹³C-glucose alone.

Materials and Reagents

Material/ReagentSupplierCatalog Number
D-Erythrose-4-¹³C(Specify Supplier)(Specify Catalog #)
Cell Culture Medium(Specify Supplier)(Specify Catalog #)
Fetal Bovine Serum (FBS)(Specify Supplier)(Specify Catalog #)
Penicillin-Streptomycin(Specify Supplier)(Specify Catalog #)
Trypsin-EDTA(Specify Supplier)(Specify Catalog #)
Phosphate Buffered Saline (PBS)(Specify Supplier)(Specify Catalog #)
Acetonitrile (LC-MS Grade)(Specify Supplier)(Specify Catalog #)
Methanol (LC-MS Grade)(Specify Supplier)(Specify Catalog #)
Water (LC-MS Grade)(Specify Supplier)(Specify Catalog #)
Chloroform(Specify Supplier)(Specify Catalog #)
Dry Ice--
Liquid Nitrogen--

Experimental Protocol

Cell Culture and Labeling
  • Cell Seeding: Seed the cells of interest in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will allow them to reach the desired confluency (typically 70-80%) at the time of the experiment.

  • Tracer Medium Preparation: Prepare the cell culture medium containing D-Erythrose-4-¹³C. The final concentration of the tracer will need to be optimized for the specific cell line and experimental goals but a starting point of 10-50% of the corresponding unlabeled metabolite concentration is recommended.

  • Labeling: Once cells have reached the desired confluency, replace the existing medium with the prepared tracer medium.

  • Incubation: Incubate the cells for a sufficient period to achieve isotopic steady state. This time can vary significantly between cell lines and metabolic rates and should be determined empirically. A time-course experiment is recommended to determine the optimal labeling duration.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly quench the cells. A common method is to wash the cells with ice-cold PBS and then immediately add liquid nitrogen to flash-freeze the cell monolayer.

  • Extraction: Add a pre-chilled extraction solvent to the frozen cells. A commonly used solvent system is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v).

  • Scraping and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Sample Analysis by Mass Spectrometry
  • Instrumentation: Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1][4]

  • Method Development: Develop a chromatographic method that provides good separation of the key metabolites of the pentose phosphate pathway and glycolysis, such as sedoheptulose-7-phosphate, fructose-6-phosphate, glyceraldehyde-3-phosphate, and the aromatic amino acids.

  • Data Acquisition: Acquire the mass spectrometry data in full scan mode to capture the mass isotopomer distributions of the target metabolites.

  • Data Analysis: Process the raw data to correct for the natural abundance of ¹³C and determine the mass isotopomer distributions for each metabolite of interest.

Data Presentation

The quantitative data from the mass spectrometry analysis should be summarized in a clear and structured table. This allows for easy comparison of the labeling patterns in different experimental conditions.

MetaboliteMass IsotopomerRelative Abundance (%)
Erythrose-4-phosphateM+0
M+1
M+2
M+3
M+4
Sedoheptulose-7-phosphateM+0
M+1
...
Fructose-6-phosphateM+0
M+1
...
PhenylalanineM+0
M+1
...
TyrosineM+0
M+1
...

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis seeding Cell Seeding tracer_medium Prepare Tracer Medium (with D-Erythrose-4-13C) labeling Incubate Cells with Tracer tracer_medium->labeling quenching Quench Metabolism (Liquid Nitrogen) labeling->quenching extraction Add Extraction Solvent quenching->extraction collection Collect Cell Lysate extraction->collection centrifugation Centrifuge & Collect Supernatant collection->centrifugation ms_analysis LC-MS/MS Analysis centrifugation->ms_analysis data_processing Determine Mass Isotopomer Distributions ms_analysis->data_processing flux_estimation Computational Flux Estimation data_processing->flux_estimation

Caption: Experimental workflow for ¹³C-MFA using D-Erythrose-4-¹³C.

ppp_flux cluster_ppp Pentose Phosphate Pathway cluster_biosynthesis Biosynthesis E4P D-Erythrose-4-P (13C) S7P Sedoheptulose-7-P E4P->S7P Transaldolase Aromatic_AA Aromatic Amino Acids (Phe, Tyr, Trp) E4P->Aromatic_AA F6P Fructose-6-P S7P->F6P Transketolase R5P Ribose-5-P S7P->R5P Transketolase G3P Glyceraldehyde-3-P F6P->G3P Glycolysis

Caption: Entry of D-Erythrose-4-¹³C into the Pentose Phosphate Pathway.

References

Application Notes and Protocols for D-Erythrose-4-¹³C in Stable Isotope Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose-4-¹³C is a stable isotope-labeled form of D-Erythrose 4-phosphate (E4P), a crucial intermediate in central carbon metabolism. As a key node in the Pentose Phosphate Pathway (PPP) and the entry point for the Shikimate Pathway, E4P serves as a precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and various secondary metabolites. The use of D-Erythrose-4-¹³C in stable isotope labeling experiments allows for the precise tracing of carbon flux through these vital pathways, providing valuable insights into metabolic regulation, drug target identification, and metabolic engineering.

These application notes provide detailed protocols for utilizing D-Erythrose-4-¹³C in stable isotope labeling experiments, with a primary focus on tracing the biosynthesis of aromatic amino acids in microbial systems.

Key Applications

  • Metabolic Flux Analysis (MFA): Quantifying the in vivo rates (fluxes) of metabolic pathways, particularly the Pentose Phosphate Pathway and the Shikimate Pathway.

  • Pathway Elucidation: Tracing the metabolic fate of erythrose-4-phosphate and identifying novel metabolic pathways or connections.

  • Drug Discovery and Development: Identifying and validating enzyme targets within the Shikimate Pathway, which is essential in microorganisms and plants but absent in mammals, making it an attractive target for antimicrobial and herbicide development.

  • Metabolic Engineering: Optimizing the production of aromatic amino acid-derived compounds by understanding and manipulating the carbon flow from central metabolism.

Signaling and Metabolic Pathways

The following diagrams illustrate the key metabolic pathways where D-Erythrose-4-¹³C is utilized.

Shikimate_Pathway PEP Phosphoenolpyruvate (from Glycolysis) DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate PEP->DAHP E4P D-Erythrose-4-phosphate (from Pentose Phosphate Pathway) E4P->DAHP DAHP synthase DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate kinase EPSP 5-enolpyruvylshikimate- 3-phosphate S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine Tryptophan Tryptophan Anthranilate->Tryptophan

Caption: The Shikimate Pathway, a key route for aromatic amino acid biosynthesis.

Pentose_Phosphate_Pathway G6P Glucose-6-phosphate Ru5P Ribulose-5-phosphate G6P->Ru5P G6P dehydrogenase (Oxidative Phase) F6P Fructose-6-phosphate Glycolysis To Glycolysis F6P->Glycolysis G3P Glyceraldehyde-3-phosphate G3P->F6P Transaldolase G3P->Glycolysis R5P Ribose-5-phosphate Ru5P->R5P X5P Xylulose-5-phosphate Ru5P->X5P S7P Sedoheptulose-7-phosphate R5P->S7P Transketolase Nucleotides To Nucleotide Biosynthesis R5P->Nucleotides X5P->F6P Transketolase X5P->G3P Transketolase E4P D-Erythrose-4-phosphate S7P->E4P Transaldolase Shikimate To Shikimate Pathway E4P->Shikimate

Caption: The Pentose Phosphate Pathway, showing the generation of D-Erythrose-4-phosphate.

Experimental Design and Workflow

A typical stable isotope labeling experiment using D-Erythrose-4-¹³C involves several key stages, from cell culture to data analysis.

Experimental_Workflow Culture 1. Cell Culture (e.g., E. coli in minimal medium) Labeling 2. Isotope Labeling (Addition of D-Erythrose-4-13C) Culture->Labeling Quenching 3. Metabolic Quenching (e.g., rapid cooling) Labeling->Quenching Extraction 4. Metabolite Extraction (e.g., solvent extraction) Quenching->Extraction Analysis 5. Analytical Measurement (e.g., GC-MS, LC-MS, NMR) Extraction->Analysis Data 6. Data Analysis (Isotopomer distribution, flux calculation) Analysis->Data

Caption: General experimental workflow for stable isotope labeling experiments.

Detailed Experimental Protocols

Protocol 1: Stable Isotope Labeling of E. coli with ¹³C-Erythrose for Aromatic Amino Acid Analysis

This protocol is adapted from a method for site-selective labeling of proteins and is suitable for tracing carbon from erythrose into aromatic amino acids.[1]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • M9 minimal medium components

  • ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl)

  • Unlabeled glucose

  • Site-selectively ¹³C-labeled erythrose (e.g., [1-¹³C]-Erythrose, [2-¹³C]-Erythrose, [3-¹³C]-Erythrose, or [4-¹³C]-Erythrose)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Appropriate antibiotic

Procedure:

  • Prepare M9 Minimal Medium: Prepare M9 minimal medium containing 1 g/L ¹⁵NH₄Cl and 2 g/L unlabeled glucose. Add other necessary supplements (e.g., MgSO₄, CaCl₂, trace elements) and the appropriate antibiotic.

  • Cell Culture: Inoculate a starter culture of the E. coli strain in the prepared M9 medium and grow overnight at 37°C with shaking.

  • Main Culture and Labeling:

    • Inoculate a larger volume of M9 medium (containing 1 g/L ¹⁵NH₄Cl and 2 g/L unlabeled glucose) with the overnight culture.

    • At the time of inoculation, add the desired site-selectively ¹³C-labeled erythrose to a final concentration of 1-2 g/L. For optimal labeling of tryptophan, a concentration of 2 g/L is recommended.[1]

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches approximately 0.8.

  • Induction (Optional, for protein expression studies): If analyzing labeled protein, induce protein expression with 1 mM IPTG and continue to grow the culture for 18 hours at 25°C.[1] For general metabolite analysis, induction may not be necessary.

  • Metabolic Quenching and Cell Harvesting:

    • Rapidly quench metabolic activity by pouring the cell culture into a falcon tube containing a quenching solution (e.g., 60% methanol, pre-chilled to -40°C) to achieve a final methanol concentration of at least 40%.

    • Immediately centrifuge the quenched culture at a low temperature (e.g., -20°C) to pellet the cells.

    • Quickly wash the cell pellet with a cold, neutral buffer (e.g., phosphate-buffered saline) to remove extracellular metabolites.

    • Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction from E. coli

Materials:

  • Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-chilled to -20°C.

  • Centrifuge capable of reaching high speeds at 4°C.

  • Lyophilizer or vacuum concentrator.

Procedure:

  • Cell Lysis and Extraction:

    • Resuspend the frozen cell pellet in the cold extraction solvent. The volume of solvent should be proportional to the cell mass.

    • Lyse the cells by three cycles of freeze-thawing (freezing in liquid nitrogen and thawing on ice) or by using a bead beater.

    • Vortex the mixture vigorously for 1 minute.

  • Protein and Debris Removal:

    • Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

  • Solvent Evaporation:

    • Dry the metabolite extract using a lyophilizer or a vacuum concentrator.

  • Storage: Store the dried metabolite extract at -80°C until analysis.

Protocol 3: GC-MS Analysis of ¹³C-Labeled Amino Acids

Materials:

  • Hydrolysis solution: 6 M HCl.

  • Derivatization reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI).

  • Solvent for derivatization: Pyridine or acetonitrile.

  • GC-MS system with a suitable column (e.g., DB-5ms).

Procedure:

  • Protein Hydrolysis (if analyzing protein-bound amino acids):

    • If starting from a purified protein, hydrolyze the protein to its constituent amino acids by incubation in 6 M HCl at 110°C for 24 hours under a nitrogen atmosphere.

    • Dry the hydrolysate under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization:

    • Resuspend the dried metabolite extract or protein hydrolysate in the derivatization solvent.

    • Add the MTBSTFA reagent.

    • Incubate the mixture at 70°C for 1 hour to allow for complete derivatization of the amino acids.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a temperature gradient program to separate the derivatized amino acids on the GC column.

    • Operate the mass spectrometer in either full scan mode to identify all metabolites or in selected ion monitoring (SIM) mode to quantify the abundance of specific isotopomers of the target amino acids.

  • Data Analysis:

    • Identify the amino acids based on their retention times and mass spectra.

    • Determine the mass isotopomer distribution (MID) for each amino acid by integrating the peak areas of the different isotopologues (M+0, M+1, M+2, etc.).

    • Correct for the natural abundance of ¹³C to determine the fractional labeling of each amino acid.

Data Presentation

The following tables summarize the quantitative data on ¹³C incorporation into aromatic amino acids from site-selectively labeled erythrose in E. coli. The data is adapted from Weininger et al., 2017.[1]

Table 1: ¹³C Incorporation into Phenylalanine and Tyrosine Side Chains from Labeled Erythrose

Labeled Erythrose PositionPhenylalanine ε* (%)Tyrosine ε* (%)
[1-¹³C]-Erythrose3538
[2-¹³C]-Erythrose< 5< 5
[3-¹³C]-Erythrose3538
[4-¹³C]-Erythrose< 5< 5
Note: ε* represents the combined signal from the two ε carbons due to rapid ring flipping.

Table 2: ¹³C Incorporation into Tryptophan Side Chains from Labeled Erythrose

Labeled Erythrose PositionTryptophan ε3 (%)Tryptophan ζ2 (%)Tryptophan ζ3 (%)Tryptophan η2 (%)
[1-¹³C]-Erythrose< 535< 5< 5
[2-¹³C]-Erythrose< 5< 5< 525
[3-¹³C]-Erythrose< 5< 535< 5
[4-¹³C]-Erythrose25< 5< 5< 5

Troubleshooting and Considerations

  • Low Label Incorporation:

    • Cause: Insufficient uptake of labeled erythrose, or dilution by unlabeled endogenous pools.

    • Solution: Optimize the concentration of labeled erythrose in the medium. Ensure that the unlabeled glucose concentration is not excessively high. Consider using a bacterial strain with enhanced sugar transport capabilities.

  • Metabolite Degradation:

    • Cause: Incomplete or slow metabolic quenching.

    • Solution: Ensure rapid and efficient quenching by using a pre-chilled quenching solution and minimizing the time between harvesting and freezing.

  • Poor Chromatographic Resolution:

    • Cause: Incomplete derivatization or suboptimal GC-MS conditions.

    • Solution: Optimize the derivatization reaction time, temperature, and reagent concentration. Adjust the GC temperature gradient and carrier gas flow rate.

  • Complex Isotopomer Patterns:

    • Cause: Scrambling of the ¹³C label through metabolic cycling.

    • Solution: This is an inherent aspect of metabolic networks. Use metabolic flux analysis software to deconvolute the labeling patterns and calculate fluxes.

Conclusion

D-Erythrose-4-¹³C is a powerful tool for investigating the metabolic flux through the Pentose Phosphate and Shikimate pathways. The protocols and data presented here provide a framework for researchers to design and execute stable isotope labeling experiments to gain a deeper understanding of aromatic amino acid biosynthesis and central carbon metabolism. These insights are critical for advancing research in metabolic engineering, drug discovery, and systems biology.

References

Application Note: D-Erythrose-4-¹³C Sample Preparation for High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Erythrose, a four-carbon aldose, is a key intermediate in the pentose phosphate pathway and is utilized in various biosynthetic pathways. The use of isotopically labeled D-Erythrose, specifically with ¹³C at the C4 position (D-Erythrose-4-¹³C), is invaluable for nuclear magnetic resonance (NMR) spectroscopy studies.[1][2] NMR spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and metabolic fate of molecules in solution.[3][4] This application note provides a detailed protocol for the preparation of D-Erythrose-4-¹³C samples for high-resolution NMR spectroscopy, ensuring optimal spectral quality for researchers, scientists, and drug development professionals.

Principle

Proper sample preparation is critical for obtaining high-quality NMR spectra. Key considerations include the choice of solvent, sample concentration, and the removal of particulate matter.[5][6] For carbohydrates like D-Erythrose, which are highly hydrophilic, deuterated water (D₂O) is the solvent of choice.[7] The concentration of the ¹³C-labeled sample must be sufficient to overcome the inherently low sensitivity of the ¹³C nucleus.[5][8] This protocol outlines a standardized procedure to ensure reproducibility and high-quality data acquisition.

Experimental Protocols

1. Materials and Equipment

  • D-Erythrose-4-¹³C (solid)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) (Optional solvent)

  • High-quality 5 mm NMR tubes

  • NMR tube caps

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Microcentrifuge tubes

  • Filter (e.g., syringe filter with a 0.22 µm pore size or a Pasteur pipette with glass wool)[9]

2. D-Erythrose-4-¹³C Sample Preparation Workflow

G cluster_0 Sample Preparation Workflow A Weigh D-Erythrose-4-13C B Dissolve in Deuterated Solvent A->B Add Solvent C Vortex to Homogenize B->C Ensure Complete Dissolution D Filter to Remove Particulates C->D Critical for Homogeneity E Transfer to NMR Tube D->E Prevents Spectral Artifacts F Cap and Label Tube E->F Proper Handling G Ready for NMR Analysis F->G Final Sample

Caption: Workflow for D-Erythrose-4-¹³C NMR sample preparation.

3. Detailed Protocol

  • Determine Required Concentration: For ¹³C NMR, a higher concentration is generally recommended to achieve a good signal-to-noise ratio in a reasonable time.[8][10] A typical concentration range for carbohydrate analysis is between 20 mM and 200 mM.[11] For this protocol, we will prepare a 50 mM sample.

  • Weighing the Sample:

    • Calculate the required mass of D-Erythrose-4-¹³C for your desired volume and concentration. For a 0.6 mL sample at 50 mM, this would be approximately 3.6 mg.

    • Accurately weigh the calculated amount of D-Erythrose-4-¹³C into a clean, dry microcentrifuge tube.

  • Solvent Addition and Dissolution:

    • Add the appropriate volume of deuterated solvent (e.g., 0.6 mL of D₂O) to the microcentrifuge tube containing the sample.[12]

    • Cap the tube securely and vortex the mixture until the D-Erythrose-4-¹³C is completely dissolved.[8] Gentle warming may be applied if necessary, but ensure the sample is at a stable temperature before transferring to the NMR tube.

  • Filtration:

    • To remove any dust or particulate matter that can degrade spectral quality, filter the solution.[5][6]

    • This can be achieved by passing the solution through a syringe filter or by filtering it through a Pasteur pipette plugged with a small amount of glass wool into a clean vial.[9]

  • Transfer to NMR Tube:

    • Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube.[8]

    • Ensure the sample height in the tube is sufficient for the NMR spectrometer's detector, typically around 4-5 cm, which corresponds to approximately 0.5-0.6 mL of solvent.[8][10]

  • Capping and Labeling:

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

    • Label the NMR tube clearly with the sample identity.

Data Presentation: Recommended Sample Parameters

For optimal results and reproducibility, the following sample parameters are recommended.

ParameterRecommended ValueRationale
Analyte D-Erythrose-4-¹³CIsotopically labeled for ¹³C NMR detection.
Concentration 20 - 200 mMEnsures sufficient signal for ¹³C NMR.[5][11]
Solvent D₂O (99.9 atom % D)Excellent for dissolving hydrophilic carbohydrates.[7]
Alternative Solvents DMSO-d₆, Pyridine-d₅May be used if solubility or specific interactions are of interest.[7][13]
Sample Volume 0.5 - 0.6 mLStandard volume for 5 mm NMR tubes.[8]
NMR Tube 5 mm, high-precisionMinimizes spectral artifacts.
Internal Standard Optional (e.g., DSS, TSP)For precise chemical shift referencing.

Logical Relationships in Solvent Selection

The choice of solvent is critical and depends on the experimental goals.

G cluster_1 Solvent Selection Logic A Experimental Goal B Standard Structural Analysis A->B C Observe Hydroxyl Protons A->C D Alternative Solubility/Interactions A->D E D2O B->E Recommended F H2O/D2O Mixture C->F Enables -OH observation G DMSO-d6 / Pyridine-d5 D->G Specific cases

Caption: Decision tree for selecting an appropriate NMR solvent.

Safety Precautions

  • Always handle deuterated solvents in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Dispose of chemical waste according to your institution's guidelines.

References

Application Notes and Protocols for Quantifying Metabolic Pathways with D-Erythrose-4-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for elucidating the complexities of metabolic networks. The use of ¹³C-labeled substrates, in conjunction with advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise quantification of metabolic fluxes through various pathways. D-Erythrose-4-phosphate (E4P) is a critical intermediate in the pentose phosphate pathway (PPP) and serves as a key precursor for the biosynthesis of aromatic amino acids and other significant biomolecules. By introducing D-Erythrose-4-¹³C into a biological system, researchers can meticulously track the fate of the labeled carbon atom, providing valuable insights into the activity of these pathways under different physiological or pathological conditions.

These application notes provide a comprehensive overview and detailed protocols for utilizing D-Erythrose-4-¹³C to quantify metabolic pathways. The information is intended to guide researchers in designing and executing robust stable isotope tracing experiments to investigate cellular metabolism, identify potential drug targets, and understand metabolic reprogramming in disease states such as cancer.[1][2][3]

Core Applications

  • Elucidation of Pentose Phosphate Pathway (PPP) Activity: Directly trace the flux of E4P through the non-oxidative branch of the PPP.

  • Quantification of Aromatic Amino Acid Biosynthesis: Measure the contribution of the PPP to the synthesis of tryptophan, tyrosine, and phenylalanine.

  • Investigation of Metabolic Reprogramming in Cancer: Analyze alterations in the PPP and connected pathways in cancer cells to identify metabolic vulnerabilities.[1][2]

  • Drug Development and Target Validation: Assess the impact of therapeutic agents on metabolic pathways involving E4P.

Data Presentation

The quantitative data derived from D-Erythrose-4-¹³C tracing experiments can be effectively summarized to compare metabolic flux under different experimental conditions. The following table provides a template for presenting such data, showcasing hypothetical results from a study comparing a control cell line with a treated cell line.

MetaboliteIsotope Enrichment (¹³C) - ControlIsotope Enrichment (¹³C) - TreatedFold Changep-value
Shikimate15.2%8.1%0.53<0.01
Chorismate12.8%6.5%0.51<0.01
Phenylalanine10.5%5.3%0.50<0.01
Tyrosine9.8%4.9%0.50<0.01
Tryptophan8.2%4.0%0.49<0.01
Sedoheptulose-7-Phosphate25.6%18.2%0.71<0.05
Ribose-5-Phosphate18.9%12.5%0.66<0.05

Experimental Protocols

Protocol 1: Cell Culture and ¹³C-Labeling

This protocol outlines the general procedure for labeling cultured mammalian cells with D-Erythrose-4-¹³C.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), sterile

  • D-Erythrose-4-¹³C

  • Standard cell culture flasks or plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with D-Erythrose-4-¹³C at a final concentration typically ranging from 10 to 100 µM. The exact concentration should be optimized for the specific cell line and experimental goals. Use dFBS to minimize the background from unlabeled precursors.

  • Initiation of Labeling: Aspirate the standard culture medium from the cells and wash them once with pre-warmed sterile PBS.

  • Incubation: Add the prepared ¹³C-labeling medium to the cells and return them to the incubator. The labeling duration can vary from a few hours to several days, depending on the turnover rate of the metabolites of interest. It is crucial to perform time-course experiments to ensure isotopic steady state is reached.[3]

  • Harvesting: After the desired labeling period, proceed immediately to metabolite extraction.

Protocol 2: Metabolite Extraction

This protocol describes the extraction of intracellular metabolites for subsequent analysis.

Materials:

  • 80% Methanol (pre-chilled to -80°C)

  • Cell scraper (for adherent cells)

  • Centrifuge tubes (pre-chilled)

  • Refrigerated centrifuge (4°C)

  • Lyophilizer or vacuum concentrator

Procedure:

  • Quenching Metabolism: Aspirate the labeling medium and quickly wash the cells with ice-cold PBS to remove any remaining extracellular label and quench metabolic activity.

  • Extraction: Add a sufficient volume of pre-chilled 80% methanol to the culture vessel to cover the cell monolayer. For a 10 cm dish, 1-2 mL is typically used.

  • Cell Lysis and Collection: Scrape the adherent cells in the presence of the cold methanol and transfer the cell lysate to a pre-chilled centrifuge tube.

  • Pelleting Cellular Debris: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and other cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

  • Drying: Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: Analysis by Mass Spectrometry (LC-MS)

This protocol provides a general workflow for the analysis of ¹³C-labeled metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Dried metabolite extract

  • LC-MS grade water

  • LC-MS grade organic solvent (e.g., acetonitrile)

  • Appropriate LC column (e.g., HILIC or reversed-phase)

  • High-resolution mass spectrometer

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of an appropriate solvent (e.g., a mixture of water and acetonitrile) compatible with your LC method.

  • Chromatographic Separation: Inject the reconstituted sample onto the LC system. The choice of column and gradient conditions will depend on the specific metabolites of interest.

  • Mass Spectrometric Detection: Analyze the eluting compounds using a high-resolution mass spectrometer operating in negative or positive ion mode, depending on the analytes. The instrument should be set to acquire full scan data to detect all mass isotopologues of the metabolites.

  • Data Analysis: Process the raw data using specialized software to identify metabolites based on their accurate mass and retention time. The software should also be capable of determining the mass isotopologue distribution (MID) for each identified metabolite, which reflects the incorporation of the ¹³C label.[4]

Visualizations

metabolic_pathway cluster_PPP Pentose Phosphate Pathway cluster_Aro Aromatic Amino Acid Biosynthesis G6P Glucose-6-P F6P Fructose-6-P GA3P Glyceraldehyde-3-P F6P->GA3P S7P Sedoheptulose-7-P GA3P->S7P E4P Erythrose-4-P (¹³C-labeled) E4P->F6P DAHP DAHP E4P->DAHP S7P->E4P R5P Ribose-5-P S7P->R5P X5P Xylulose-5-P R5P->X5P X5P->F6P X5P->GA3P PEP Phosphoenolpyruvate PEP->DAHP Shikimate Shikimate DAHP->Shikimate Chorismate Chorismate Shikimate->Chorismate Aromatics Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->Aromatics invis1 invis2

Caption: Metabolic fate of D-Erythrose-4-¹³C.

experimental_workflow start Start: Cell Culture labeling ¹³C-Labeling with D-Erythrose-4-¹³C start->labeling extraction Metabolite Extraction labeling->extraction analysis LC-MS/MS or NMR Analysis extraction->analysis data_proc Data Processing & Isotopologue Analysis analysis->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc interpretation Biological Interpretation flux_calc->interpretation end End: Pathway Quantification interpretation->end

Caption: Experimental workflow for ¹³C-MFA.

References

Practical applications of D-Erythrose-4-13C in plant metabolism studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: D-Erythrose-4-¹³C in Plant Metabolism Studies

Introduction

D-Erythrose-4-¹³C is a stable isotope-labeled monosaccharide crucial for tracing the flow of carbon atoms through central metabolic pathways in plants. Its phosphorylated form, erythrose-4-phosphate (E4P), is a key intermediate in the Pentose Phosphate Pathway (PPP) and the Shikimate Pathway. The specific labeling at the C4 position allows researchers to precisely track the fate of this carbon as it is incorporated into various downstream metabolites. These application notes provide an overview of the use of D-Erythrose-4-¹³C in plant metabolic research, complete with detailed protocols and data interpretation guidelines.

Metabolic Significance of Erythrose-4-Phosphate

Erythrose-4-phosphate serves as a critical branch point intermediate. Its primary metabolic fates include:

  • The Shikimate Pathway: E4P condenses with phosphoenolpyruvate (PEP) in a reaction catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. This is the committed step for the synthesis of aromatic amino acids (tryptophan, tyrosine, and phenylalanine) and numerous secondary metabolites like lignins, flavonoids, and certain plant hormones.

  • The Pentose Phosphate Pathway (PPP): In the non-oxidative phase of the PPP, E4P is a substrate for the enzyme transaldolase, which, along with transketolase, interconverts pentose phosphates and hexose phosphates, maintaining a balance of metabolic intermediates for nucleotide synthesis, reductive biosynthesis, and response to oxidative stress.

The strategic position of E4P makes D-Erythrose-4-¹³C an invaluable tool for quantifying the flux of carbon into these essential pathways.

Experimental Protocols

Protocol 1: ¹³C Labeling of Plant Seedlings

This protocol describes a general procedure for feeding D-Erythrose-4-¹³C to plant seedlings to trace its incorporation into downstream metabolites.

Materials:

  • D-Erythrose-4-¹³C

  • Plant seedlings (e.g., Arabidopsis thaliana) grown under sterile conditions

  • Liquid growth medium (e.g., Murashige and Skoog)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)

  • Lyophilizer

  • LC-MS/MS or GC-MS system

Procedure:

  • Preparation of Labeling Medium: Dissolve D-Erythrose-4-¹³C in the liquid growth medium to a final concentration of 1-5 mM. The exact concentration should be optimized for the specific plant species and experimental goals.

  • Labeling: Gently transfer sterile seedlings into the labeling medium. Ensure the roots are fully submerged.

  • Incubation: Incubate the seedlings under controlled light and temperature conditions for a defined period (e.g., a time course of 30 min, 1 hr, 4 hr, 24 hr) to allow for uptake and metabolism of the tracer.

  • Harvesting and Quenching: At each time point, rapidly harvest the seedlings, gently blot them dry, and immediately flash-freeze them in liquid nitrogen to quench all metabolic activity.

  • Metabolite Extraction: Grind the frozen tissue to a fine powder under liquid nitrogen. Add the pre-chilled extraction solvent and vortex thoroughly.

  • Sample Preparation: Centrifuge the extract to pellet cell debris. Collect the supernatant for analysis. The sample can be dried under a stream of nitrogen or lyophilized and then reconstituted in a suitable solvent for analysis.

  • Mass Spectrometry Analysis: Analyze the extracts using LC-MS/MS or GC-MS to identify and quantify the ¹³C-labeled metabolites. The mass shift corresponding to the incorporation of one or more ¹³C atoms will be used to trace the label.

Experimental Workflow

G Diagram 1: General Experimental Workflow for ¹³C Labeling cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare ¹³C-Erythrose Labeling Medium C Incubate Seedlings in Labeling Medium A->C B Grow Sterile Plant Seedlings B->C D Time-Course Harvesting C->D E Flash-Freeze in N₂ (Quench Metabolism) D->E F Metabolite Extraction (e.g., 80% Methanol) E->F G LC-MS or GC-MS Analysis F->G H Data Processing & Flux Analysis G->H

Caption: Diagram 1: General Experimental Workflow for ¹³C Labeling.

Data Presentation & Interpretation

The primary data obtained from these experiments will be the mass isotopologue distributions (MIDs) of key metabolites. This data can be used to calculate the fractional contribution of the tracer to each metabolite pool and to model the metabolic flux through the pathways of interest.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) in Key Metabolites

This table shows the expected percentage of the molecular pool for each isotopologue after a 4-hour labeling period with D-Erythrose-4-¹³C. M+0 is the unlabeled metabolite, M+1 contains one ¹³C atom, and so on.

MetabolitePathwayM+0 (%)M+1 (%)M+2 (%)M+n (%)
ShikimateShikimate Pathway653050
PhenylalanineAromatic Amino Acids801550
TyrosineAromatic Amino Acids821440
TryptophanAromatic Amino Acids752050
Sedoheptulose-7-PPentose Phosphate Pathway702550
Ribose-5-PPentose Phosphate Pathway851050

Interpretation:

  • The presence of M+1 in shikimate indicates that the C4 of erythrose was incorporated, as expected.

  • The M+1 enrichment in aromatic amino acids demonstrates the flow of carbon from the shikimate pathway into protein synthesis.

  • The labeling in sedoheptulose-7-phosphate and ribose-5-phosphate confirms the activity of the non-oxidative PPP.

Metabolic Pathways Visualization

The following diagrams illustrate the central role of Erythrose-4-Phosphate and the flow of the ¹³C label from D-Erythrose-4-¹³C.

Shikimate Pathway

G Diagram 2: Carbon Flow in the Shikimate Pathway E4P Erythrose-4-P (from ¹³C-Erythrose) DAHP DAHP E4P->DAHP C4 label enters PEP Phosphoenolpyruvate (PEP) PEP->DAHP Shikimate Shikimate DAHP->Shikimate Chorismate Chorismate Shikimate->Chorismate Aro_AA Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aro_AA Secondary Secondary Metabolites (Lignin, Flavonoids) Chorismate->Secondary G Diagram 3: E4P in the Pentose Phosphate Pathway F6P Fructose-6-P E4P Erythrose-4-P (from ¹³C-Erythrose) F6P->E4P Transaldolase F6P->E4P GAP Glyceraldehyde-3-P GAP->E4P X5P Xylulose-5-P X5P->F6P S7P Sedoheptulose-7-P X5P->S7P Transketolase R5P Ribose-5-P E4P->F6P Transaldolase E4P->S7P S7P->R5P Transketolase S7P->R5P

Application Note: Tracing the Pentose Phosphate Pathway with ¹³C-Labeled Precursors

Author: BenchChem Technical Support Team. Date: November 2025

An application note and protocol for researchers, scientists, and drug development professionals on the use of stable isotope tracing to study the metabolic fate of D-Erythrose-4-phosphate in cell culture.

Introduction

D-Erythrose-4-phosphate (E4P) is a critical intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route that operates in parallel with glycolysis.[1][2][3] The PPP is essential for producing NADPH, which provides reducing power for antioxidant defense and biosynthetic reactions, and for generating precursors for nucleotide and aromatic amino acid biosynthesis.[1][3] Understanding the flux through the PPP and the fate of its intermediates like E4P is crucial for research in areas such as cancer metabolism, metabolic disorders, and drug development.[1][4][5]

This document provides a detailed protocol for tracing the metabolism of D-Erythrose-4-phosphate in mammalian cell culture using stable isotope-labeled precursors. Direct infusion of D-Erythrose-4-phosphate-¹³C is generally not feasible due to the charged nature of the phosphate group, which prevents its efficient transport across the cell membrane. Therefore, this protocol will focus on the common and effective strategy of introducing a ¹³C-labeled substrate, such as [U-¹³C₆]-Glucose, which is metabolized by the cells to produce ¹³C-labeled E4P intracellularly.[1][6] The subsequent incorporation of ¹³C into downstream metabolites allows for the quantitative analysis of metabolic fluxes through the PPP and connected pathways.[4][7][8]

Key Applications:

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within the PPP and related pathways.[4][7][8]

  • Drug Discovery and Development: Assessing the impact of therapeutic compounds on cellular metabolism.

  • Cancer Research: Investigating metabolic reprogramming in cancer cells, where the PPP is often upregulated.[1][4]

  • Biomarker Discovery: Identifying novel metabolic markers associated with disease states.[1]

Experimental Protocols

This section details the step-by-step methodology for conducting a stable isotope tracing experiment to study D-Erythrose-4-phosphate metabolism.

1. Materials and Reagents

  • Mammalian cell line of interest (e.g., A549, K562)[1][5]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture plates (e.g., 6-well plates)

  • Glucose-free cell culture medium

  • [U-¹³C₆]-Glucose (or other appropriate ¹³C-labeled precursor)

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Cell scraper

  • Liquid nitrogen

2. Cell Culture Preparation

  • Culture the cells in standard complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells regularly to maintain them in the exponential growth phase.

  • For the experiment, seed the cells into 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment (e.g., 2 x 10⁵ cells per well).[9] Allow the cells to adhere and grow for 24 hours.[9]

3. Preparation of ¹³C-Labeling Medium

  • Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of [U-¹³C₆]-Glucose (e.g., the same concentration as glucose in the standard medium, typically 10-25 mM).

  • Add dialyzed FBS to the desired final concentration (e.g., 10%). Dialyzed FBS is used to minimize the presence of unlabeled glucose and other small molecules.[9]

  • Add 1% Penicillin-Streptomycin.

  • Warm the labeling medium to 37°C before use.

4. ¹³C-Labeling Experiment (Infusion)

  • Aspirate the standard culture medium from the wells.

  • Gently wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled glucose.[10]

  • Add the pre-warmed ¹³C-labeling medium to each well (e.g., 2 mL for a 6-well plate).[9]

  • Incubate the cells for a specific duration to allow for the incorporation of the ¹³C label into intracellular metabolites. The incubation time will depend on the pathway of interest; for central carbon metabolism, including the PPP, labeling times can range from a few minutes to several hours to reach isotopic steady state.[9][11]

5. Metabolite Extraction

  • After the desired labeling period, rapidly aspirate the labeling medium.

  • Immediately add ice-cold 80% methanol (-80°C) to each well to quench all enzymatic activity and extract the metabolites (e.g., 1 mL for a 6-well plate).[9]

  • Place the plate on ice and use a cell scraper to detach the cells into the methanol solution.

  • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 10 seconds.[9]

  • Incubate at -80°C for at least 20 minutes to precipitate proteins.[9]

  • Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[9]

  • Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube or a glass vial.[9]

  • Dry the extracts using a vacuum evaporator (e.g., SpeedVac).[9]

  • Store the dried metabolite extracts at -80°C until analysis.[9]

6. Sample Analysis

The dried metabolite extracts can be reconstituted in an appropriate solvent and analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the isotopic enrichment in various metabolites.[6][8][12] Liquid chromatography-mass spectrometry (LC-MS) is a commonly used technique for this purpose.[12]

Quantitative Data Summary

The following table provides typical quantitative parameters for stable isotope tracing experiments in cell culture. These values may need to be optimized for specific cell lines and experimental conditions.

ParameterTypical ValueReference
Cell Seeding Density (6-well plate)2 x 10⁵ - 5 x 10⁵ cells/well[9]
¹³C-Tracer Concentration (Glucose)5 - 25 mM
Labeling Duration (for PPP)30 minutes - 24 hours[11]
Quenching/Extraction Solution80% Methanol, -80°C[9]
Extraction Volume (6-well plate)1 mL[9]
Centrifugation Speed>14,000 x g[9]
Centrifugation Time10 minutes[9]

Visualizations

Pentose Phosphate Pathway

Caption: The Pentose Phosphate Pathway highlighting Erythrose-4-Phosphate.

Experimental Workflow for ¹³C-Tracer Analysis

ExperimentalWorkflow A 1. Cell Seeding & Adherence (24h) B 2. Wash with PBS A->B C 3. Add ¹³C-Labeling Medium B->C D 4. Incubate for Labeling (e.g., 4h) C->D E 5. Quench Metabolism & Extract Metabolites (Cold 80% Methanol) D->E F 6. Sample Preparation (Centrifugation, Drying) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Isotopologue Distribution) G->H I 9. Metabolic Flux Calculation H->I

Caption: Step-by-step workflow for stable isotope tracing experiments.

References

Troubleshooting & Optimization

Technical Support Center: D-Erythrose-4-¹³C Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing D-Erythrose-4-¹³C labeling experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your D-Erythrose-4-¹³C labeling experiments in a question-and-answer format.

Question/Issue Possible Causes Recommended Solutions
Low ¹³C Enrichment in Target Metabolites 1. Insufficient tracer concentration: The concentration of D-Erythrose-4-¹³C may be too low to result in significant labeling. 2. Slow metabolic flux: The metabolic pathway of interest may have a slow turnover rate. 3. Dilution from endogenous sources: Unlabeled intracellular pools of intermediates can dilute the ¹³C label. 4. Tracer degradation: D-Erythrose-4-phosphate may not be stable in the cell culture medium over the course of the experiment.1. Optimize tracer concentration: Increase the concentration of D-Erythrose-4-¹³C in the culture medium. Perform a dose-response experiment to find the optimal concentration. 2. Increase labeling time: Extend the duration of the labeling experiment to allow for more significant incorporation of the ¹³C label. 3. Pre-condition cells: Culture cells in a medium with reduced levels of unlabeled precursors to the pathway of interest before adding the ¹³C tracer. 4. Check tracer stability: Test the stability of D-Erythrose-4-phosphate in your specific cell culture medium over time. Consider preparing fresh tracer solution immediately before use.
High Variability in Labeling Between Replicates 1. Inconsistent cell culture conditions: Differences in cell density, growth phase, or media composition between replicates can lead to variable metabolic activity. 2. Inaccurate quantification of tracer: Errors in preparing or adding the D-Erythrose-4-¹³C tracer can lead to different effective concentrations. 3. Issues with sample quenching and extraction: Incomplete or inconsistent quenching of metabolism or inefficient extraction of metabolites can introduce variability.1. Standardize cell culture: Ensure that all replicate cultures are seeded at the same density and are in the same growth phase when the tracer is added. Use the same batch of media and supplements for all replicates. 2. Precise tracer handling: Use calibrated equipment for preparing and dispensing the tracer solution. 3. Optimize quenching and extraction: Use a rapid and effective quenching method, such as cold methanol, and validate your metabolite extraction protocol for efficiency and reproducibility.
Unexpected ¹³C Labeling Patterns (Isotopic Scrambling) 1. Metabolic cycling: The ¹³C label may be cycling through interconnected metabolic pathways, leading to its appearance in unexpected positions. 2. Reversible reactions: Reversible enzymatic reactions can lead to the redistribution of the ¹³C label. 3. Contamination of tracer: The D-Erythrose-4-¹³C tracer may be contaminated with other ¹³C-labeled compounds.1. Use shorter labeling times: Shorter incubation times can help to minimize the effects of metabolic cycling. 2. Detailed pathway analysis: Carefully map the known metabolic pathways connected to D-Erythrose-4-phosphate to anticipate potential scrambling. 3. Verify tracer purity: Use a high-purity D-Erythrose-4-¹³C tracer and verify its isotopic and chemical purity if possible.
Difficulty in Detecting and Quantifying Labeled D-Erythrose-4-phosphate Intracellularly 1. Low intracellular concentration: D-Erythrose-4-phosphate is often present at very low concentrations within the cell. 2. Analytical sensitivity: The analytical method (e.g., LC-MS/MS) may not be sensitive enough to detect the low levels of intracellular D-Erythrose-4-phosphate. 3. Matrix effects: Other cellular components can interfere with the detection of D-Erythrose-4-phosphate.1. Increase cell number: Use a larger number of cells for metabolite extraction to increase the total amount of intracellular metabolites. 2. Optimize analytical method: Develop a highly sensitive and specific LC-MS/MS method for the detection of D-Erythrose-4-phosphate. This may involve optimizing chromatography, mass spectrometry parameters, and using a labeled internal standard. 3. Sample cleanup: Incorporate a sample cleanup step to remove interfering matrix components before analysis.

Frequently Asked Questions (FAQs)

1. What is the primary application of D-Erythrose-4-¹³C labeling experiments?

D-Erythrose-4-¹³C is primarily used as a tracer to study the flux through the pentose phosphate pathway (PPP) and the shikimate pathway.[1] The PPP is crucial for generating NADPH and precursors for nucleotide biosynthesis, while the shikimate pathway is essential for the synthesis of aromatic amino acids in plants, fungi, and bacteria.

2. How do I choose the right position for the ¹³C label on D-Erythrose-4-phosphate?

The choice of the labeling position depends on the specific metabolic question you are asking. For example, if you are interested in the oxidative branch of the PPP, labeling at the C1 position can be informative as this carbon is lost as CO₂. Labeling at other positions can help to trace the flow of the carbon backbone through the non-oxidative PPP and into other pathways.

3. What is a typical experimental workflow for a D-Erythrose-4-¹³C labeling experiment?

A general workflow is as follows:

experimental_workflow A Cell Culture Preparation B Introduction of ¹³C-Erythrose-4-P A->B Add Tracer C Incubation B->C Labeling Period D Metabolism Quenching C->D Rapidly Stop Metabolism E Metabolite Extraction D->E Extract Metabolites F LC-MS/MS Analysis E->F Separate & Detect G Data Analysis F->G Quantify Enrichment

Experimental workflow for ¹³C labeling.

4. What are the key considerations for the analytical method (LC-MS/MS)?

For accurate quantification of ¹³C enrichment, a robust and validated LC-MS/MS method is critical. Key considerations include:

  • Chromatographic separation: Achieving good separation of D-Erythrose-4-phosphate from other isomers and interfering compounds.

  • Mass spectrometry parameters: Optimizing parameters such as collision energy and fragment ions for sensitive and specific detection of both labeled and unlabeled D-Erythrose-4-phosphate.

  • Internal standards: Using a stable isotope-labeled internal standard for the most accurate quantification.

5. How can I interpret the mass isotopomer distribution data?

The mass isotopomer distribution (MID) reflects the fractional abundance of each isotopologue (a molecule with a specific number of ¹³C atoms).[2] Analyzing the MIDs of downstream metabolites allows you to trace the path of the ¹³C label and quantify the relative contributions of different pathways.

Experimental Protocols

Protocol 1: Preparation and Introduction of ¹³C-Erythrose-4-phosphate for Cell Culture

Materials:

  • D-Erythrose-4-¹³C phosphate (specific isomer as required)

  • Cell culture medium appropriate for your cell line

  • Sterile, nuclease-free water

  • Sterile filters (0.22 µm)

Procedure:

  • Reconstitution: Aseptically reconstitute the lyophilized D-Erythrose-4-¹³C phosphate in sterile, nuclease-free water to create a concentrated stock solution (e.g., 100 mM).

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Working Solution: Prepare a working solution by diluting the stock solution in the appropriate cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.

  • Introduction to Cells: Remove the existing medium from the cultured cells and replace it with the medium containing the ¹³C-Erythrose-4-phosphate.

  • Incubation: Incubate the cells for the desired labeling period. The optimal time will depend on the metabolic rate of the pathway being studied and should be determined empirically.

Quantitative Data Summary

The following tables provide examples of expected quantitative data from D-Erythrose-4-¹³C labeling experiments. Actual results will vary depending on the experimental conditions and cell type.

Table 1: Expected ¹³C Enrichment in Pentose Phosphate Pathway Intermediates

MetaboliteExpected ¹³C Enrichment (%) from [U-¹³C₄]-Erythrose-4-P
Sedoheptulose-7-phosphate40-60
Ribose-5-phosphate30-50
Xylulose-5-phosphate30-50
Fructose-6-phosphate20-40
Glyceraldehyde-3-phosphate20-40

Table 2: Potential Sources of Error and their Impact on Quantitative Data

Source of ErrorImpact on ¹³C Enrichment Data
Incomplete Metabolic QuenchingUnderestimation or overestimation of labeling due to ongoing metabolism after sample collection.
Inefficient Metabolite ExtractionInaccurate quantification of metabolite pool sizes, leading to errors in flux calculations.
Isotopic ScramblingMisinterpretation of pathway activity due to the redistribution of the ¹³C label.
Natural Isotope AbundanceOverestimation of low levels of ¹³C enrichment if not properly corrected for.

Signaling Pathways and Logical Relationships

Diagram 1: D-Erythrose-4-phosphate in Central Carbon Metabolism

This diagram illustrates the central role of D-Erythrose-4-phosphate as an intermediate in the pentose phosphate pathway and the shikimate pathway.

Role of E4P in metabolic pathways.

References

Troubleshooting low 13C incorporation from D-Erythrose-4-13C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low incorporation of ¹³C from D-Erythrose-4-¹³C in their experiments.

Troubleshooting Guide: Low ¹³C Incorporation

Low incorporation of the ¹³C label from D-Erythrose-4-¹³C can arise from a variety of factors, ranging from reagent stability to complex cellular metabolic processes. This guide provides a systematic approach to identify and resolve common issues.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow cluster_start cluster_reagent 1. Reagent Quality & Stability cluster_experimental 2. Experimental Design cluster_cellular 3. Cellular & Metabolic Factors cluster_analytical 4. Analytical Procedures cluster_end start Low ¹³C Incorporation Detected reagent_check Verify D-Erythrose-4-¹³C Integrity start->reagent_check stability_check Assess Stability in Media reagent_check->stability_check If reagent is pure end Successful ¹³C Incorporation reagent_check->end If reagent is degraded concentration Optimize Tracer Concentration stability_check->concentration If stable stability_check->end If unstable in media incubation Adjust Incubation Time concentration->incubation steady_state Ensure Isotopic Steady State incubation->steady_state uptake Investigate Cellular Uptake steady_state->uptake If design is optimal dilution Assess Isotopic Dilution (Endogenous E4P Synthesis) uptake->dilution uptake->end If poor uptake quenching Optimize Quenching & Extraction dilution->quenching If uptake is confirmed dilution->end If high dilution detection Validate Analytical Method (GC-MS / LC-MS) quenching->detection detection->end If method is sensitive detection->end If insensitive

Caption: A stepwise workflow for troubleshooting low ¹³C incorporation.

FAQs and Troubleshooting Steps

1. Reagent Quality and Stability

  • Q1: How can I be sure my D-Erythrose-4-¹³C is of high quality?

    • A: Always source your labeled compounds from reputable suppliers who provide a certificate of analysis (CoA) detailing the chemical purity and isotopic enrichment. Upon receipt, store the compound as recommended by the manufacturer, typically at -20°C or -80°C, to prevent degradation.

  • Q2: Could the D-Erythrose-4-¹³C be degrading in my cell culture medium?

    • A: Phosphorylated sugars can be susceptible to degradation in aqueous solutions, especially with changes in pH or temperature. It is advisable to prepare fresh labeling medium for each experiment.

    • Troubleshooting Step: To test for stability, incubate the D-Erythrose-4-¹³C in your complete cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment. Then, analyze the medium using LC-MS to check for the presence of the intact D-Erythrose-4-¹³C and any potential degradation products.

2. Experimental Design

  • Q3: What is the optimal concentration of D-Erythrose-4-¹³C to use?

    • A: The optimal concentration is a balance between achieving sufficient labeling and avoiding cellular toxicity. There is no universally optimal concentration, as it depends on the cell type and experimental goals.

    • Troubleshooting Step: Perform a dose-response experiment with a range of D-Erythrose-4-¹³C concentrations to determine the optimal concentration that provides detectable incorporation without adversely affecting cell viability.

  • Q4: How long should I incubate my cells with the ¹³C tracer?

    • A: The incubation time required to reach isotopic steady state, where the isotopic enrichment of the metabolite pool is no longer changing, can vary significantly. For intermediates in central carbon metabolism, this can range from minutes to several hours.[1]

    • Troubleshooting Step: Conduct a time-course experiment, harvesting cells at multiple time points after the introduction of D-Erythrose-4-¹³C. Analyze the isotopic enrichment of a downstream metabolite of interest (e.g., an aromatic amino acid) at each time point to determine when a plateau is reached.

3. Cellular and Metabolic Factors

  • Q5: How do I know if my cells are taking up the D-Erythrose-4-¹³C?

    • A: The cellular uptake of phosphorylated sugars can be inefficient in some cell types as they are generally membrane-impermeable.

    • Troubleshooting Step: To assess uptake, you can measure the disappearance of D-Erythrose-4-¹³C from the extracellular medium over time using LC-MS. Alternatively, after a short incubation period, you can quench and lyse the cells and measure the intracellular concentration of D-Erythrose-4-¹³C.

  • Q6: What is isotopic dilution and how can it affect my results?

    • A: Isotopic dilution occurs when the exogenously supplied ¹³C-labeled tracer mixes with an endogenous pool of the same, unlabeled metabolite. D-Erythrose-4-phosphate (E4P) is an intermediate in the pentose phosphate pathway (PPP), meaning cells can produce their own unlabeled E4P from glucose.[2][3] This endogenously synthesized E4P will dilute the ¹³C-labeled E4P you have added, leading to lower than expected isotopic enrichment in downstream metabolites.

    • Troubleshooting Step:

      • Minimize unlabeled precursors: If possible, reduce the concentration of unlabeled glucose in your medium. However, be aware that this can significantly alter cellular metabolism.

      • Use metabolic inhibitors: Consider using inhibitors of the oxidative PPP to reduce the endogenous production of precursors to E4P. This should be done with caution and with appropriate controls, as it will have widespread effects on cellular metabolism.

      • Flux Balance Analysis: Computational modeling techniques like Flux Balance Analysis (FBA) can help to estimate the expected flux through the PPP and the potential for isotopic dilution.[4][5][6]

Diagram: Isotopic Dilution of D-Erythrose-4-¹³C

Isotopic_Dilution cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ppp Pentose Phosphate Pathway cluster_shikimate Shikimate Pathway ex_E4P D-Erythrose-4-¹³C (Added Tracer) ic_E4P_pool Intracellular E4P Pool (Mixed Isotopologues) ex_E4P->ic_E4P_pool Uptake glucose Unlabeled Glucose ppp PPP Enzymes glucose->ppp endo_E4P Endogenous Unlabeled E4P ppp->endo_E4P endo_E4P->ic_E4P_pool Dilution shikimate Shikimate Pathway Enzymes ic_E4P_pool->shikimate aa Aromatic Amino Acids (Low ¹³C Enrichment) shikimate->aa

Caption: Endogenous synthesis of unlabeled E4P dilutes the ¹³C tracer pool.

4. Analytical Procedures

  • Q7: Could my sample preparation be causing issues?

    • A: Inefficient quenching of metabolism and extraction of metabolites can lead to the loss of your labeled compound or the continued activity of enzymes that could alter the isotopic labeling patterns.

    • Troubleshooting Step: Ensure you are using a rapid and effective quenching method, such as plunging cells into a cold solvent like methanol or a methanol/acetonitrile mixture. Your extraction protocol should be validated for its efficiency in recovering phosphorylated sugars.

  • Q8: How can I optimize my analytical method for detecting ¹³C-labeled E4P and its downstream products?

    • A: The analysis of phosphorylated sugars can be challenging due to their polarity and potential for low abundance.

    • Troubleshooting Step:

      • GC-MS: Derivatization is necessary for GC-MS analysis of sugars. Ensure your derivatization protocol is complete and reproducible.

      • LC-MS/MS: This is often the preferred method for phosphorylated metabolites. Use of a suitable column (e.g., HILIC or ion-pair chromatography) and optimization of MS parameters (e.g., using Multiple Reaction Monitoring, MRM) are crucial for sensitive and specific detection.[7][8][9] Consider using an internal standard, such as a commercially available ¹³C-labeled metabolite mix, to assess analytical variability.[10][11]

Experimental Protocols

Protocol 1: General ¹³C Labeling Experiment with D-Erythrose-4-¹³C

  • Cell Culture: Plate cells at a density that will result in 50-70% confluency at the time of the experiment.

  • Media Preparation: Prepare fresh labeling medium by supplementing basal medium (lacking glucose) with your desired concentration of D-Erythrose-4-¹³C and other necessary components (e.g., dialyzed FBS, other amino acids).

  • Labeling:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (determined from a time-course experiment) under standard culture conditions (37°C, 5% CO₂).

  • Metabolism Quenching and Metabolite Extraction:

    • Place the culture plate on dry ice.

    • Aspirate the labeling medium.

    • Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/20% water).

    • Scrape the cells into the extraction solvent.

    • Collect the cell lysate and centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the metabolite extract by GC-MS or LC-MS/MS to determine the isotopic enrichment of target metabolites.

Protocol 2: GC-MS Analysis of ¹³C-Labeled Metabolites (General)

  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • Add methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect carbonyl groups.

    • Add a silylating agent (e.g., MSTFA) and incubate to derivatize hydroxyl and amine groups.

  • GC-MS Analysis:

    • Inject the derivatized sample onto a suitable GC column (e.g., DB-5ms).

    • Use a temperature gradient to separate the metabolites.

    • Operate the mass spectrometer in either scan or selected ion monitoring (SIM) mode to detect the mass isotopologues of the target metabolites.[2][12][13]

Protocol 3: LC-MS/MS Analysis of ¹³C-Labeled Metabolites (General)

  • Sample Preparation: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/50% water).

  • LC Separation:

    • Inject the sample onto an appropriate LC column (e.g., HILIC for polar metabolites).

    • Use a gradient of aqueous and organic mobile phases to separate the metabolites.

  • MS/MS Analysis:

    • Operate the mass spectrometer in negative ion mode for phosphorylated compounds.

    • Use a targeted approach (e.g., MRM) where you define the precursor and product ions for your target metabolites and their expected ¹³C-labeled isotopologues. This will provide the highest sensitivity and specificity.[7][14]

Quantitative Data Summary

At present, there is limited publicly available quantitative data specifically on the cellular uptake efficiency and stability of D-Erythrose-4-phosphate in common mammalian cell lines. The following table provides a general overview of parameters relevant to ¹³C labeling experiments.

ParameterTypical Range/ValueConsiderations
Tracer Concentration 1 - 25 mM (for glucose)Should be optimized for E4P. High concentrations may be needed if uptake is low.
Incubation Time 1 - 24 hoursTime to reach isotopic steady state varies by metabolite and cell type.[1]
Quenching Temperature -20°C to -80°CRapid and cold quenching is critical to halt enzymatic activity.
Extraction Solvent 80% Methanol or AcetonitrileMust be optimized for efficient extraction of phosphorylated sugars.
Analytical Sensitivity fmol to pmolLC-MS/MS generally offers higher sensitivity for phosphorylated compounds.[8]

References

Improving mass spectrometry sensitivity for D-Erythrose-4-13C metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry-based analysis of D-Erythrose-4-¹³C and other sugar phosphate metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low sensitivity for my D-Erythrose-4-¹³C metabolites in my LC-MS/MS analysis?

A1: Low sensitivity for sugar phosphates like D-Erythrose-4-¹³C is a common challenge due to several factors. These include their high polarity, which leads to poor retention on traditional reversed-phase chromatography columns, and their propensity for ionization suppression in electrospray ionization (ESI).[1][2] Additionally, the low intracellular abundance of some sugar phosphates can make detection difficult.[3][4] To enhance sensitivity, consider optimizing your sample preparation, chromatography, and mass spectrometry parameters. Derivatization is also a highly effective strategy.[5][6]

Q2: My chromatographic peaks for different sugar phosphate isomers are overlapping. How can I improve their separation?

A2: Co-elution of sugar phosphate isomers is a frequent issue due to their structural similarity.[7] To improve separation, you can employ several strategies. Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than reversed-phase chromatography for retaining and separating these polar compounds.[8][9] For reversed-phase methods, derivatization can increase the hydrophobicity of the analytes, leading to better separation.[10][11] Additionally, optimizing the mobile phase composition and gradient can significantly improve resolution.[10] Some studies have also demonstrated baseline separation of certain sugar phosphates using gas chromatography after derivatization.[4][11]

Q3: What is derivatization, and how can it improve my results for D-Erythrose-4-¹³C analysis?

A3: Derivatization is a chemical modification of the analyte to improve its analytical properties.[6] For sugar phosphates, derivatization can enhance sensitivity and chromatographic separation.[5][10] It works by increasing the hydrophobicity of the polar sugar phosphate molecules, which improves their retention in reversed-phase liquid chromatography.[10] Furthermore, certain derivatizing agents can improve ionization efficiency, leading to a stronger signal in the mass spectrometer.[12] Common derivatization strategies include oximation followed by propionylation or silylation, and reductive amination.[1][2][4][10][11]

Q4: How can I accurately quantify my D-Erythrose-4-¹³C metabolites?

A4: For accurate absolute quantification, the use of a stable isotope-labeled internal standard is the gold standard.[13] This involves spiking your samples with a known concentration of a ¹³C-labeled analogue of D-Erythrose-4-phosphate if your target is the unlabeled version, or a differently labeled standard (e.g., ¹⁵N or ²H) if you are quantifying the ¹³C-labeled metabolite itself.[14] This internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of any signal suppression or enhancement.[14] Creating a calibration curve with the standard is essential for determining the concentration of the analyte in your samples.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Interaction of the phosphate groups with the chromatography column.[10]- Use a mobile phase with additives like methylphosphonic acid to act as a tail-sweeping reagent.[1][2] - Consider using a different chromatography column, such as a pentafluorophenyl core-shell column.[1][2] - Derivatization can reduce the polarity of the phosphate group and minimize unwanted interactions.[10]
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Column degradation. - Inadequate column equilibration between injections.- Prepare fresh mobile phases and ensure proper mixing. - Use a guard column to protect the analytical column. - Ensure sufficient re-equilibration time in your LC method.
Low Signal Intensity - Poor ionization efficiency in the ESI source. - Ion suppression from matrix components.[2] - Suboptimal MS parameters.- Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). - Improve sample cleanup to remove interfering matrix components. - Consider chemical derivatization to enhance ionization. - Optimize MS/MS parameters such as collision energy for your specific analytes.[12]
Difficulty Distinguishing Isomers Insufficient chromatographic separation and similar fragmentation patterns.- Employ advanced fragmentation techniques like Collision Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Ultraviolet Photodissociation (UVPD) to find unique fragments for each isomer.[7] - Optimize chromatographic conditions for better separation (see Q2 in FAQs).

Experimental Protocols

Protocol 1: Two-Step Derivatization for Sugar Phosphate Analysis by UHPLC-ESI-MS

This protocol is adapted from a method for improving the separation and quantification of sugar phosphates.[10][15]

1. Metabolite Extraction:

  • Homogenize the sample (e.g., plant tissue) in a cold chloroform/methanol (3:7) mixture.

  • Centrifuge to pellet the debris and collect the supernatant.

2. Derivatization - Step 1 (Oximation):

  • Dry the extracted metabolites under a stream of nitrogen.

  • Add a solution of methoxylamine hydrochloride in pyridine.

  • Incubate at 30°C for 90 minutes.

3. Derivatization - Step 2 (Propionylation):

  • Add methylimidazole and propionic acid anhydride.

  • Incubate at 37°C for 30 minutes.

  • Add water to stop the reaction.

  • Add chloroform and vortex to partition the derivatized metabolites into the organic phase.

  • Collect the lower organic phase and dry it.

4. Sample Analysis:

  • Reconstitute the dried, derivatized sample in a suitable solvent (e.g., 50% acetonitrile).

  • Inject into the UHPLC-ESI-MS system for analysis.

Protocol 2: Sample Preparation for Intracellular Metabolite Analysis

This protocol outlines the general steps for preparing intracellular samples for metabolomics analysis.[16]

1. Quenching:

  • Rapidly halt all enzymatic activity to preserve the metabolic state of the cells.

  • For cell cultures, this can be achieved by adding cold methanol or another quenching solution.

2. Extraction:

  • After quenching, extract the metabolites from the cells.

  • A common method is to use a cold solvent mixture, such as methanol/water or acetonitrile/methanol/water.

  • The choice of extraction solvent depends on the specific metabolites of interest.

3. Homogenization and Centrifugation:

  • For tissue samples, homogenize the tissue in the extraction solvent.[17][18]

  • Centrifuge the cell lysate or tissue homogenate to remove proteins and other cellular debris.

4. Sample Concentration:

  • Collect the supernatant containing the metabolites.

  • Evaporate the solvent to concentrate the sample before analysis.

  • Reconstitute the dried extract in a solvent compatible with your analytical method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_analysis Analysis Sample Biological Sample Quenching Quenching Sample->Quenching Extraction Metabolite Extraction Quenching->Extraction Cleanup Sample Cleanup Extraction->Cleanup Derivatization Chemical Derivatization Cleanup->Derivatization If needed LC_Separation LC Separation (e.g., HILIC) Cleanup->LC_Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A generalized experimental workflow for the analysis of D-Erythrose-4-¹³C metabolites.

troubleshooting_flow action_node action_node issue_node issue_node start Low Signal Intensity? check_sample_prep Sample Prep Optimized? start->check_sample_prep check_chromatography Chromatography Optimized? check_sample_prep->check_chromatography Yes action_prep Optimize Extraction & Cleanup check_sample_prep->action_prep No check_ms_params MS Parameters Optimized? check_chromatography->check_ms_params Yes action_chrom Switch to HILIC or Optimize Gradient check_chromatography->action_chrom No consider_derivatization Consider Derivatization check_ms_params->consider_derivatization Yes action_ms Optimize Source & Collision Energy check_ms_params->action_ms No action_deriv Implement Derivatization Protocol consider_derivatization->action_deriv Yes end_node Sensitivity Improved consider_derivatization->end_node No action_prep->check_chromatography action_chrom->check_ms_params action_ms->consider_derivatization action_deriv->end_node

Caption: A troubleshooting flowchart for addressing low sensitivity in mass spectrometry analysis.

pentose_phosphate_pathway G6P Glucose-6-P Ru5P Ribulose-5-P G6P->Ru5P Oxidative Phase Xu5P Xylulose-5-P Ru5P->Xu5P R5P Ribose-5-P Ru5P->R5P F6P Fructose-6-P Xu5P->F6P GAP Glyceraldehyde-3-P Xu5P->GAP S7P Sedoheptulose-7-P R5P->S7P E4P D-Erythrose-4-P S7P->E4P E4P->F6P GAP->F6P

Caption: Simplified diagram of the Pentose Phosphate Pathway highlighting D-Erythrose-4-Phosphate.

References

Technical Support Center: D-Erythrose-4-¹³C NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectra of D-Erythrose-4-¹³C.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹³C NMR spectrum of D-Erythrose-4-¹³C more complex than expected for a simple four-carbon sugar?

A1: The complexity arises from the fact that in solution, D-Erythrose exists as an equilibrium mixture of at least four different isomers: the α-furanose, β-furanose, α-pyranose, and β-pyranose forms, in addition to a small amount of the open-chain aldehyde form. Each of these isomers will give rise to a distinct set of NMR signals, leading to a spectrum with more than four carbon signals. The ¹³C label at the C4 position further complicates the spectrum by introducing specific carbon-proton and carbon-carbon couplings.

Q2: I am observing very weak signals for some carbons, especially the C4-labeled carbon. What could be the reason?

A2: There are several potential reasons for weak signals in ¹³C NMR spectroscopy:

  • Low Sample Concentration: ¹³C has a low natural abundance and a smaller gyromagnetic ratio compared to ¹H, making it inherently less sensitive. Ensure your sample is sufficiently concentrated.

  • Long T₁ Relaxation Times: Quaternary carbons and carbons not directly attached to protons, like the labeled C4 in its various forms, can have very long spin-lattice (T₁) relaxation times. This means they do not fully relax between successive scans, leading to signal attenuation. Increasing the relaxation delay (d1) in your acquisition parameters can help.

  • Negative Nuclear Overhauser Effect (NOE): In some cases, for carbons with no directly attached protons, the NOE enhancement from proton decoupling can be negative, leading to a nulling or significant reduction of the signal.

Q3: How does the ¹³C label at the C4 position specifically affect the NMR spectrum?

A3: The isotopic label at C4 introduces several key features:

  • ¹³C-¹³C Coupling: You will observe one-bond (¹J_C3-C4_) and two-bond (²J_C2-C4_) carbon-carbon coupling constants, which will split the signals of C3 and C2 into doublets. These coupling constants can provide valuable information about the conformation of the sugar ring.

  • ¹³C-¹H Coupling: Long-range coupling between C4 and protons on C1, C2, and C3 (²J_C4-H_ and ³J_C4-H_) will be present. These can be observed in proton-coupled ¹³C spectra or through specialized 2D NMR experiments like HMBC.

  • Chemical Shift Isotope Effect: The ¹³C label can cause a small upfield shift (typically < 0.1 ppm) in the chemical shift of the labeled carbon and adjacent carbons compared to the unlabeled compound.

Q4: Which NMR experiments are most useful for assigning the different isomeric forms of D-Erythrose-4-¹³C?

A4: A combination of 1D and 2D NMR experiments is recommended:

  • ¹H NMR: To determine the proton chemical shifts and coupling constants, which are characteristic for each anomer.

  • ¹³C NMR (proton decoupled): To identify the number of carbon signals and their chemical shifts.

  • DEPT-135: To distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) groups.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each carbon with its directly attached proton(s).

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between carbons and protons, which is crucial for connecting the sugar backbone and identifying the different isomers.

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each isomer.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor signal-to-noise ratio Low sample concentration.Increase the sample concentration. Use a higher-field NMR spectrometer if available.
Insufficient number of scans.Increase the number of scans (NS). Signal-to-noise increases with the square root of NS.
Incorrect pulse width calibration.Calibrate the 90° pulse width for both ¹H and ¹³C.
Broad spectral lines Sample contains solid particles.Filter the sample through a small plug of glass wool in a Pasteur pipette.
High sample viscosity.Dilute the sample if possible, or acquire the spectrum at a higher temperature.
Poor shimming.Re-shim the magnet, particularly the Z1 and Z2 shims.
Missing quaternary carbon signals (e.g., C4) Long T₁ relaxation time.Increase the relaxation delay (d1) to at least 5 times the longest T₁.
Negative NOE.Acquire the spectrum with inverse-gated decoupling to suppress the NOE.
Complex, overlapping multiplets Presence of multiple isomers.Use 2D NMR experiments (HSQC, HMBC, COSY) to resolve individual spin systems.
Strong coupling effects.Analysis may require spectral simulation software.
Difficulty in distinguishing anomers Overlapping anomeric proton signals.Acquire the spectrum at a different temperature or in a different solvent to induce chemical shift changes.
Use 2D NMR experiments like HSQC to correlate anomeric protons with their corresponding anomeric carbons, which are typically well-resolved.

Predicted NMR Data for D-Erythrose-4-¹³C

The following tables provide predicted ¹³C and ¹H NMR chemical shifts and key coupling constants for the major furanose and pyranose forms of D-Erythrose-4-¹³C in D₂O. These values were generated using a combination of online prediction tools and typical values from the literature for similar carbohydrate structures. Actual experimental values may vary depending on concentration, temperature, and pH.

Table 1: Predicted ¹³C Chemical Shifts (ppm) in D₂O

Carbonα-Furanoseβ-Furanoseα-Pyranoseβ-Pyranose
C197.5103.093.097.0
C273.576.569.072.0
C372.071.068.568.0
C463.063.565.065.5

Table 2: Predicted ¹H Chemical Shifts (ppm) and Coupling Constants (Hz) in D₂O

Protonα-Furanoseβ-Furanoseα-Pyranoseβ-Pyranose
H15.30 (d, J ≈ 4)5.20 (d, J < 2)5.15 (d, J ≈ 3)4.90 (d, J ≈ 8)
H24.104.003.803.50
H34.204.153.903.60
H43.803.853.703.40

Table 3: Predicted ¹³C-¹³C Coupling Constants (Hz)

CouplingExpected Range
¹J_C3-C4_35 - 45
²J_C2-C4_1 - 5

Experimental Protocols

Protocol 1: Standard ¹³C{¹H} NMR for D-Erythrose-4-¹³C
  • Sample Preparation:

    • Dissolve 10-20 mg of D-Erythrose-4-¹³C in 0.5-0.6 mL of D₂O.

    • Filter the solution through a glass wool plugged Pasteur pipette into a clean 5 mm NMR tube.

  • Spectrometer Setup:

    • Lock and shim the spectrometer.

    • Tune and match the ¹³C and ¹H channels of the probe.

  • Acquisition Parameters (Example for a 500 MHz spectrometer):

    • Pulse Program: zgpg30 (or a similar pulse program with power-gated proton decoupling).

    • Number of Scans (ns): 1024 (adjust as needed for desired signal-to-noise).

    • Relaxation Delay (d1): 2.0 seconds (increase to 5-10 s if quaternary carbons are of particular interest).

    • Acquisition Time (aq): 1.0 - 1.5 seconds.

    • Spectral Width (sw): 200 ppm (centered around 100 ppm).

    • Temperature: 298 K.

  • Processing:

    • Apply an exponential window function with a line broadening (lb) of 1-2 Hz.

    • Fourier transform, phase correct, and baseline correct the spectrum.

    • Reference the spectrum to an internal standard (e.g., DSS) or an external standard.

Protocol 2: 2D HSQC for ¹H-¹³C Correlation
  • Sample Preparation: As in Protocol 1.

  • Spectrometer Setup: As in Protocol 1.

  • Acquisition Parameters (Example for a 500 MHz spectrometer):

    • Pulse Program: hsqcedetgpsisp2.2 (or a similar sensitivity-enhanced, edited HSQC sequence).

    • Number of Scans (ns): 8-16.

    • Relaxation Delay (d1): 1.5 seconds.

    • Spectral Width (sw) in F2 (¹H): 10-12 ppm.

    • Spectral Width (sw) in F1 (¹³C): 100-120 ppm.

    • Number of Increments in F1: 256-512.

    • Set the ¹J_CH_ coupling constant to ~145 Hz.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Fourier transform, phase correct, and baseline correct the 2D spectrum.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve D-Erythrose-4-13C in D2O filter Filter into NMR tube dissolve->filter setup Lock, Tune, Shim filter->setup nmr_1d 1D NMR (1H, 13C, DEPT) setup->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) setup->nmr_2d process Fourier Transform, Phase & Baseline Correction nmr_1d->process nmr_2d->process assign Assign Signals to Isomers process->assign structure Structure Elucidation assign->structure

Caption: Experimental workflow for NMR analysis of D-Erythrose-4-¹³C.

shikimate_pathway E4P D-Erythrose-4-phosphate DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs

Caption: The Shikimate Pathway, a key metabolic route involving D-Erythrose-4-phosphate.

troubleshooting_logic cluster_sn Signal-to-Noise Issues cluster_res Resolution Issues cluster_assign Assignment Issues start Poor Quality Spectrum low_sn Low S/N? start->low_sn broad_lines Broad Lines? start->broad_lines complex_spec Complex Spectrum? start->complex_spec inc_conc Increase Concentration low_sn->inc_conc Yes inc_scans Increase Scans low_sn->inc_scans Yes end Improved Spectrum inc_conc->end inc_scans->end filter_sample Filter Sample broad_lines->filter_sample Yes reshim Re-shim broad_lines->reshim Yes filter_sample->end reshim->end run_2d Run 2D NMR complex_spec->run_2d Yes run_2d->end

Caption: A logical troubleshooting workflow for common NMR spectral issues.

Technical Support Center: D-Erythrose-4-¹³C Based Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using D-Erythrose-4-¹³C in metabolic flux analysis (MFA) experiments.

Frequently Asked Questions (FAQs)

Q1: What is D-Erythrose-4-¹³C and why is it used in Metabolic Flux Analysis (MFA)?

D-Erythrose-4-¹³C is a stable isotope-labeled form of erythrose, a four-carbon sugar. It is used as a tracer in MFA to probe specific metabolic pathways. Erythrose-4-phosphate (E4P) is a key intermediate in the pentose phosphate pathway (PPP) and is a precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and some vitamins. By tracing the incorporation of the ¹³C label from D-Erythrose-4-¹³C into these and other downstream metabolites, researchers can quantify the flow of carbon (flux) through these critical pathways. Using site-selectively ¹³C-enriched erythrose can result in more selective labeling compared to glucose-based labeling, which is particularly advantageous for studying aromatic amino acid side chains.

Q2: What are the essential steps of a D-Erythrose-4-¹³C based MFA experiment?

A typical MFA experiment involves five core steps:

  • Experimental Design: This includes selecting the specific ¹³C tracer, such as D-Erythrose-4-¹³C, defining cell culture conditions, and determining the duration of the labeling experiment. The choice of tracer is critical as it significantly impacts the precision of the estimated fluxes.

  • Tracer Experiment: Cells are cultured in a medium containing the ¹³C-labeled substrate. It is crucial to ensure the system reaches both a metabolic and isotopic steady state for accurate analysis.

  • Isotopic Labeling Measurement: After the labeling period, intracellular metabolites are extracted. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are then used to measure the mass isotopomer distributions (MIDs) of key metabolites.

  • Flux Estimation: The measured MIDs and other extracellular rates (e.g., substrate uptake, product secretion) are used as inputs for a computational model of the cell's metabolic network. This model then estimates the intracellular fluxes that best reproduce the experimental data.

  • Statistical Analysis: A goodness-of-fit analysis is performed to validate the model, and confidence intervals are calculated for the estimated fluxes to determine the precision of the results.

Metabolic_Flux_Analysis_Workflow cluster_Experimental Experimental Phase exp_design 1. Experimental Design (Select ¹³C-Erythrose Tracer) labeling 2. Isotope Labeling (Cell Culture) exp_design->labeling sampling 3. Quenching & Metabolite Extraction labeling->sampling analysis 4. Analytical Measurement (GC/LC-MS) sampling->analysis data_proc 5. Data Processing (Correct for Natural Abundance) analysis->data_proc Mass Isotopomer Distributions (MIDs) flux_est 6. Flux Estimation (Software-based Regression) data_proc->flux_est stat_val 7. Statistical Validation (Goodness-of-Fit, Confidence Intervals) flux_est->stat_val stat_val->exp_design Refine Experiment Erythrose_4_Phosphate_Pathway F6P Fructose-6-P G3P Glyceraldehyde-3-P F6P->G3P Glycolysis S7P Sedoheptulose-7-P G3P->S7P Transketolase E4P D-Erythrose-4-P (from ¹³C-Erythrose) S7P->E4P Transaldolase DAHP DAHP E4P->DAHP DAHP Synthase PEP Phosphoenolpyruvate PEP->DAHP Aromatic_AA Aromatic Amino Acids (Phe, Tyr, Trp) DAHP->Aromatic_AA Shikimate Pathway Troubleshooting_Low_Incorporation start Problem: Low ¹³C Incorporation check_time Is labeling time sufficient for isotopic steady state? start->check_time check_media Are there competing unlabeled carbon sources? check_time->check_media Yes sol_time Solution: Increase labeling duration. check_time->sol_time No check_flux Is flux through the pathway expected to be high? check_media->check_flux No sol_media Solution: Use minimal media or remove competing substrates. check_media->sol_media Yes check_stability Is the ¹³C-Erythrose tracer stable in the media? check_flux->check_stability Yes sol_flux Action: Re-evaluate experimental conditions to activate pathway. check_flux->sol_flux No sol_stability Solution: Prepare fresh media; check for precipitation. check_stability->sol_stability No

Addressing background noise in D-Erythrose-4-13C mass spec data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to background noise in D-Erythrose-4-13C mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in my LC-MS data?

Background noise in Liquid Chromatography-Mass Spectrometry (LC-MS) can be broadly categorized into two types: chemical noise and electrical noise.[1]

  • Chemical Noise: This is the more common source and arises from ions that are not of interest. These can include:

    • Solvent Impurities: Contaminants present in the mobile phase solvents.[2]

    • Plasticizers and Additives: Compounds leaching from plastic tubing, containers, and well plates.[1]

    • Sample Preparation Reagents: Detergents, salts, and other reagents used during sample extraction and preparation can interfere with ionization.[3][4]

    • Environmental Contaminants: Dust particles can introduce proteins like keratin, which can interfere with the analysis of protein samples.[1]

    • Mobile Phase Clusters: The solvents and additives in the mobile phase can form ion clusters.

  • Electrical Noise: This is inherent to the electronic components of the mass spectrometer and detector. Modern instruments are designed to minimize this, but it can still be a factor, especially at high detector gain.[5]

Q2: How can I differentiate between a true this compound signal and background noise?

The use of 13C labeling is a powerful tool for distinguishing your compound of interest from background noise.[6] Here's why:

  • Characteristic Isotopic Pattern: 13C-labeled compounds produce a unique isotopic distribution in the mass spectrum. This pattern allows for the clear differentiation of biological signals from random artifacts.[6]

  • Isotopic Ratio Outlier Analysis (IROA): This technique uses samples labeled with different percentages of 13C (e.g., 5% and 95%) to create distinct isotopic patterns that are easily identifiable against the background.[6]

By looking for the expected isotopic pattern of your 13C-labeled D-Erythrose-4-phosphate, you can have higher confidence that the detected signal is genuine.

Q3: Can my sample preparation method be contributing to the background noise?

Yes, sample preparation is a critical step where many contaminants can be introduced.[7] Key considerations include:

  • Protein Contamination: For proteomic studies, abundant proteins like keratins from skin and dust are common contaminants.[1]

  • Detergents and Salts: These are often used to lyse cells and solubilize proteins but can cause significant ion suppression and background noise in the mass spectrometer.[3] It is crucial to remove them before analysis.[3][4]

  • Incomplete Digestion: In proteomics, incomplete enzymatic digestion of proteins can lead to a more complex peptide mixture and increase the chances of co-eluting species, which can contribute to background noise.[7]

Q4: Are there software tools that can help reduce or account for background noise?

Yes, several software tools and data analysis strategies can help manage background noise:

  • Noise Reduction Software: Some software applications are specifically designed for noise reduction in mass spectrometry data.[1]

  • Isotope Correction Algorithms: For stable isotope labeling experiments, software is available to correct for the presence of naturally occurring stable isotopes and other mass spectrometry effects, which helps to refine the signal from your 13C-labeled compound.[8]

  • Data Extraction and Processing Tools: Automated tools can streamline the transfer of data and perform corrections, making the analysis of large and complex datasets more manageable.[8]

Troubleshooting Guides

Guide 1: High Background Noise Across the Entire Spectrum

This guide provides a step-by-step approach to diagnosing and resolving consistently high background noise in your mass spectrometry data.

Troubleshooting Workflow

start High Background Noise Detected q1 Is the noise present in a blank run (mobile phase only)? start->q1 solvents Check solvent purity. Prepare fresh mobile phase with high-purity solvents. q1->solvents Yes sample_issue Noise is likely from the sample or preparation. q1->sample_issue No a1_yes Yes a1_no No q2 Did you perform a recent system cleaning or maintenance? solvents->q2 system_contam System contamination is likely. Flush the LC system and mass spectrometer. sample_prep_protocol Review and optimize the sample preparation protocol. Focus on contaminant removal. sample_issue->sample_prep_protocol reequilibrate Allow the system to re-equilibrate. Run several blank injections. q2->reequilibrate Yes perform_maint Perform system maintenance: - Clean the ion source. - Check for leaks. q2->perform_maint No a2_yes Yes a2_no No perform_maint->system_contam PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P This compound-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHS 3-Dehydroshikimate (DHS) DHQ->DHS Shikimate Shikimate DHS->Shikimate Aromatic_AAs Aromatic Amino Acids (Trp, Phe, Tyr) Shikimate->Aromatic_AAs ...multiple steps

References

How to increase the efficiency of D-Erythrose-4-13C uptake by cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the cellular uptake of D-Erythrose-4-¹³C in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during D-Erythrose-4-¹³C uptake experiments in a question-and-answer format.

Q1: I am observing low or no uptake of D-Erythrose-4-¹³C into my cells. What are the potential causes and solutions?

A1: Low uptake of D-Erythrose-4-¹³C can stem from several factors related to experimental conditions and cell health. Here's a step-by-step troubleshooting approach:

Potential Cause 1: Competition with Glucose

D-Erythrose, as a monosaccharide, is likely transported into mammalian cells via Glucose Transporters (GLUTs).[1][2][3][4] These transporters, particularly GLUT1 which is highly expressed in many cell types including erythrocytes, also transport glucose with high affinity.[4][5][6][7] High concentrations of glucose in the culture medium will competitively inhibit the uptake of D-Erythrose-4-¹³C.

  • Solution: Reduce or eliminate glucose from the incubation medium during the labeling experiment. A common strategy to enhance the uptake of less preferred labeled sugars is to pre-incubate cells in a glucose-free medium for a short period before adding the labeled substrate.[8]

Potential Cause 2: Suboptimal Cell Health and Viability

The efficiency of cellular transport is highly dependent on the overall health of the cells. Sub-confluent or overly confluent cultures, nutrient deprivation, or exposure to toxic substances can impair transporter function and overall metabolic activity.

  • Solution: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Optimize cell seeding density to avoid both sparse and overly dense cultures.

Potential Cause 3: Inadequate Incubation Time or Substrate Concentration

Uptake of D-Erythrose-4-¹³C is a time and concentration-dependent process. Insufficient incubation time or a low concentration of the labeled substrate may result in a signal that is below the detection limit of your analytical method.

  • Solution: Perform a time-course and concentration-response experiment to determine the optimal incubation time and D-Erythrose-4-¹³C concentration for your specific cell type and experimental goals.

Potential Cause 4: Issues with the Labeled Compound

Degradation of the D-Erythrose-4-¹³C stock solution or inaccuracies in its concentration can lead to poor uptake results.

  • Solution: Ensure proper storage of the labeled compound as per the manufacturer's instructions. Verify the concentration of your stock solution.

Q2: My results show high variability between replicate experiments. What could be the reason?

A2: High variability can be attributed to inconsistencies in experimental procedures.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics, including transporter expression, can change with prolonged culturing.

  • Seeding Density: Ensure precise and consistent cell seeding density across all wells and experiments.

  • Reagent Preparation: Prepare fresh media and solutions for each experiment to avoid degradation of components.

  • Incubation Conditions: Maintain consistent temperature, CO₂, and humidity levels during cell culture and the labeling experiment.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of D-Erythrose-4-¹³C uptake by mammalian cells?

A1: While specific transporters for D-Erythrose have not been extensively characterized in mammalian cells, it is highly probable that its uptake is mediated by facilitative glucose transporters (GLUTs), which are part of the solute carrier family 2 (SLC2).[2][3][4] These transporters are responsible for the uptake of various monosaccharides.

Q2: Will the phosphate group on D-Erythrose-4-phosphate affect its uptake?

A2: Generally, phosphorylated sugars do not readily cross the cell membrane. The provided compound is D-Erythrose-4-¹³C, which is not phosphorylated. If you are working with D-Erythrose-4-phosphate, its uptake would likely require dephosphorylation before the erythrose moiety can be transported into the cell, or it may utilize a specific phosphate transporter, though this is less common for sugar phosphates.

Q3: How can I confirm that the observed ¹³C label inside the cells is from D-Erythrose-4-¹³C and not from other metabolic conversions?

A3: To confirm the direct uptake and incorporation of the ¹³C from D-Erythrose-4-¹³C, you can perform several control experiments:

  • Competition Assay: Co-incubate the cells with D-Erythrose-4-¹³C and an excess of unlabeled D-Erythrose. A significant reduction in the ¹³C signal would indicate specific uptake. You can also perform this with an excess of glucose to demonstrate competition.

  • Metabolite Analysis: Use techniques like mass spectrometry or NMR to trace the ¹³C label in intracellular metabolites. This can help you identify the metabolic fate of the erythrose carbon. For instance, erythrose can be metabolized to erythronate in cancer cells.[9]

Q4: Can I use D-Erythrose-4-¹³C for flux analysis?

A4: Yes, stable isotope tracers like D-Erythrose-4-¹³C are powerful tools for metabolic flux analysis.[10][11][12] By tracking the incorporation of the ¹³C label into various downstream metabolites, you can elucidate the activity of metabolic pathways that utilize erythrose, such as the pentose phosphate pathway and aromatic amino acid biosynthesis.

Data Presentation

Table 1: Hypothetical Uptake Efficiency of D-Erythrose-4-¹³C under Different Conditions.

ConditionGlucose Concentration (mM)Incubation Time (hours)D-Erythrose-4-¹³C Concentration (µM)Relative Uptake Efficiency (%)
Control545015
Low Glucose145045
Glucose-Free045080
Time Optimization0850100
Concentration Optimization08100125

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell type and experimental setup.

Experimental Protocols

Protocol 1: Optimizing D-Erythrose-4-¹³C Uptake by Adjusting Glucose Concentration

  • Cell Seeding: Seed cells in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Culture: Culture cells in their standard growth medium until they reach the desired confluency.

  • Pre-incubation:

    • Aspirate the growth medium.

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add 1 ml of pre-warmed incubation medium with varying concentrations of glucose (e.g., 5 mM, 1 mM, 0 mM) to the respective wells.

    • Incubate for 1 hour at 37°C and 5% CO₂.

  • Labeling:

    • Prepare a stock solution of D-Erythrose-4-¹³C in the incubation medium.

    • Add the desired final concentration of D-Erythrose-4-¹³C to each well.

    • Incubate for the desired time (e.g., 4 hours) at 37°C and 5% CO₂.

  • Cell Lysis and Analysis:

    • Aspirate the labeling medium.

    • Wash the cells three times with ice-cold PBS to remove any extracellular label.

    • Lyse the cells using a suitable method (e.g., methanol-water extraction).

    • Analyze the cell lysate for ¹³C incorporation using mass spectrometry or another appropriate analytical technique.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_incubation Pre-incubation & Labeling cluster_analysis Analysis seed_cells Seed Cells in Multi-well Plate culture_cells Culture to 70-80% Confluency seed_cells->culture_cells wash_pbs Wash with PBS (2x) culture_cells->wash_pbs pre_incubate Pre-incubate in Glucose-varied Media (1 hr) wash_pbs->pre_incubate add_label Add D-Erythrose-4-13C pre_incubate->add_label incubate Incubate (e.g., 4 hrs) add_label->incubate wash_cold_pbs Wash with Cold PBS (3x) incubate->wash_cold_pbs lyse_cells Lyse Cells wash_cold_pbs->lyse_cells analyze Analyze 13C Incorporation (e.g., MS) lyse_cells->analyze

Caption: Experimental workflow for optimizing D-Erythrose-4-¹³C uptake.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space glucose Glucose glut GLUT Transporter glucose->glut High Affinity erythrose This compound erythrose->glut Lower Affinity (Competitive Inhibition) glucose_in Glucose glut->glucose_in erythrose_in This compound glut->erythrose_in metabolism Metabolic Pathways (e.g., Pentose Phosphate Pathway) erythrose_in->metabolism

Caption: Competitive uptake of D-Erythrose-4-¹³C and Glucose via GLUT transporters.

References

Avoiding common pitfalls in D-Erythrose-4-13C experimental setup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Erythrose-4-13C. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful implementation of this compound in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in metabolic studies?

A1: this compound is a stable isotope-labeled version of D-Erythrose, a four-carbon monosaccharide.[1][2] In metabolic studies, it serves as an isotopic tracer to track the flow of carbon atoms through various biochemical pathways.[3][4] Its phosphorylated form, D-Erythrose-4-phosphate (E4P), is a key intermediate in two major metabolic routes: the Pentose Phosphate Pathway (PPP) and the Shikimate Pathway.[5][6][7][8]

Q2: In which metabolic pathways is D-Erythrose-4-phosphate a key intermediate?

A2: D-Erythrose-4-phosphate (E4P) is a crucial intermediate in:

  • The Pentose Phosphate Pathway (PPP): In the non-oxidative phase of the PPP, E4P is involved in a series of reactions catalyzed by transketolase and transaldolase that interconvert sugars.[7][9] It can be converted to fructose-6-phosphate and glyceraldehyde-3-phosphate, linking it to glycolysis.[10] The PPP is vital for generating NADPH for reductive biosynthesis and producing precursors for nucleotide synthesis.[8]

  • The Shikimate Pathway: E4P and phosphoenolpyruvate (PEP) are the starting substrates for the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants.[5][6][7][11] This pathway is absent in mammals, making it a target for herbicides and antimicrobial agents.[5][12]

Q3: What are the main applications of using this compound as a tracer?

A3: this compound is primarily used in 13C-Metabolic Flux Analysis (13C-MFA) to:

  • Quantify the activity of the Pentose Phosphate Pathway and the Shikimate Pathway.[13][14]

  • Trace the biosynthesis of aromatic amino acids and other secondary metabolites.[6]

  • Investigate carbon metabolism in various organisms, including bacteria, plants, and cultured mammalian cells.[15]

  • Elucidate metabolic adaptations in disease states or in response to genetic or environmental perturbations.[16][17]

Q4: How stable is this compound and are there special storage conditions?

A4: this compound is a stable isotope and is not radioactive. However, like its unlabeled counterpart, it is a sugar and can be susceptible to degradation, particularly in solution. It is often supplied as an aqueous solution.[18] For long-term stability, it is recommended to store it at low temperatures (e.g., -20°C) to prevent chemical degradation or microbial growth. Always refer to the supplier's specific storage instructions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No 13C Isotopic Enrichment in Target Metabolites 1. Insufficient Incubation Time: The system has not reached isotopic steady state, where the 13C enrichment in metabolites becomes stable.[16][19] 2. Tracer Dilution: The 13C label is being diluted by large intracellular pools of unlabeled metabolites or contributions from alternative carbon sources in the medium. 3. Incorrect Tracer Concentration: The initial concentration of this compound was too low to produce a detectable signal. 4. Metabolic Pathway Inactivity: The pathway of interest (e.g., Shikimate pathway) is not active under the experimental conditions.1. Perform a Time-Course Experiment: Measure isotopic labeling at multiple time points (e.g., 18 and 24 hours) to confirm that isotopic steady state has been reached.[16] 2. Optimize Media Composition: Minimize or remove unlabeled carbon sources that could feed into the same pathways. Use dialyzed serum if necessary. 3. Increase Tracer Concentration: While being mindful of potential toxicity or metabolic perturbations, increase the starting concentration of this compound. 4. Verify Pathway Activity: Use an alternative method (e.g., enzyme assays, gene expression analysis) to confirm the activity of the pathway under your specific conditions.
Unexpected 13C Labeling Patterns or "Scrambling" 1. Metabolic Cycling: The 13C label has passed through reversible reactions or central carbon metabolism (e.g., glycolysis, TCA cycle), leading to redistribution of the label.[20] 2. Multiple Active Pathways: The labeled carbon is being routed through unexpected or parallel metabolic pathways. 3. Contamination: The this compound tracer or the culture medium is contaminated with other 13C-labeled compounds.1. Use Positional Isotopomers: Employ specifically labeled tracers (e.g., 1-13C-Erythrose vs. 4-13C-Erythrose) to better constrain flux through specific reactions.[20] 2. Comprehensive Network Model: Expand your metabolic model to include all plausible active pathways that could utilize erythrose.[13] 3. Verify Tracer Purity: Check the certificate of analysis for your tracer. If in doubt, analyze the tracer directly via MS or NMR to confirm its isotopic purity and identity.
Poor Signal-to-Noise in NMR Analysis 1. Low Sample Concentration: The concentration of the target metabolite is below the detection limit for 13C NMR, which is inherently less sensitive than 1H NMR.[21][22][23] 2. Insufficient Scans: The experiment was not run long enough to accumulate sufficient signal. 3. Sample Impurities: Particulate matter in the NMR tube is distorting the magnetic field homogeneity, leading to broad lines.[21]1. Increase Sample Amount: For 13C studies, aim for a higher concentration, often in the range of 5-50 mg dissolved in 0.5-0.7 mL of deuterated solvent.[22][24][25] 2. Increase Acquisition Time: Halving the sample quantity may require quadrupling the data accumulation time to achieve a similar signal-to-noise ratio.[21] 3. Filter the Sample: Always filter the final sample solution through a glass wool-plugged pipette directly into the NMR tube to remove any solids.[21][22][25]
Poor Resolution or Peak Overlap in Mass Spectrometry (MS) 1. Insufficient Mass Resolution: The mass spectrometer's resolving power is not high enough to separate isotopologues of similar mass, especially in complex molecules like lipids.[26] 2. Matrix Effects (LC-MS): Co-eluting compounds are suppressing the ionization of the target analyte. 3. Natural Isotope Abundance: The signal from the 13C tracer is being obscured by the natural abundance of 13C and other heavy isotopes (e.g., 18O, 15N) in the metabolite.[19]1. Use High-Resolution MS: Employ instruments with high resolving power, such as Orbitrap or FT-ICR mass spectrometers, to resolve overlapping isotopologue peaks.[26] 2. Optimize Chromatography: Adjust the LC gradient, change the column, or use sample preparation techniques (e.g., solid-phase extraction) to improve separation. 3. Correct for Natural Abundance: Use computational algorithms to correct the measured mass isotopomer distributions for the contribution of all naturally occurring isotopes. This is a critical step for accurate flux analysis.[19]
Quantitative Data Summary
Table 1: Recommended Sample Concentrations for NMR Spectroscopy
NucleusTypical Sample AmountRationale
1H 1-10 mgHigh natural abundance and sensitivity allow for good spectra with small amounts.[23]
13C 5-50 mg13C is ~6000 times less sensitive than 1H and has a low natural abundance (1.1%), requiring a much higher concentration for a satisfactory signal-to-noise ratio.[21][23][27]
Table 2: Typical 13C Isotopic Enrichment Levels in Proteinogenic Amino Acids from Labeled Erythrose

Note: Enrichment levels are highly dependent on the specific organism, experimental conditions, and the position of the 13C label on the erythrose molecule. The following data is illustrative based on published studies.

Labeled PrecursorAromatic Amino AcidCarbon PositionTypical 13C Incorporation (%)
4-13C-ErythrosePhenylalanine / Tyrosineδ positions~40%
4-13C-ErythrosePhenylalanine / Tyrosineε positions~20%
1-13C-ErythroseTryptophanζ2>50%
3-13C-ErythroseTryptophanζ3>50%
4-13C-ErythroseTryptophanε3>50%
(Data synthesized from findings on site-selective labeling experiments)[20]

Experimental Protocols & Visualizations

Key Metabolic Pathways Involving D-Erythrose-4-Phosphate

D-Erythrose-4-Phosphate (E4P) is a central node in metabolism, connecting glycolysis and the pentose phosphate pathway to the biosynthesis of aromatic amino acids.

Shikimate_Pathway cluster_input Central Metabolism cluster_shikimate Shikimate Pathway cluster_output Biosynthesis PEP Phosphoenolpyruvate (from Glycolysis) DAHP DAHP PEP->DAHP DAHP Synthase E4P This compound-Phosphate (from PPP) E4P->DAHP DAHP Synthase DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-P Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs Multiple Steps

Caption: The Shikimate Pathway begins with the condensation of PEP and E4P.

Pentose_Phosphate_Pathway F6P_in Fructose-6-P in_hub F6P_in->in_hub G3P_in Glyceraldehyde-3-P G3P_in->in_hub mid_hub G3P_in->mid_hub S7P Sedoheptulose-7-P S7P->mid_hub E4P This compound-P out_hub E4P->out_hub X5P Xylulose-5-P X5P->out_hub R5P Ribose-5-P F6P_out Fructose-6-P G3P_out Glyceraldehyde-3-P in_hub->S7P Transaldolase in_hub->E4P Transaldolase mid_hub->X5P Transketolase mid_hub->R5P Transketolase out_hub->F6P_out Transketolase out_hub->G3P_out Transketolase

Caption: E4P in the non-oxidative branch of the Pentose Phosphate Pathway.

Protocol 1: General Metabolic Labeling with this compound

This protocol outlines the basic steps for labeling cultured cells.

  • Cell Culture Preparation: Seed cells in appropriate culture vessels and grow them to the desired confluency (typically 70-80%) in standard growth medium.

  • Media Preparation: Prepare the labeling medium. This typically involves using a base medium (e.g., DMEM) lacking the standard carbon source (e.g., glucose) and supplementing it with a defined concentration of this compound and any other necessary nutrients (e.g., glutamine, dialyzed serum).

  • Initiate Labeling: Aspirate the standard growth medium from the cells. Wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled medium.

  • Add Labeling Medium: Add the pre-warmed 13C-labeling medium to the cells.

  • Incubation: Place the cells back into the incubator and culture for a predetermined amount of time. This duration should be sufficient to approach or reach isotopic steady state, which may require a preliminary time-course experiment to determine.[16]

  • Metabolite Extraction: At the end of the incubation period, rapidly quench metabolism and extract the metabolites. A common method involves aspirating the medium, washing the cells with ice-cold PBS, and then adding a cold extraction solvent (e.g., 80% methanol).

  • Sample Collection: Scrape the cells in the extraction solvent, transfer the cell lysate to a microcentrifuge tube, and centrifuge at high speed at 4°C to pellet cell debris.

  • Storage: Collect the supernatant containing the metabolites and store it at -80°C until analysis by MS or NMR.

Protocol 2: Sample Preparation for 13C NMR Analysis
  • Sample Quantity: Begin with a dried metabolite extract that contains a sufficient amount of material for 13C analysis (typically 5-50 mg).[22]

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., D₂O, Methanol-d₄, DMSO-d₆) in which your target metabolites are soluble.[24] Test solubility with the non-deuterated version first if you are unsure.[24]

  • Dissolution: Add 0.5-0.6 mL of the chosen deuterated solvent to the dried sample.[23] The final solution depth in a standard 5 mm NMR tube should be approximately 4-5 cm.[23][24]

  • Filtration (Critical Step): To remove any particulate matter that can ruin spectral quality, filter the sample.[21]

    • Tightly pack a small plug of glass wool into a Pasteur pipette.

    • Transfer the dissolved sample into the pipette.

    • Carefully filter the solution directly into a clean, dry 5 mm NMR tube.[22]

  • Capping and Labeling: Cap the NMR tube securely. Label the tube clearly just below the cap with a unique identifier.[24]

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[23]

Troubleshooting Workflow

Troubleshooting_Workflow start Problem: Low Isotopic Enrichment q1 Was a time-course experiment performed to confirm isotopic steady state? start->q1 a1_no Action: Perform time-course (e.g., 6, 12, 24h) to find optimal labeling time. q1->a1_no No q2 Are there unlabeled carbon sources in the medium (e.g., glucose, serum)? q1->q2 Yes a1_no->q2 a2_yes Action: Use dialyzed serum. Prepare medium from base powder without unlabeled sources. q2->a2_yes Yes q3 Was the this compound concentration sufficient? q2->q3 No a2_yes->q3 a3_no Action: Review literature for typical concentrations. Consider increasing tracer amount. q3->a3_no No end Re-run Experiment & Analyze q3->end Yes a3_no->end

Caption: A logical workflow for troubleshooting low isotopic enrichment.

References

Technical Support Center: D-Erythrose-4-¹³C Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of D-Erythrose-4-¹³C for metabolic analysis.

Frequently Asked Questions (FAQs)

Q1: What is the first critical step in preserving the in vivo concentration of D-Erythrose-4-¹³C during sample collection?

A1: The most critical first step is rapid metabolic quenching. This involves instantly stopping all enzymatic activity to prevent the alteration of metabolite levels.[1][2] A common and effective method is to quench the cells with a cold solvent, such as liquid nitrogen or a dry ice/ethanol bath, immediately upon harvesting.[3]

Q2: Which solvents are recommended for the extraction of the polar metabolite D-Erythrose-4-¹³C?

A2: Due to its polar nature as a phosphorylated sugar, extraction is best achieved with polar solvents. A mixture of methanol and water is frequently used.[4] Another common method involves a two-phase extraction using a chloroform, methanol, and water mixture, which allows for the separation of polar metabolites from lipids.[4][5]

Q3: My sample contains high levels of interfering compounds. How can I clean up my D-Erythrose-4-¹³C extract before analysis?

A3: Solid-Phase Extraction (SPE) is a highly effective technique for sample cleanup.[6][7] For a polar analyte like D-Erythrose-4-¹³C, a normal-phase or ion-exchange SPE cartridge can be used to retain the analyte while allowing less polar contaminants to pass through.

Q4: What is the recommended analytical technique for quantifying D-Erythrose-4-¹³C?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the sensitive and specific quantification of D-Erythrose-4-¹³C and other pentose phosphate pathway intermediates.[8][9][10]

Troubleshooting Guides

Low Recovery of D-Erythrose-4-¹³C
Potential Cause Troubleshooting Steps
Inefficient Quenching Ensure metabolic activity is halted instantly upon sample collection. Use pre-chilled quenching solutions (-80°C methanol is effective) and minimize the time between harvesting and quenching.[1]
Incomplete Cell Lysis For robust cell types like yeast, ensure complete cell disruption. Methods like bead beating with glass beads are effective.[3][5]
Suboptimal Extraction Solvent Verify that the solvent system is appropriate for polar metabolites. For complex samples, a two-phase extraction (e.g., chloroform/methanol/water) can improve the partitioning of polar compounds into the aqueous phase.[4][5]
Analyte Loss During Solid-Phase Extraction (SPE) If using SPE, ensure the sorbent chemistry is appropriate for retaining a polar, phosphorylated sugar. A normal-phase or anion-exchange sorbent is often suitable. Check for analyte breakthrough during the loading step by analyzing the flow-through.
Degradation of D-Erythrose-4-¹³C Sugar phosphates can be unstable. Keep samples on ice or at 4°C throughout the extraction process and avoid prolonged exposure to harsh pH conditions.
High Variability in Quantification Results
Potential Cause Troubleshooting Steps
Inconsistent Quenching Time Standardize the time between sample harvesting and quenching for all samples to ensure uniformity.
Variable Extraction Efficiency Ensure consistent and thorough mixing/vortexing during the extraction step for all samples. For SPE, maintain a consistent flow rate during sample loading and elution.
Matrix Effects in LC-MS Analysis The presence of co-eluting compounds from the sample matrix can suppress or enhance the ionization of D-Erythrose-4-¹³C. An effective sample cleanup, such as SPE, can mitigate these effects. The use of a ¹³C-labeled internal standard can also help to correct for matrix effects.
Incomplete Derivatization (if applicable) If using a derivatization agent to improve chromatographic separation or detection, ensure the reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations.

Quantitative Data

The intracellular concentration of D-Erythrose-4-phosphate can vary significantly depending on the organism and its metabolic state. The following table provides a summary of reported concentrations from the literature.

Organism Growth Condition Intracellular Concentration (µM) Reference
Escherichia coliExponential Growth~10-50(Implied from various metabolomics studies)
Saccharomyces cerevisiaeGlucose-limited chemostatDetectable, but very low concentrations[7]
BrucellaGrown on erythritolAccumulates to detectable levels[11]

Experimental Protocols

Protocol 1: Metabolite Quenching and Extraction from Suspension Cell Culture

This protocol is adapted for the extraction of polar metabolites like D-Erythrose-4-¹³C from bacterial or yeast cultures.

  • Quenching:

    • Prepare a quenching solution of 60% methanol pre-chilled to -80°C.

    • Rapidly withdraw a known volume of cell culture and immediately mix it with 5 volumes of the cold quenching solution.

    • Centrifuge the quenched cell suspension at a low speed (e.g., 5,000 x g) for 5 minutes at -20°C to pellet the cells.

    • Discard the supernatant.

  • Extraction:

    • Resuspend the cell pellet in a pre-chilled extraction solvent of methanol/water (80:20, v/v).

    • For robust cells (e.g., yeast), add acid-washed glass beads and perform bead beating for 3-5 cycles of 1 minute on and 1 minute off on ice.

    • For less robust cells, sonication on ice can be used.

    • Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant containing the metabolites to a new tube.

    • Dry the extract using a vacuum concentrator.

    • Store the dried extract at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general guideline for cleaning up the polar extract from Protocol 1.

  • Sorbent Selection: Choose a normal-phase (e.g., silica-based with diol or amino functional groups) or a strong anion exchange (SAX) SPE cartridge.

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., methanol) followed by an aqueous solution to equilibrate the sorbent.

  • Sample Loading:

    • Reconstitute the dried metabolite extract in a small volume of a weak solvent that is compatible with the SPE sorbent.

    • Load the reconstituted sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum or positive pressure to allow the sample to flow through the sorbent at a slow, controlled rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with a weak solvent to remove non-polar and weakly retained impurities.

  • Elution:

    • Elute the retained D-Erythrose-4-¹³C with a strong polar solvent. For SAX, this will typically be a buffer with a high salt concentration or an extreme pH to disrupt the ionic interaction.

    • Collect the eluate.

  • Post-Elution Processing:

    • Dry the eluate using a vacuum concentrator.

    • Reconstitute the final sample in a solvent suitable for your analytical instrument (e.g., mobile phase for LC-MS).

Visualizations

experimental_workflow cluster_quenching Metabolic Quenching cluster_extraction Extraction cluster_cleanup Sample Cleanup (Optional) cluster_analysis Analysis start Cell Culture Sample quench Rapid Quenching (-80°C Methanol) start->quench pellet Centrifuge and Collect Cell Pellet quench->pellet extract Add Extraction Solvent (Methanol/Water) pellet->extract lyse Cell Lysis (Bead Beating/Sonication) extract->lyse clarify Centrifuge and Collect Supernatant lyse->clarify dry_extract Dry Extract clarify->dry_extract reconstitute Reconstitute Extract dry_extract->reconstitute final_sample Reconstitute for Analysis dry_extract->final_sample Direct Analysis spe Solid-Phase Extraction reconstitute->spe dry_eluate Dry Eluate spe->dry_eluate dry_eluate->final_sample lcms LC-MS Quantification final_sample->lcms troubleshooting_logic cluster_quenching Quenching Issues cluster_extraction Extraction Issues cluster_cleanup Cleanup Issues start Low Analyte Recovery q1 Was quenching immediate? start->q1 q2 Was the quenching solution sufficiently cold? q1->q2 Yes r1 Optimize quenching speed q1->r1 No e1 Was cell lysis complete? q2->e1 Yes e2 Is the extraction solvent appropriate? e1->e2 Yes r2 Use a more robust lysis method e1->r2 No c1 Is analyte lost during SPE loading? e2->c1 Yes c2 Is the elution solvent strong enough? c1->c2 No r3 Use a more retentive SPE sorbent c1->r3 Yes r4 Increase elution solvent strength c2->r4 No end Recovery Improved c2->end Yes

References

Validation & Comparative

A Researcher's Guide to Validating Metabolic Flux Models: A Comparative Analysis of 13C Tracers for Elucidating the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, accurately validating metabolic flux models is paramount. This guide provides a comprehensive comparison of commonly used 13C-labeled tracers for quantifying intracellular metabolic fluxes, with a particular focus on the Pentose Phosphate Pathway (PPP), a critical nexus for biosynthesis and redox homeostasis. While direct tracing with D-Erythrose-4-13C is not a standard experimental approach, this guide will illuminate how fluxes through the PPP, where Erythrose-4-phosphate is a key intermediate, are effectively determined and validated using other isotopic tracers.

Introduction to 13C Metabolic Flux Analysis (13C-MFA)

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[1] The core principle involves introducing a substrate labeled with the stable isotope 13C into a biological system. As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the distribution of these isotopes in key metabolites, typically proteinogenic amino acids, and applying computational modeling, researchers can infer the intracellular fluxes through various metabolic pathways.[1][2] The choice of the 13C tracer is a critical experimental design parameter that significantly influences the precision and accuracy of the resulting flux estimates.[3][4][5]

The Pentose Phosphate Pathway: A Key Metabolic Hub

The Pentose Phosphate Pathway (PPP) runs in parallel to glycolysis and is crucial for producing two essential cellular components: NADPH, which is vital for antioxidant defense and reductive biosynthesis, and pentose phosphates, which are precursors for nucleotide and nucleic acid synthesis.[6][7] Erythrose-4-phosphate, a four-carbon sugar phosphate, is a key intermediate in the non-oxidative branch of the PPP and serves as a precursor for the synthesis of aromatic amino acids in microorganisms and plants.[6][8] Given its central role, accurately quantifying the flux through the PPP is essential for understanding cellular metabolism in both health and disease.

Comparison of 13C Tracers for PPP Flux Analysis

While this compound is not used as a substrate for tracing experiments due to its role as an intracellular intermediate, several 13C-labeled glucose tracers are highly effective for elucidating fluxes within the PPP and central carbon metabolism. The selection of the optimal tracer depends on the specific metabolic pathways of interest.

13C TracerAdvantagesDisadvantagesPerformance for PPP Flux Resolution
[1,2-13C2]glucose - High precision for PPP and glycolysis fluxes. [3][4][9] - Generates distinct labeling patterns in PPP intermediates, allowing for accurate flux determination.[3] - Outperforms many other tracers for overall network flux estimation.[3][4]- Can be more expensive than singly labeled or uniformly labeled glucose.Excellent. Considered one of the best single tracers for resolving PPP fluxes.
[1-13C]glucose - Relatively inexpensive. - Provides good resolution for the oxidative branch of the PPP.- Less effective than [1,2-13C2]glucose for resolving fluxes in the non-oxidative PPP and glycolysis.[3][4]Good. Effective for the oxidative branch, but less so for the complete pathway.
[U-13C]glucose - Labels all carbon atoms, providing broad labeling of central metabolites. - Useful for identifying active pathways.- Can lead to complex labeling patterns that are difficult to deconvolute for precise flux quantification in specific pathways like the PPP. - Less sensitive for resolving fluxes in pathways with significant carbon rearrangements.Fair. Provides general labeling information but is not optimal for precise PPP flux quantification compared to specifically labeled tracers.
Mixtures of Tracers (e.g., 80% [1-13C]glucose + 20% [U-13C]glucose) - Can provide a cost-effective way to gain information from both singly and uniformly labeled glucose. - Can improve flux resolution compared to using a single tracer in some cases.- The complexity of the labeling patterns can be challenging for data analysis. - May not be as precise as using optimized single tracers or parallel labeling experiments.Good. The combination can improve upon using [1-13C]glucose alone, but may not match the precision of [1,2-13C2]glucose.
Parallel Labeling Experiments - Significantly improves flux precision and accuracy. [10][11] - Allows for the use of multiple tracers that are optimal for different parts of the metabolic network (e.g., [1,2-13C]glucose for PPP and [U-13C]glutamine for the TCA cycle).[11] - Provides a more comprehensive and robust validation of the metabolic model.[12]- Requires more extensive experimental setup and analysis. - Can be more costly due to the use of multiple labeled substrates.Excellent. The use of complementary tracers in parallel experiments is considered the gold standard for high-resolution flux analysis.

Experimental Protocols

A generalized experimental workflow for 13C-MFA is outlined below. The specific 13C-labeled substrate and its concentration should be chosen based on the research question and the comparison data provided above.

Cell Culture and Isotope Labeling
  • Cell Seeding and Growth: Plate cells at a density that ensures they are in the exponential growth phase during the labeling experiment. Culture cells in a standard growth medium.

  • Isotopic Steady State: To ensure accurate flux measurements, cells must reach an isotopic steady state, where the isotopic enrichment of intracellular metabolites is constant. The time to reach steady state varies depending on the cell type and growth rate but is typically determined empirically.

  • Labeling Medium: Prepare a growth medium identical to the standard medium but with the unlabeled primary carbon source (e.g., glucose) replaced by the chosen 13C-labeled tracer.

  • Labeling Experiment: At the start of the experiment, replace the standard medium with the pre-warmed labeling medium. For parallel labeling experiments, use different 13C-tracers in separate, parallel cultures.[11]

Metabolite Extraction and Sample Preparation
  • Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample collection. This is typically achieved by washing the cells with an ice-cold saline solution.

  • Metabolite Extraction: Extract metabolites from the cells using a suitable solvent, such as cold methanol or a methanol/water mixture.

  • Protein Hydrolysis: To analyze the isotopic labeling of proteinogenic amino acids, pellet the protein, hydrolyze it using hydrochloric acid, and then derivatize the amino acids for analysis.

Analytical Measurement
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique to measure the mass isotopomer distributions of derivatized amino acids and other metabolites.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can also be used, particularly for analyzing the labeling of intracellular metabolites that are not easily derivatized for GC-MS.

Computational Flux Analysis
  • Metabolic Model: A well-defined metabolic network model that includes the relevant biochemical reactions and carbon transitions is required.

  • Flux Estimation: Use specialized software (e.g., INCA, Metran, WUFLUX) to estimate the intracellular fluxes by fitting the measured mass isotopomer distributions to the metabolic model. The software typically uses an optimization algorithm to find the set of fluxes that best explains the experimental data.

  • Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes. This step is crucial for validating the metabolic flux model.

Visualizing Metabolic Pathways and Workflows

To aid in the understanding of the experimental process and the underlying biochemistry, the following diagrams have been generated using Graphviz.

Caption: The Pentose Phosphate Pathway and its connection to Glycolysis.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Tracer 1. Tracer Selection ([1,2-13C2]glucose, etc.) Culture 2. Cell Culture & Isotope Labeling Tracer->Culture Extraction 3. Metabolite Quenching & Extraction Culture->Extraction Analysis 4. GC-MS/LC-MS Analysis (Mass Isotopomer Ratios) Extraction->Analysis Fitting 6. Flux Estimation (Software Analysis) Analysis->Fitting Model 5. Metabolic Network Model Construction Model->Fitting Validation 7. Statistical Analysis & Model Validation Fitting->Validation Results Validated Metabolic Flux Map Validation->Results

Caption: General experimental workflow for 13C Metabolic Flux Analysis.

Conclusion

Validating metabolic flux models is a critical step in understanding cellular physiology and identifying potential targets for therapeutic intervention. While this compound is not a feasible tracer, the strategic selection of other 13C-labeled substrates, particularly [1,2-13C2]glucose, and the use of parallel labeling experiments provide robust and high-resolution data for quantifying fluxes through the Pentose Phosphate Pathway and central carbon metabolism. By following rigorous experimental protocols and employing powerful computational tools, researchers can generate accurate and validated metabolic flux maps, paving the way for new discoveries in metabolic research and drug development.

References

A Comparative Guide to Isotopic Tracers in Metabolic Research: The Role of D-Erythrose-4-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isotopic tracers are indispensable tools in metabolic research, enabling the precise tracking of atoms through complex biochemical networks. This guide provides a comprehensive comparison of D-Erythrose-4-¹³C with other commonly used isotopic tracers for elucidating metabolic pathways, with a particular focus on the Pentose Phosphate Pathway (PPP) and related biosynthetic routes. While D-Erythrose-4-¹³C holds unique potential due to its position as a key metabolic intermediate, its application as a primary tracer is specialized. This guide will objectively review its theoretical advantages alongside the experimentally validated performance of more conventional tracers like ¹³C-labeled glucose and glutamine.

Introduction to Isotopic Tracers in Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotopes, most commonly ¹³C, is a powerful technique to quantify the rates (fluxes) of intracellular metabolic reactions.[1] By supplying cells with a ¹³C-labeled substrate, researchers can trace the incorporation of the isotope into downstream metabolites. The resulting labeling patterns, typically measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a detailed snapshot of cellular metabolism.[1][2] The choice of the isotopic tracer is critical and significantly influences the precision and scope of the metabolic fluxes that can be determined.[3]

D-Erythrose-4-¹³C: A Specialized Tracer

D-Erythrose-4-phosphate (E4P) is a crucial intermediate in two major metabolic pathways:

  • The Pentose Phosphate Pathway (PPP): E4P is a key component of the non-oxidative branch of the PPP, a pathway essential for generating NADPH (for reductive biosynthesis and antioxidant defense) and producing precursors for nucleotide synthesis.[1][4]

  • The Shikimate Pathway: In plants, bacteria, fungi, and other organisms, E4P and phosphoenolpyruvate are the starting materials for the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[5][6]

Given its central role, D-Erythrose-4-¹³C has the potential to be a highly specific tracer for these pathways. For instance, in organisms like Brucella, which possess a metabolic pathway that feeds directly into the PPP via D-erythrose-4-phosphate, using ¹³C-labeled erythritol (a precursor to E4P) has been demonstrated to be an effective way to study this specific metabolic route.[7]

However, in mammalian cells, the direct uptake and utilization of externally supplied D-Erythrose-4-phosphate are not well-established. Most studies of the PPP in mammalian systems rely on tracers like ¹³C-glucose, which are upstream of E4P. The labeling pattern of E4P is then observed as a downstream consequence of glucose metabolism.

Theoretical Advantages of D-Erythrose-4-¹³C:

  • High Specificity: Could directly probe the non-oxidative PPP and its connections to glycolysis and the shikimate pathway without the confounding influence of upstream metabolic pathways.

  • Reduced Isotopic Scrambling: By introducing the label at a later stage in the central carbon metabolism, it may lead to less complex labeling patterns in downstream metabolites.

Current Limitations:

  • Limited Experimental Data: There is a scarcity of studies using D-Erythrose-4-¹³C as a primary tracer in mammalian cells, making direct performance comparisons challenging.

  • Cellular Uptake: The efficiency of transporting phosphorylated sugars like E4P into cells can be a significant barrier.

Comparison with Conventional Isotopic Tracers

The most common isotopic tracers for studying central carbon metabolism, including the PPP, are various isotopologues of glucose and glutamine. The choice among these depends on the specific metabolic pathway of interest.[3]

TracerPrimary Pathway(s) AnalyzedAdvantagesDisadvantages
D-Erythrose-4-¹³C Non-oxidative Pentose Phosphate Pathway, Shikimate PathwayHighly specific for downstream pathways.Limited data on uptake and metabolism in mammalian cells; not commercially available as a standard tracer.
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate PathwayProvides precise estimates for both glycolysis and PPP fluxes.[3] Distinguishable labeling patterns for glycolysis and PPP products.[8]Can be more expensive than singly labeled glucose.
[1-¹³C]glucose & [6-¹³C]glucose Glycolysis, Pentose Phosphate PathwayCommonly used and well-characterized. The difference in ¹⁴CO₂ production from these tracers can estimate oxidative PPP flux.[9][1-¹³C]glucose can be outperformed by other tracers for PPP analysis.[3]
[U-¹³C]glucose Overall Central Carbon Metabolism, TCA CycleLabels all carbon positions, providing a comprehensive view of glucose metabolism.[10]Can lead to complex labeling patterns that are challenging to interpret for specific pathway fluxes.
[U-¹³C]glutamine TCA Cycle, AnaplerosisPreferred tracer for analyzing the TCA cycle and glutamine's contribution to it.[3]Does not directly inform on glucose-derived pathways like the PPP.

Experimental Protocols

The following are generalized protocols for conducting stable isotope tracing experiments in mammalian cell culture.

1. Cell Culture and Isotope Labeling

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

  • Tracer Introduction: For adherent cells, allow them to attach overnight. The next day, replace the standard medium with a medium containing the ¹³C-labeled tracer. For suspension cells, pellet the cells and resuspend them in the labeling medium. The concentration of the tracer should be similar to that of the unlabeled metabolite in the standard medium.

  • Incubation: Incubate the cells with the labeled medium for a duration sufficient to reach isotopic steady state. This can range from a few hours for central metabolic pathways to over 24 hours for slower-moving pathways like lipid biosynthesis.

2. Metabolite Extraction

  • Quenching: Rapidly quench metabolic activity to prevent changes in metabolite levels during extraction. This is typically done by aspirating the medium and adding ice-cold methanol or a methanol/water mixture.

  • Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer to a tube. The extraction is often performed using a two-phase liquid-liquid extraction with a mixture of chloroform, methanol, and water to separate polar metabolites (aqueous phase) from lipids (organic phase).[3]

  • Sample Preparation: The polar extract containing the labeled metabolites is then dried down, typically using a speed vacuum or nitrogen stream.

3. GC-MS Analysis

  • Derivatization: To make the polar metabolites volatile for gas chromatography, they must be derivatized. A common method is to react the dried extract with a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[11]

  • Injection and Separation: An aliquot of the derivatized sample is injected into the GC-MS system. The gas chromatograph separates the individual metabolites based on their boiling points and interactions with the column.

  • Mass Spectrometry: As the separated metabolites elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, allowing for the determination of the mass isotopomer distribution for each metabolite.[11]

Data Analysis and Interpretation

The raw data from the GC-MS consists of the abundance of different mass isotopologues for each detected metabolite. This data is corrected for the natural abundance of ¹³C. The corrected mass isotopomer distributions are then used in computational models to estimate the intracellular metabolic fluxes that would produce the observed labeling patterns.

Visualizing Metabolic Pathways and Workflows

Pentose Phosphate Pathway and Connections

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_shikimate Shikimate Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P 6PG 6-P-Gluconate G6P->6PG Oxidative G3P Glyceraldehyde-3-P F6P->G3P Pyruvate Pyruvate G3P->Pyruvate PEP Phosphoenolpyruvate Pyruvate->PEP Ru5P Ribulose-5-P 6PG->Ru5P R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P S7P Sedoheptulose-7-P E4P Erythrose-4-P R5PX5P R5PX5P S7PG3P S7PG3P R5PX5P->S7PG3P Transketolase E4PF6P E4PF6P S7PG3P->E4PF6P Transaldolase X5PE4P X5PE4P F6PG3P F6PG3P X5PE4P->F6PG3P Transketolase DAHP DAHP Chorismate Chorismate DAHP->Chorismate Aromatic AAs Aromatic Amino Acids Chorismate->Aromatic AAs E4PPEP E4PPEP E4PPEP->DAHP

Caption: Interconnections of Glycolysis, the Pentose Phosphate Pathway, and the Shikimate Pathway.

Experimental Workflow for ¹³C-MFA

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_computation Computational Phase CellCulture Cell Culture with ¹³C-labeled Tracer Quenching Metabolic Quenching CellCulture->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing & Natural Abundance Correction GCMS->DataProcessing FluxCalculation Metabolic Flux Calculation DataProcessing->FluxCalculation Interpretation Biological Interpretation FluxCalculation->Interpretation

Caption: A typical experimental workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

The selection of an isotopic tracer is a critical decision in the design of metabolic flux analysis experiments. While D-Erythrose-4-¹³C offers the tantalizing prospect of highly specific tracing of the non-oxidative pentose phosphate pathway and the shikimate pathway, its practical application in mammalian systems is currently limited by a lack of experimental validation and potential challenges with cellular uptake.

For most researchers, ¹³C-labeled glucose isotopologues, particularly [1,2-¹³C₂]glucose, remain the gold standard for robust and precise quantification of PPP fluxes in relation to glycolysis.[3] The choice of tracer should always be guided by the specific biological question at hand, and the quantitative data presented in this guide can aid in making an informed decision. As research progresses, the direct use of intermediates like D-Erythrose-4-¹³C may become a more viable and powerful tool for dissecting specific metabolic junctions.

References

Cross-Validation of D-Erythrose-4-¹³C Results: A Comparative Guide to Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the flow of metabolites through cellular pathways is paramount. D-Erythrose-4-phosphate (E4P) is a critical intermediate in the pentose phosphate pathway (PPP) and a key precursor for the biosynthesis of aromatic amino acids. The use of ¹³C-labeled E4P, in conjunction with ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a powerful tool to quantify the metabolic fluxes through these vital pathways. However, ensuring the accuracy and reliability of these results through cross-validation with orthogonal methods is a cornerstone of robust scientific inquiry.

This guide provides an objective comparison of ¹³C-MFA for an E4P-involved pathway with alternative and complementary validation methods, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative comparison of metabolic flux analysis of the pentose phosphate pathway with enzymatic assays and the phenotypic outcomes of gene knockouts.

MethodParameter MeasuredOrganismTypical Value/ResultAdvantagesLimitations
¹³C-Metabolic Flux Analysis (¹³C-MFA) Relative flux through PPPE. coli20-60% of glucose uptake[1][2]Provides a comprehensive view of multiple pathway fluxes simultaneously; high resolution.Indirect measurement; computationally intensive; requires isotopic steady-state.
Transketolase (TKT) fluxCHO cells~33% of glucose uptake[3]Can resolve bidirectional fluxes.Model-dependent; accuracy relies on the completeness of the metabolic model.
Enzymatic Assay Transketolase (TKT) activityHuman Erythrocytes<0.50 U/gHb (thiamine sufficiency)[4]Direct measurement of enzyme capacity; well-established protocols.Measures in vitro potential, not necessarily in vivo flux; does not capture regulatory effects.
Glucose-6-Phosphate Dehydrogenase (G6PDH) activityE. coliVaries with conditionsHigh specificity for a single reaction.Provides enzyme activity, not the integrated pathway flux.
Gene Knockout Phenotyping Growth rate / Biomass yieldE. coli (pgi mutant)Reduced growth on glucoseProvides a whole-system physiological validation of pathway importance.Pleiotropic effects can complicate interpretation; compensatory mechanisms can mask the direct effect.
Essentiality of PPP genesK. lactisGND1, RKI1, TKL1 are essentialConfirms the essential role of the pathway under specific conditions.Not a quantitative measure of flux.

Experimental Protocols

¹³C-Metabolic Flux Analysis using D-Erythrose-4-¹³C

The core of this methodology involves introducing a ¹³C-labeled substrate into a cell culture, allowing the cells to reach a metabolic and isotopic steady state, and then measuring the incorporation of ¹³C into various metabolites. While D-Erythrose-4-¹³C can be used, it is more common to use ¹³C-labeled glucose and measure the labeling pattern of downstream metabolites, including E4P and its derivatives.

Experimental Workflow for ¹³C-MFA

cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 GC-MS Analysis cluster_3 Data Analysis A Inoculate cells in defined medium B Introduce ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose) A->B C Incubate to achieve isotopic steady-state B->C D Quench metabolism C->D E Extract metabolites D->E F Hydrolyze biomass (for amino acids) D->F G Derivatize metabolites (Oximation & Silylation) E->G F->G H Inject into GC-MS G->H I Acquire mass isotopomer distributions H->I J Correct for natural isotope abundance I->J K Fit data to metabolic model J->K L Estimate metabolic fluxes and confidence intervals K->L

Workflow for ¹³C-Metabolic Flux Analysis.

Protocol for GC-MS Analysis of ¹³C-Erythrose-4-Phosphate:

  • Metabolite Extraction: Quench cell metabolism rapidly (e.g., with cold methanol) and extract metabolites using a suitable solvent system (e.g., chloroform/methanol/water).

  • Derivatization:

    • Dry the metabolite extract completely under a stream of nitrogen.

    • Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine and incubate at 80°C for 15 minutes to perform oximation.[5]

    • Cool the samples and evaporate the solvent.

    • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 80°C for 15 minutes for silylation.[5][6]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into a GC-MS system.

    • Use a suitable column for separating sugar phosphates (e.g., a mid-polar GC column).[7]

    • Acquire mass spectra in full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of E4P and other relevant metabolites.

Cross-Validation Method 1: Enzymatic Assay of Transketolase

Transketolase is a key enzyme in the non-oxidative pentose phosphate pathway that utilizes Erythrose-4-phosphate as a substrate. Measuring its activity provides a direct biochemical assessment that can be compared with the flux calculated from ¹³C-MFA.

Spectrophotometric Assay for Transketolase Activity:

This protocol is adapted from established methods for measuring erythrocyte transketolase activity.[8][9]

  • Principle: The reaction involves the conversion of ribose-5-phosphate to glyceraldehyde-3-phosphate, which is then metabolized through a series of coupled enzymatic reactions leading to the oxidation of NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

  • Reagents:

    • Reaction buffer (e.g., Tris-HCl, pH 7.6)

    • Ribose-5-phosphate (substrate)

    • Thiamine pyrophosphate (TPP) (co-factor)

    • Auxiliary enzymes: triosephosphate isomerase, glycerol-3-phosphate dehydrogenase

    • NADH

    • Cell lysate or purified enzyme

  • Procedure:

    • Prepare a reaction mixture containing all components except the cell lysate.

    • Incubate the mixture to a stable temperature (e.g., 37°C).

    • Initiate the reaction by adding the cell lysate.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.

Cross-Validation Method 2: Gene Knockout Phenotyping

Analyzing the metabolic phenotype of a mutant with a deleted gene in the pentose phosphate pathway provides a powerful in vivo validation of the pathway's importance and the fluxes predicted by ¹³C-MFA.

Logical Flow of Gene Knockout Validation

A ¹³C-MFA predicts high flux through a specific reaction (e.g., TKT) B Create a gene knockout mutant for the corresponding enzyme (e.g., ΔtktA) A->B C Culture wild-type and mutant strains under the same conditions B->C D Measure growth rate, substrate uptake, and byproduct secretion C->D E Observe significant phenotypic change in mutant (e.g., reduced growth) D->E F Conclusion: Phenotype is consistent with high flux predicted by ¹³C-MFA E->F

Cross-validation of ¹³C-MFA with gene knockout.

Protocol for Phenotypic Analysis of a tktA Knockout Mutant:

  • Strain Construction: Obtain or create a knockout mutant of the transketolase gene (tktA) in the organism of interest (e.g., E. coli).

  • Culture Conditions: Grow both the wild-type and the ΔtktA mutant in a defined minimal medium with glucose as the sole carbon source.

  • Growth Measurement: Monitor the optical density (e.g., at 600 nm) over time to determine the specific growth rates.

  • Metabolite Analysis: At different time points, collect supernatant samples and analyze the concentrations of glucose and major secreted byproducts (e.g., acetate, lactate) using HPLC.

  • Comparison: Compare the growth rate, glucose uptake rate, and byproduct secretion rates of the mutant with the wild-type. A significant reduction in growth rate in the mutant would validate the importance of the transketolase reaction as predicted by ¹³C-MFA.[1][2]

Conclusion

The cross-validation of D-Erythrose-4-¹³C based metabolic flux analysis with orthogonal methods such as enzymatic assays and gene knockout studies is crucial for obtaining a robust and accurate understanding of cellular metabolism. While ¹³C-MFA provides a comprehensive and system-wide view of metabolic fluxes, enzymatic assays offer a direct measure of enzyme capacity, and gene knockout studies provide an essential in vivo physiological validation. By integrating these different experimental approaches, researchers can build a more complete and reliable picture of the intricate workings of metabolic pathways, which is essential for advancements in metabolic engineering, drug discovery, and our fundamental understanding of biology.

References

Comparative Analysis of D-Erythrose-4-¹³C Labeling in Diverse Organisms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of key intermediates is crucial for pathway analysis and therapeutic intervention. D-Erythrose-4-phosphate (E4P) is a vital precursor in central carbon metabolism, linking the pentose phosphate pathway (PPP) to the biosynthesis of aromatic amino acids and other essential compounds. This guide provides a comparative analysis of D-Erythrose-4-¹³C (D-E4-¹³C) labeling in bacteria, plants, and mammalian cells, offering insights into the differential metabolic wiring across these biological systems. While direct comparative studies using D-E4-¹³C as a tracer are limited, this document synthesizes available data from related tracer studies and established metabolic pathways to provide a comprehensive overview.

Introduction to D-Erythrose-4-Phosphate Metabolism

D-Erythrose-4-phosphate is a four-carbon sugar phosphate that serves as a critical branch point in metabolism. In most organisms, it is an intermediate in the non-oxidative phase of the pentose phosphate pathway.[1] Its primary metabolic fates include:

  • Aromatic Amino Acid Biosynthesis: E4P, along with phosphoenolpyruvate (PEP), is a precursor for the shikimate pathway, which leads to the synthesis of tryptophan, phenylalanine, and tyrosine.[1][2]

  • Pentose Phosphate Pathway: E4P is interconverted with other sugar phosphates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, by the enzymes transketolase and transaldolase.[3]

  • Calvin Cycle (in photosynthetic organisms): In plants and other photosynthetic organisms, E4P is an intermediate in the regeneration phase of the Calvin cycle.[1][2]

  • Vitamin B6 Biosynthesis: E4P is also a precursor for the biosynthesis of vitamin B6 in some organisms.[1]

The relative flux of E4P through these pathways can vary significantly between different organisms depending on their metabolic state and environmental conditions. ¹³C labeling studies are instrumental in quantifying these fluxes.

Comparative Metabolic Fates of D-Erythrose-4-¹³C

The following sections outline the expected labeling patterns and metabolic flux from D-Erythrose-4-¹³C in bacteria, plants, and mammalian cells, based on known metabolic networks and available experimental data.

In bacteria, particularly in organisms like Escherichia coli, the shikimate pathway is a major sink for E4P, especially when grown in minimal media where de novo synthesis of aromatic amino acids is essential.[4] A study using site-selectively ¹³C-enriched erythrose in E. coli provides valuable quantitative insights into the incorporation of erythrose-derived carbons into amino acids.[5]

Expected Labeling Patterns: When E. coli is fed with D-Erythrose-4-¹³C, the ¹³C label is expected to be incorporated into:

  • Aromatic Amino Acids: Phenylalanine, tyrosine, and tryptophan will show significant ¹³C enrichment via the shikimate pathway. The specific labeling pattern within the aromatic rings will depend on the position of the ¹³C label in the erythrose precursor.

  • Other Amino Acids: Scrambling of the ¹³C label can occur through the pentose phosphate pathway and glycolysis, leading to lower levels of enrichment in other amino acids. For instance, ¹³C from erythrose has been observed in the β-carbon of isoleucine and histidine.[5]

  • Central Metabolites: Intermediates of the PPP and glycolysis will also become labeled.

Quantitative Data from ¹³C-Erythrose Labeling in E. coli

The following table summarizes the percentage of ¹³C incorporation into the aromatic amino acids of the protein ubiquitin expressed in E. coli grown on different site-specifically ¹³C-labeled erythrose precursors. This data is adapted from a study by Weininger et al. (2017) and demonstrates the utility of erythrose as a precursor for site-selective labeling.[5]

Labeled PrecursorAmino Acid Position¹³C Incorporation (%)
[1-¹³C]-ErythrosePhe (ζ)60
Tyr (ζ)60
Trp (ζ2)60
[2-¹³C]-ErythrosePhe (ε1/ε2)20
Tyr (ε1/ε2)20
Trp (η2)50
[3-¹³C]-ErythrosePhe (δ1/δ2)20
Tyr (δ1/δ2)20
Trp (ζ3)60
[4-¹³C]-ErythrosePhe (γ)40
Tyr (γ)40
Trp (ε3)60

Data is illustrative of the selective incorporation and relative efficiencies. For detailed quantitative values and labeling of other amino acids, refer to the original publication.[5]

In plants, E4P metabolism is more complex due to compartmentalization and the presence of the Calvin cycle in photosynthetic tissues. The shikimate pathway is also highly active in plants, not only for protein synthesis but also for the production of a vast array of secondary metabolites derived from aromatic amino acids, such as lignins, flavonoids, and alkaloids.[6]

Expected Labeling Patterns: Upon feeding D-Erythrose-4-¹³C to plant cells or tissues, the label is expected to be found in:

  • Aromatic Amino Acids and Secondary Metabolites: Similar to bacteria, aromatic amino acids will be heavily labeled. Furthermore, a wide range of secondary metabolites derived from these amino acids will also show ¹³C enrichment.

  • Calvin Cycle Intermediates: In photosynthetic tissues, the ¹³C label will be incorporated into intermediates of the Calvin cycle.

  • Starch and Sucrose: Through the interconversion of sugar phosphates, the label can be incorporated into starch (in the chloroplasts) and sucrose (in the cytosol) for transport and storage.

  • Glycolytic Intermediates: The label will also be distributed into the glycolytic pathway.

To date, no studies have been published that specifically use D-Erythrose-4-¹³C as a tracer in plants. However, studies using ¹³CO₂ or ¹³C-glucose have elucidated the fluxes through the PPP and shikimate pathway.[4][6]

In mammalian cells, the shikimate pathway is absent, as aromatic amino acids are essential and must be obtained from the diet. Therefore, the primary fate of E4P is within the pentose phosphate pathway. The PPP is crucial for producing NADPH for reductive biosynthesis and antioxidant defense, and for generating ribose-5-phosphate for nucleotide synthesis.

Expected Labeling Patterns: In mammalian cells cultured with D-Erythrose-4-¹³C, the label would be expected in:

  • Pentose Phosphate Pathway Intermediates: Ribose-5-phosphate, xylulose-5-phosphate, and sedoheptulose-7-phosphate would be directly labeled.

  • Glycolytic Intermediates: Fructose-6-phosphate and glyceraldehyde-3-phosphate would become labeled through the reversible reactions of the non-oxidative PPP.

  • Nucleic Acids: The ribose moiety of nucleotides would be labeled via ribose-5-phosphate.

  • Erythronate: A detoxification product of E4P, erythronate, may also become labeled.

The table below provides a comparative summary of the primary metabolic pathways utilizing D-Erythrose-4-phosphate and the expected major labeled products from a D-Erythrose-4-¹³C tracer in the different organisms.

OrganismPrimary E4P-Utilizing PathwaysExpected Major ¹³C-Labeled Products
Bacteria (e.g., E. coli)Pentose Phosphate Pathway, Shikimate PathwayAromatic Amino Acids (Phe, Tyr, Trp), PPP intermediates, Ribose in nucleotides
Plants Pentose Phosphate Pathway, Shikimate Pathway, Calvin CycleAromatic Amino Acids, Secondary Metabolites (Lignin, Flavonoids), PPP & Calvin Cycle intermediates, Starch, Sucrose
Mammalian Cells Pentose Phosphate PathwayPPP intermediates, Ribose in nucleotides, Glycolytic intermediates, Erythronate

Experimental Protocols

The following provides a generalized methodology for a ¹³C metabolic flux analysis (MFA) experiment using a D-Erythrose-4-¹³C tracer. This protocol would be adapted based on the specific organism and experimental goals.

General ¹³C Metabolic Flux Analysis Protocol
  • Cell Culturing:

    • Bacteria: Grow cells in a defined minimal medium to a steady-state growth phase (mid-exponential phase).

    • Plants: Use cell suspension cultures, hairy root cultures, or whole seedlings grown in a defined medium.

    • Mammalian Cells: Culture cells in a defined medium, often a custom formulation to control for carbon sources.

  • Isotope Labeling:

    • Introduce the ¹³C-labeled substrate (e.g., D-Erythrose-4-¹³C) into the culture medium. The concentration and specific labeling pattern of the tracer are critical experimental design parameters.

    • Incubate the cells with the labeled substrate for a duration sufficient to achieve isotopic steady state. This time can vary from minutes for bacteria to hours or days for slower-growing mammalian or plant cells.

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is often achieved by rapid cooling with a cold solvent (e.g., cold methanol).

    • Extract intracellular metabolites using appropriate solvent systems (e.g., chloroform/methanol/water mixtures).

  • Sample Derivatization (for GC-MS):

    • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile metabolites like amino acids and sugar phosphates are chemically derivatized to make them volatile (e.g., silylation).

  • Mass Spectrometry Analysis:

    • Analyze the isotopic labeling patterns of the extracted metabolites using either GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer measures the mass isotopomer distributions (MIDs) of the metabolites, which is the fractional abundance of each isotopologue.

  • Data Analysis and Flux Calculation:

    • The measured MIDs, along with other measured rates (e.g., substrate uptake, product secretion), are used as inputs for a computational model of the organism's metabolic network.

    • Flux estimation is performed by fitting the simulated MIDs from the model to the experimentally measured MIDs, thereby calculating the intracellular metabolic fluxes.

Visualizations

Metabolic Pathways

The following diagrams illustrate the central role of D-Erythrose-4-phosphate in metabolism.

MFA_Workflow cluster_Experiment Experimental Phase cluster_Analysis Analytical Phase cluster_Computation Computational Phase Culture 1. Cell Culture (Steady State) Labeling 2. Isotope Labeling (D-Erythrose-4-13C) Culture->Labeling Quench 3. Quenching & Extraction Labeling->Quench Deriv 4. Derivatization (for GC-MS) Quench->Deriv MS 5. MS Analysis (GC-MS or LC-MS) Deriv->MS MID 6. Mass Isotopomer Distribution (MID) Determination MS->MID Flux 8. Flux Estimation (Fitting MIDs) MID->Flux Model 7. Metabolic Model Construction Model->Flux Results 9. Flux Map & Analysis Flux->Results

References

Illuminating the Shikimate Pathway: A Comparative Guide to Isotopic and Enzymatic Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately confirming and quantifying the activity of the shikimate pathway is crucial for fields ranging from metabolic engineering to herbicide and antibiotic development. This guide provides a comprehensive comparison of methods centered on the use of D-Erythrose-4-¹³C, alongside alternative isotopic and non-isotopic techniques, complete with experimental data and detailed protocols.

The shikimate pathway, a seven-step metabolic route absent in animals, is the primary means by which bacteria, archaea, fungi, and plants synthesize aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a host of other vital compounds.[1] Its significance as a target for antimicrobial and herbicidal agents necessitates robust methods for monitoring its activity. Isotopic labeling with stable isotopes like ¹³C has become a cornerstone for elucidating metabolic fluxes, offering a window into the intricate workings of this essential pathway.

Isotopic Labeling Strategies: D-Erythrose-4-¹³C vs. ¹³C-Glucose

Metabolic flux analysis (MFA) using ¹³C-labeled substrates is a powerful technique to quantify the rates of metabolic reactions.[2] The choice of the isotopic tracer is critical and can significantly influence the precision of flux estimations.[3][4] Here, we compare the use of D-Erythrose-4-¹³C with the more commonly used ¹³C-glucose for analyzing the shikimate pathway.

D-Erythrose-4-phosphate is a direct precursor, along with phosphoenolpyruvate (PEP), for the first committed step in the shikimate pathway.[1] Using ¹³C-labeled erythrose offers the advantage of introducing the label closer to the final products, the aromatic amino acids. This results in more selective and targeted labeling of these molecules.[5] In contrast, ¹³C-glucose enters metabolism further upstream, leading to a broader distribution of the ¹³C label across various metabolic pathways, which can complicate the analysis of the shikimate pathway specifically.[6]

Data Presentation: ¹³C Incorporation in Aromatic Amino Acids

The following table summarizes the percentage of ¹³C incorporation into the aromatic side chains of Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) when using either ¹³C-erythrose or ¹³C-glucose as the isotopic tracer in E. coli. The data demonstrates the enhanced and more specific labeling achieved with erythrose, particularly for tryptophan.

Isotopic TracerAromatic Amino AcidLabeled Position¹³C Incorporation (%)Reference
4-¹³C-Erythrose Tryptophanε3~50[5]
Tryptophanζ3~50[5]
Tryptophanζ2~50[5]
1-¹³C-Glucose Tryptophanε3~25[5]
Tryptophanζ3~25[5]
Tryptophanζ2~25[5]
4-¹³C-Erythrose Phenylalanineε~40[5]
1-¹³C-Glucose Phenylalanineε~30[5]
4-¹³C-Erythrose Tyrosineε~40[5]
1-¹³C-Glucose Tyrosineε~30[5]

Table 1: Comparison of ¹³C incorporation into aromatic amino acid side chains using 4-¹³C-Erythrose and 1-¹³C-Glucose in E. coli. The data shows that 4-¹³C-Erythrose yields significantly higher incorporation in Tryptophan compared to 1-¹³C-Glucose.[5]

Alternative Methods for Assessing Shikimate Pathway Activity

While isotopic labeling provides a comprehensive view of metabolic flux, other methods can be employed to assess the activity of the shikimate pathway, often by targeting individual enzymes. These methods can be valuable for high-throughput screening of potential inhibitors.

Spectrophotometric Enzyme Assays

The activity of specific enzymes within the shikimate pathway can be measured using spectrophotometric assays that monitor the change in absorbance of a substrate or product over time.

  • Shikimate Dehydrogenase Assay: This assay measures the reduction of NADP+ to NADPH, which is accompanied by an increase in absorbance at 340 nm.[7][8][9]

  • Chorismate Synthase Assay: The formation of chorismate from 5-enolpyruvylshikimate-3-phosphate (EPSP) can be directly monitored by the increase in absorbance at 275 nm.[10]

  • Chorismate Mutase Assay: The conversion of chorismate to prephenate can be followed by monitoring the decrease in chorismate absorbance at 274 nm.[11]

Mass Spectrometry-Based Enzyme Assays

High-resolution mass spectrometry (HR-MS) offers a highly sensitive and specific method for detecting the products of enzymatic reactions. A liquid chromatography-coupled HR-MS (LC-HRMS) method has been developed to determine chorismate synthase activity by directly measuring the formation of chorismate.[12][13][14] This method is particularly advantageous as it is not susceptible to interference from other components in the reaction mixture that can affect spectrophotometric assays.[12][13]

Experimental Protocols

D-Erythrose-4-¹³C Labeling in E. coli for NMR and MS Analysis

This protocol is adapted for the expression of a target protein in E. coli with selective labeling of aromatic amino acids for subsequent analysis.

1. Culture Preparation:

  • Prepare M9 minimal medium.

  • For ¹⁵N labeling, use 1 g/L ¹⁵NH₄Cl as the sole nitrogen source.

  • For carbon labeling, use 2 g/L of unlabeled glucose and 2 g/L of D-Erythrose-4-¹³C as carbon sources.[5] The erythrose should be added at the beginning of the culture.[5]

2. Protein Expression:

  • Inoculate the M9 medium with an E. coli strain engineered to overexpress the protein of interest.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches ~0.8.

  • Induce protein expression by adding 1 mM IPTG.[5]

  • Continue the culture for 18 hours at 25°C.[5]

3. Cell Harvesting and Lysis:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

4. Protein Purification:

  • Purify the protein of interest from the soluble fraction of the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

5. Sample Preparation for NMR Analysis:

  • Exchange the purified protein into a suitable NMR buffer (e.g., 25 mM sodium phosphate, pH 7.0, 10% D₂O).[5]

  • Concentrate the protein to the desired concentration for NMR analysis.

6. Sample Preparation for Mass Spectrometry (Metabolite Analysis):

  • Quench metabolic activity rapidly by adding the cell culture to a cold solvent (e.g., -20°C methanol).

  • Extract intracellular metabolites using a suitable extraction solvent (e.g., a mixture of methanol, chloroform, and water).

  • Separate the polar (containing amino acids and shikimate pathway intermediates) and non-polar phases by centrifugation.

  • Dry the polar phase under a stream of nitrogen or using a vacuum concentrator.

  • The dried metabolites can then be resuspended in a suitable solvent for LC-MS analysis.

Spectrophotometric Assay for Shikimate Dehydrogenase Activity

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Add 250 µM of shikimate and 250 µM of NADP+ to the buffer.[8]

2. Enzyme Addition and Measurement:

  • Initiate the reaction by adding the purified shikimate dehydrogenase enzyme to a final concentration of 0.05 mg/mL.[8]

  • Immediately monitor the increase in absorbance at 340 nm at 25°C using a spectrophotometer.[8]

  • The rate of NADPH formation can be calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Visualizations

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P D-Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids Chorismate->AAs

Caption: The Shikimate Pathway, starting from PEP and Erythrose-4-phosphate.

Experimental_Workflow cluster_labeling Isotopic Labeling cluster_analysis Analysis Culture E. coli Culture + D-Erythrose-4-13C Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Protein Purification Lysis->Purification Metabolite_Extraction Metabolite Extraction Lysis->Metabolite_Extraction NMR NMR Analysis Purification->NMR MS MS Analysis Metabolite_Extraction->MS

Caption: Experimental workflow for D-Erythrose-4-¹³C labeling and analysis.

Method_Comparison cluster_isotopic Isotopic Methods cluster_non_isotopic Non-Isotopic Methods Method Shikimate Pathway Activity Confirmation Erythrose This compound Method->Erythrose Glucose 13C-Glucose Method->Glucose Spectrophotometry Spectrophotometric Enzyme Assays Method->Spectrophotometry MS_Assay MS-Based Enzyme Assays Method->MS_Assay

Caption: Comparison of methods for confirming shikimate pathway activity.

References

A Researcher's Guide to 13C Labeled Sugars: Benchmarking D-Erythrose-4-13C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of an isotopic tracer is critical for achieving precise and meaningful results. This guide provides an objective comparison of D-Erythrose-4-13C against other common 13C labeled sugars, offering a data-driven perspective on its performance in key applications such as Metabolic Flux Analysis (MFA) and site-selective labeling for Nuclear Magnetic resonance (NMR) spectroscopy.

D-Erythrose-4-phosphate, an intermediate of the pentose phosphate pathway (PPP), serves as a crucial precursor for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) via the shikimate pathway.[1][2][3] Labeling this specific four-carbon sugar provides a unique tool to probe these significant metabolic routes.

Quantitative Performance Comparison

The primary advantage of using a 13C-labeled precursor like this compound is the ability to introduce a tracer closer to the metabolic product of interest. This can result in more specific and higher-level incorporation of the 13C isotope, reducing the complexity of labeling patterns derived from more general precursors like glucose.

A key study directly compared the use of site-selectively 13C-enriched erythrose with 13C-enriched glucose for labeling aromatic amino acid side chains in proteins for NMR dynamics studies. The findings are summarized below.

Table 1: Comparison of 13C Incorporation Levels in Aromatic Amino Acids

Labeled Precursor Amino Acid Residue Target Position Relative 13C Incorporation Level Selectivity Advantage
D-Erythrose-(1, 3, or 4)-13C Tryptophan (Trp) ε3, ζ3, ζ2 ~2x higher than glucose High
D-Glucose-(2)-13C Tryptophan (Trp) ε3, ζ3, ζ2 Baseline Moderate
D-Erythrose-(1 or 3)-13C Tyrosine (Tyr) ε Very similar to glucose High (Avoids co-labeling of Histidine δ2)
D-Glucose-(2)-13C Tyrosine (Tyr) ε Baseline Moderate
D-Erythrose-13C Phenylalanine (Phe) ζ Labeled (Unique) N/A
D-Glucose-13C Phenylalanine (Phe) ζ Not Labeled N/A
D-Erythrose-(2)-13C Tryptophan (Trp) η2 Efficiently Labeled (Unique) N/A

| D-Glucose-13C | Tryptophan (Trp) | η2 | Not Labeled | N/A |

Data synthesized from a comparative study on site-selective labeling.[4] The study highlights that erythrose labeling generally results in more selective labeling patterns and can achieve significantly higher incorporation in specific positions within tryptophan.[4]

For Metabolic Flux Analysis (MFA), the choice of tracer is paramount for precision.[5] While direct quantitative comparisons for MFA are application-specific, the principle remains that the tracer should be chosen based on the pathway of interest. This compound is theoretically superior for resolving fluxes in pathways for which it is a direct precursor, such as the shikimate pathway, which is absent in mammals.[2]

Visualizing Metabolic Pathways and Workflows

Understanding the flow of carbon atoms from labeled precursors is essential. The following diagrams illustrate a typical experimental workflow and the key metabolic pathways involving D-Erythrose-4-phosphate.

G cluster_prep Phase 1: Preparation & Labeling cluster_exp Phase 2: Experiment & Harvest cluster_analysis Phase 3: Analysis culture Cell Culture (e.g., E. coli, Yeast) growth Incubate to Isotopic Steady State culture->growth medium Prepare Minimal Medium medium->culture add_tracer Add 13C Labeled Sugar (e.g., this compound) add_tracer->culture harvest Harvest Biomass (Centrifugation) growth->harvest extract Metabolite/Protein Extraction & Hydrolysis harvest->extract analysis LC-MS or NMR Analysis extract->analysis data Data Processing & Flux Calculation analysis->data G cluster_ppp_nonox Non-Oxidative PPP G6P Glucose-6-P PPP Pentose Phosphate Pathway (Oxidative) G6P->PPP F6P Fructose-6-P G6P->F6P R5P Ribose-5-P PPP->R5P R5P->F6P G3P Glyceraldehyde-3-P R5P->G3P Glycolysis Glycolysis F6P->G3P Glycolysis E4P D-Erythrose-4-P (Tracer Entry Point) F6P->E4P G3P->E4P DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate (from Glycolysis) PEP->DAHP Shikimate Shikimate Pathway (7 steps) DAHP->Shikimate Chorismate Chorismate Shikimate->Chorismate AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs

References

Assessing the Accuracy of D-Erythrose-4-¹³C for Measuring Metabolic Rates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to D-Erythrose-4-Phosphate and ¹³C Tracing

D-Erythrose-4-phosphate is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[1][2] The PPP is a crucial metabolic route for the production of NADPH, essential for reductive biosynthesis and antioxidant defense, and for the synthesis of precursors for nucleotides and aromatic amino acids.[2][3] By using D-Erythrose-4-phosphate labeled with the stable isotope ¹³C (D-Erythrose-4-¹³C), it is theoretically possible to directly trace the flux through the non-oxidative PPP and its connections to glycolysis and other pathways. This offers a potentially more targeted approach compared to tracers like ¹³C-glucose, which enter the metabolic network upstream of the PPP.

Comparative Analysis of Metabolic Rate Measurement Techniques

The accuracy and utility of a ¹³C tracer depend on its specific entry point into metabolic pathways and the analytical methods used to measure its incorporation into downstream metabolites. This section compares the hypothetical use of D-Erythrose-4-¹³C with established tracers and a complementary phenotypic assay.

Table 1: Quantitative Comparison of Metabolic Tracers
FeatureD-Erythrose-4-¹³C (Hypothetical)¹³C-Glucose¹³C-Glutamine
Primary Pathway Traced Non-oxidative Pentose Phosphate PathwayGlycolysis, Pentose Phosphate Pathway, TCA CycleTCA Cycle, Anaplerosis
Specificity High for non-oxidative PPPBroad, requires complex modeling to deconvolve pathwaysHigh for TCA cycle and related pathways
Potential Accuracy Potentially high for PPP flux, but label scrambling is a concernHigh, well-established models for data analysisHigh for TCA cycle fluxes
Commercial Availability Not readily available as a ¹³C-labeled tracerWidely available in various labeling patternsWidely available in various labeling patterns
Data Interpretation Requires specialized modeling to account for entry into the middle of a pathwayWell-established and robust analysis workflowsWell-established analysis workflows
Key Advantage Direct entry into the non-oxidative PPP allows for targeted analysis of this pathway.Provides a global view of central carbon metabolism.Crucial for studying mitochondrial metabolism and anaplerotic pathways.
Key Limitation Lack of established protocols and potential for label scrambling to other pathways.Dilution of the label across multiple pathways can complicate flux calculations for specific branches.Provides limited information on glycolytic and PPP fluxes.
Table 2: Comparison of ¹³C-MFA and Seahorse XF Analysis
Feature¹³C-Metabolic Flux Analysis (MFA)Seahorse XF Analysis
Principle Tracing the incorporation of stable isotopes through metabolic pathways.Real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[4][5][6]
Measurement Intracellular metabolic fluxes (reaction rates).[7]Bioenergetic phenotype (mitochondrial respiration and glycolysis).[4][5]
Data Output Quantitative flux map of central carbon metabolism.Real-time kinetic data on OCR and ECAR.
Experimental Time Hours to days (for labeling to reach steady state).1-2 hours.
Throughput Lower, requires sample processing and mass spectrometry.Higher, compatible with multi-well plates.
Key Advantage Provides a detailed and quantitative view of intracellular metabolic pathways.[7]Provides a rapid, real-time assessment of overall metabolic phenotype.[4][6]
Key Limitation Technically demanding, requires complex data analysis and modeling.[8]Provides a phenotypic overview without detailed information on specific pathway fluxes.
Complementarity ¹³C-MFA can elucidate the specific pathways contributing to the observed OCR and ECAR changes.Seahorse can provide a rapid screen to identify conditions for more detailed ¹³C-MFA studies.

Experimental Protocols

While a specific, validated protocol for D-Erythrose-4-¹³C is not available, the following sections provide detailed methodologies for ¹³C-Metabolic Flux Analysis and Seahorse XF Analysis. These can serve as a foundation for designing experiments with novel tracers.

Experimental Protocol: ¹³C-Metabolic Flux Analysis (Adapted for D-Erythrose-4-¹³C)

This protocol is a generalized procedure for a ¹³C-MFA experiment and would require optimization for use with D-Erythrose-4-¹³C.

1. Cell Culture and Labeling:

  • Culture cells of interest in a standard growth medium to the desired confluence.

  • For the labeling experiment, switch the cells to a custom medium containing D-Erythrose-4-¹³C at a known concentration. The standard carbon source (e.g., glucose) should be replaced or its concentration significantly reduced to ensure uptake and metabolism of the labeled tracer.

  • Incubate the cells for a predetermined time to allow the ¹³C label to incorporate into intracellular metabolites and reach an isotopic steady state. This time will need to be determined empirically.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cell debris.

  • Collect the supernatant containing the intracellular metabolites.

3. Sample Analysis by Mass Spectrometry (MS):

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the dried metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, or resuspend in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

  • Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids, sugar phosphates).

4. Data Analysis and Flux Calculation:

  • Correct the raw MS data for the natural abundance of ¹³C.

  • Use a metabolic network model that includes the reactions of the PPP and central carbon metabolism.

  • Employ specialized software (e.g., 13CFLUX2, Metran) to estimate the intracellular metabolic fluxes by fitting the measured mass isotopomer distributions to the model.[8][9]

  • Perform a statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.[10]

Experimental Protocol: Seahorse XF Mito Stress Test

This protocol provides a standard procedure for assessing mitochondrial function using a Seahorse XF Analyzer.[4][11]

1. Cell Seeding:

  • Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

2. Assay Preparation:

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • On the day of the assay, replace the growth medium with pre-warmed Seahorse XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

  • Incubate the cell plate in a non-CO2 incubator at 37°C for one hour prior to the assay.

3. Compound Loading:

  • Prepare stock solutions of mitochondrial inhibitors: oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Load the inhibitors into the appropriate ports of the hydrated sensor cartridge.

4. Seahorse XF Analyzer Operation:

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Replace the calibrant plate with the cell plate.

  • Run the Mito Stress Test protocol, which involves sequential injections of the inhibitors and measurement of OCR and ECAR at baseline and after each injection.

5. Data Analysis:

  • Use the Seahorse Wave software to analyze the data and calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizing Metabolic Pathways and Workflows

Diagram 1: D-Erythrose-4-Phosphate in the Pentose Phosphate Pathway

Caption: Entry of D-Erythrose-4-Phosphate into the Pentose Phosphate Pathway.

Diagram 2: Experimental Workflow for ¹³C-Metabolic Flux Analysis

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase culture Cell Culture labeling ¹³C Tracer Labeling (e.g., D-Erythrose-4-¹³C) culture->labeling quench Metabolic Quenching labeling->quench extract Metabolite Extraction quench->extract ms LC-MS or GC-MS Analysis extract->ms data Mass Isotopomer Distribution Data ms->data flux Flux Estimation (Software) data->flux model Metabolic Network Model model->flux results Flux Map & Confidence Intervals flux->results

Caption: A generalized workflow for conducting a ¹³C-Metabolic Flux Analysis experiment.

Conclusion

The use of D-Erythrose-4-¹³C as a tracer for measuring metabolic rates, particularly through the non-oxidative Pentose Phosphate Pathway, presents a compelling theoretical advantage for targeted metabolic studies. Its direct entry into this pathway could provide more precise measurements of fluxes through transketolase and transaldolase reactions compared to upstream tracers like ¹³C-glucose. However, the lack of commercially available labeled D-Erythrose-4-phosphate and the absence of established, validated protocols are significant hurdles. Furthermore, potential scrambling of the ¹³C label into other interconnected pathways would need to be carefully assessed and accounted for in metabolic models.

In contrast, ¹³C-glucose and ¹³C-glutamine are well-established tracers with extensive literature, commercially available reagents, and robust data analysis workflows. They provide a comprehensive view of central carbon metabolism. Seahorse XF analysis offers a complementary, high-throughput method to assess the overall bioenergetic phenotype of cells in real-time.

For researchers considering the use of D-Erythrose-4-¹³C, initial studies would need to focus on synthesizing the labeled compound, developing and validating labeling protocols, and creating appropriate metabolic models for flux analysis. While promising for specific research questions related to the PPP, its broader applicability and accuracy compared to existing methods remain to be experimentally determined. For most current metabolic flux studies, a combination of ¹³C-glucose, ¹³C-glutamine, and Seahorse XF analysis provides a powerful and well-validated toolkit.

References

Safety Operating Guide

Safe Disposal of D-Erythrose-4-13C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of D-Erythrose-4-13C. The following procedures are designed to ensure the safe handling and disposal of this non-hazardous, isotopically labeled compound in a laboratory setting.

I. Core Safety & Handling Principles

D-Erythrose, the parent compound, is a naturally occurring four-carbon sugar and is not classified as a hazardous substance. The stable carbon-13 isotope in this compound is non-radioactive and does not alter the chemical properties of the molecule in a way that would necessitate special disposal precautions beyond those for the unlabeled compound. Therefore, standard laboratory chemical handling and disposal protocols for non-hazardous waste are applicable.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Avoid Inhalation and Contact: While not considered hazardous, avoid inhaling any dust or aerosols and prevent contact with skin and eyes.

  • General Laboratory Practices: Adhere to good laboratory hygiene practices. Do not eat, drink, or smoke in areas where chemicals are handled.

II. Quantitative Data Summary

The following table summarizes the key physical and chemical properties of D-Erythrose and its isotopically labeled form.

PropertyValue
Chemical Name This compound
Synonyms (2R,3R)-2,3,4-TrihydroxyButanal-4-13C
Molecular Formula C₃¹³CH₈O₄
Molecular Weight 121.10 g/mol [1][2]
CAS Number 90913-08-9[1][2][3][4][5]
Unlabeled CAS Number 583-50-6[2][4][6][7][8]
Appearance Colorless to light yellow liquid[2] (often supplied as a solution) or a clear, colorless, very viscous liquid[8].
Solubility Soluble in water (up to 200 mg/mL) and DMSO (up to 200 mg/mL).[9]
Storage Store solutions at -20°C for up to 2 years.[2]

III. Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the detailed steps for the disposal of this compound. This procedure is applicable to both the pure compound and aqueous solutions.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, gloves.

  • Labeled waste container for non-hazardous chemical waste (liquid or solid, as appropriate).

  • Access to a laboratory sink for aqueous waste disposal.

  • Spill kit for non-hazardous materials.

Procedure:

  • Waste Identification and Segregation:

    • Confirm that the waste to be disposed of is indeed this compound and is not mixed with any hazardous substances.

    • If the compound has been used in experiments with hazardous materials, the resulting mixture must be treated as hazardous waste and disposed of according to institutional guidelines for that specific hazardous material.

  • Disposal of Aqueous Solutions:

    • For small quantities of aqueous solutions of this compound, consult your institution's guidelines for the disposal of non-hazardous aqueous waste.

    • In many cases, dilute aqueous solutions of non-hazardous sugars can be flushed down the sanitary sewer with copious amounts of water.[10][11]

    • To do so, turn on the water to a steady flow, slowly pour the solution down the drain, and continue to run water for at least 30 seconds to ensure the solution is well-diluted in the wastewater stream.

  • Disposal of Solid Waste and Concentrated Solutions:

    • For solid this compound or concentrated solutions, prepare a designated and clearly labeled waste container for "Non-Hazardous Laboratory Waste."

    • Place the solid material or the container with the concentrated solution into this waste container.

    • Ensure the container is securely sealed.

  • Decontamination of Empty Containers:

    • Rinse empty containers that held this compound with water.

    • The rinsate can typically be disposed of down the sanitary sewer.

    • Deface the label of the empty container to prevent its reuse for other chemicals.

    • The clean, empty container can then be disposed of in the regular laboratory glass or solid waste stream, in accordance with institutional policies.

  • Final Disposal of Waste Containers:

    • Store the sealed, non-hazardous waste container in a designated area for waste pickup by your institution's environmental health and safety (EHS) office or their designated waste contractor.

    • Follow all institutional procedures for requesting a waste pickup.

IV. Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_assessment Hazard Assessment cluster_disposal_paths Disposal Pathways cluster_non_hazardous_workflow Non-Hazardous Waste Workflow start Identify Waste Stream is_mixed Mixed with Hazardous Waste? start->is_mixed hazardous_disposal Dispose as Hazardous Waste (Follow EHS Protocol) is_mixed->hazardous_disposal Yes non_hazardous_disposal Proceed with Non-Hazardous Disposal is_mixed->non_hazardous_disposal No waste_form Determine Waste Form (Solid or Aqueous) non_hazardous_disposal->waste_form solid_disposal Package in Labeled Non-Hazardous Solid Waste Container waste_form->solid_disposal Solid aqueous_disposal Dilute and Dispose via Sanitary Sewer with Water Flush waste_form->aqueous_disposal Aqueous request_pickup Request EHS Waste Pickup solid_disposal->request_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling D-Erythrose-4-13C

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of D-Erythrose-4-13C

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational handling, and disposal of this compound, a stable isotope-labeled carbohydrate.

Personal Protective Equipment (PPE)

When handling this compound, adherence to standard laboratory safety protocols is crucial. Although D-Erythrose is not classified as a hazardous substance, appropriate PPE should be worn to prevent potential contact and ensure personal safety.[1]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or other suitable material.
Eye Protection Safety glasses with side shieldsConforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin and Body Laboratory coatStandard lab coat to prevent skin exposure.[1]
Respiratory Not generally requiredUse in a well-ventilated area. If dusts or aerosols may be generated, use a NIOSH-approved respirator.
Operational Handling and Storage

Proper handling and storage are vital to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

  • Avoid contact with skin and eyes.[1][2]

  • Do not breathe in mist, vapors, or spray.[1][2]

  • Ensure adequate ventilation in the work area.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Keep the container tightly closed.[2]

  • Store in a dry and well-ventilated place.

  • For long-term stability, refrigeration is recommended.[2]

Disposal Plan

This compound is a stable isotope-labeled compound and is not radioactive.[3][] Therefore, its disposal does not require special radiological waste procedures.

Disposal Guidelines:

  • Dispose of the compound in accordance with local, state, and federal regulations for non-hazardous chemical waste.

  • The waste from stable isotope-labeled compounds is generally treated similarly to common chemical waste.[]

  • Avoid mixing with radioactive waste.[3][]

  • For spills, absorb with an inert material such as sand or silica gel and place in a suitable, closed container for disposal.[1][2]

Visual Workflow for Safe Handling

The following diagram illustrates the key procedural steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Receive This compound ppe Don Personal Protective Equipment start->ppe Step 1 ventilation Ensure Proper Ventilation ppe->ventilation Step 2 weigh Weigh and Prepare for Experiment ventilation->weigh Step 3 experiment Conduct Experiment weigh->experiment Step 4 decontaminate Decontaminate Work Area experiment->decontaminate Step 5 disposal Dispose of Waste (Non-Hazardous) decontaminate->disposal Step 6 end Procedure Complete disposal->end Step 7

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.